Product packaging for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione(Cat. No.:CAS No. 133137-34-5)

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B146869
CAS No.: 133137-34-5
M. Wt: 217.22 g/mol
InChI Key: RRXDDBJMCPRNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with the CAS Number 22265-77-6. It has a molecular weight of 180.27000 g/mol and a measured density of 1.198 g/cm³ . The compound has a melting point of 146-148°C and a boiling point of 294°C at 760 mmHg . This compound is part of the 1H-pyrrole-2,5-dione family, also known as maleimides, which are recognized as privileged structures in medicinal chemistry and drug discovery . Derivatives of 1H-pyrrole-2,5-dione are extensively investigated for their wide range of pharmacological properties. Scientific literature indicates that related analogues exhibit significant potential as efficient organic corrosion inhibitors for carbon steel in acidic mediums, functioning via adsorption onto metal surfaces . Furthermore, this core scaffold is found in molecules with potential anti-cancer therapeutics that act as competitive inhibitors of protein kinases such as EGFR and VEGFR, demonstrating proapoptotic activity in malignant cells . Other research highlights derivatives with anti-inflammatory activity , showing an ability to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α , as well as anxiolytic activity observed in vivo . The pyrrole-2,5-dione ring system serves as a versatile building block in organic synthesis, enabling access to diverse heterocyclic frameworks . This product is intended for research use only and is not approved for human or veterinary, household, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B146869 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 133137-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDDBJMCPRNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958026
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36817-57-9
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36817-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC176366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and materials science. The document details the core synthesis pathway, including reaction mechanisms, experimental protocols, and quantitative data to support reproducibility and further investigation.

Introduction

This compound, also known as N-(2-ethoxyphenyl)maleimide, belongs to the class of N-substituted maleimides. These compounds are characterized by a pyrrole-2,5-dione heterocyclic core and a substituent attached to the nitrogen atom. The maleimide moiety is a versatile functional group, known for its reactivity in various chemical transformations, including Diels-Alder reactions, Michael additions, and polymerizations. The specific properties endowed by the 2-ethoxyphenyl substituent make this compound a valuable building block in the development of novel therapeutic agents and functional materials.

Core Synthesis Pathway

The most prevalent and well-established method for the synthesis of this compound is a two-step process. This pathway involves the initial formation of an intermediate, N-(2-ethoxyphenyl)maleanilic acid, followed by a cyclization reaction to yield the final product.

Step 1: Synthesis of N-(2-ethoxyphenyl)maleanilic Acid

The first step is the acylation of 2-ethoxyaniline with maleic anhydride. This reaction proceeds via a nucleophilic attack of the primary amine of 2-ethoxyaniline on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding maleanilic acid intermediate. This reaction is typically carried out at or below room temperature in an appropriate aprotic solvent.

Step 2: Cyclization to this compound

The second step involves the dehydration and cyclization of the N-(2-ethoxyphenyl)maleanilic acid intermediate to form the maleimide ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically sodium acetate. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, leading to the closure of the five-membered ring and elimination of acetic acid.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous N-substituted maleimides and can be adapted for the synthesis of this compound.

Synthesis of N-(2-ethoxyphenyl)maleanilic Acid

Materials:

  • 2-Ethoxyaniline

  • Maleic anhydride

  • Anhydrous diethyl ether (or other suitable aprotic solvent like THF or acetone)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether.

  • To this solution, add a solution of 2-ethoxyaniline (1.0 equivalent) in anhydrous diethyl ether dropwise at room temperature with continuous stirring.

  • Upon addition, a precipitate of N-(2-ethoxyphenyl)maleanilic acid will form.

  • Continue stirring the suspension at room temperature for 1-2 hours to ensure the completion of the reaction.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • The resulting white to off-white solid can be dried under vacuum and is typically of sufficient purity for the next step.

Synthesis of this compound

Materials:

  • N-(2-ethoxyphenyl)maleanilic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • In a round-bottom flask, create a slurry of N-(2-ethoxyphenyl)maleanilic acid (1.0 equivalent) and anhydrous sodium acetate (0.1-0.5 equivalents) in acetic anhydride (excess, acts as both reagent and solvent).

  • Heat the mixture with stirring to 60-80°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Stir the suspension vigorously for a few minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that specific yields and melting points can vary depending on the reaction scale and purification efficiency.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2-EthoxyanilineC₈H₁₁NO137.18Colorless to yellow liquid-2 to 0
Maleic AnhydrideC₄H₂O₃98.06White crystalline solid52-55
N-(2-ethoxyphenyl)maleanilic acidC₁₂H₁₃NO₄235.24White to off-white solidNot available
This compound C₁₂H₁₁NO₃ 217.22 Yellowish solid Not available

Visualization of Synthesis Pathway and Workflow

Synthesis Pathway

The overall two-step synthesis pathway for this compound is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization 2-Ethoxyaniline 2-Ethoxyaniline N-(2-ethoxyphenyl)maleanilic acid N-(2-ethoxyphenyl)maleanilic acid 2-Ethoxyaniline->N-(2-ethoxyphenyl)maleanilic acid Aprotic Solvent (e.g., Diethyl Ether) Room Temperature Maleic Anhydride Maleic Anhydride Maleic Anhydride->N-(2-ethoxyphenyl)maleanilic acid This compound This compound N-(2-ethoxyphenyl)maleanilic acid->this compound Acetic Anhydride Sodium Acetate Heat (60-80°C)

Caption: Two-step synthesis of this compound.

Experimental Workflow

The general laboratory workflow for the synthesis and purification of the target compound is outlined in the following diagram.

Experimental_Workflow start Start reaction_step1 Step 1: React 2-Ethoxyaniline and Maleic Anhydride start->reaction_step1 filtration1 Vacuum Filtration and Washing reaction_step1->filtration1 intermediate Isolate N-(2-ethoxyphenyl)maleanilic acid filtration1->intermediate reaction_step2 Step 2: Cyclize with Acetic Anhydride and Sodium Acetate intermediate->reaction_step2 precipitation Precipitation in Ice-Cold Water reaction_step2->precipitation filtration2 Vacuum Filtration and Washing precipitation->filtration2 purification Recrystallization filtration2->purification characterization Characterization (NMR, IR, MP, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is a straightforward and efficient two-step process that is accessible in a standard laboratory setting. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable compound for further application in drug discovery and materials science. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and logical guide for the practical execution of this synthesis.

physicochemical properties of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

This compound, also known as N-(2-ethoxyphenyl)maleimide, is a derivative of maleimide, a core structure found in many biologically active compounds.[1][2] Its fundamental properties are summarized below.

Table 1: General Properties of this compound

Property Value Reference
CAS Number 133137-34-5 [3][4]
Molecular Formula C₁₂H₁₁NO₃ [4][5]
Molecular Weight 217.22 g/mol [4]
IUPAC Name 1-(2-ethoxyphenyl)pyrrole-2,5-dione [6]

| Synonyms | AKOS MSC-0077, ASISCHEM C66323 |[4] |

Table 2: Physical and Chemical Data of this compound

Property Value/Description Reference
Melting Point 108-110 °C [4]
Boiling Point Data not specified, but available. [4][7]
Solubility Soluble in ethyl acetate. [4]

| Appearance | Data not specified. Related compounds are yellow crystals. |[8] |

Synthesis and Characterization

While a specific protocol for this compound is not detailed in the provided search results, a general and widely used method for synthesizing N-substituted pyrrole-2,5-dione derivatives involves the reaction of a primary amine with maleic anhydride.

General Experimental Protocol: Synthesis

A common synthetic route involves the condensation of 2-ethoxyaniline with maleic anhydride in a suitable solvent, such as glacial acetic acid.[1]

  • Reaction Setup: An equimolar solution of 2-ethoxyaniline and maleic anhydride is prepared in glacial acetic acid.

  • Reflux: The reaction mixture is refluxed for 2-3 hours.[1]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.[1]

  • Isolation: Upon completion, the reaction mixture is cooled and poured into crushed ice.[1]

  • Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and dried under a vacuum to yield the final product.[1]

G reagents 2-Ethoxyaniline + Maleic Anhydride solvent Glacial Acetic Acid reagents->solvent Dissolve in reflux Reflux (2-3 hrs) solvent->reflux Heat tlc Monitor Reaction (TLC) reflux->tlc workup Pour into Crushed Ice tlc->workup Upon Completion filtration Filter and Wash with Water workup->filtration product This compound filtration->product Dry

Caption: Proposed workflow for the synthesis of this compound.

Characterization Methods

The structural confirmation of synthesized pyrrole-2,5-dione derivatives is typically achieved using a combination of spectroscopic techniques.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the dione.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to confirm the chemical structure, including the arrangement of protons and carbon atoms on the aromatic and pyrrole rings.[8][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1][10]

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the calculated values for the molecular formula.[9]

Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrole-2,5-dione are recognized for a wide spectrum of pharmacological activities.[8] This class of compounds has demonstrated potential as anti-inflammatory, antimicrobial, antitumor, and cholesterol-lowering agents.[8][11][12]

Anti-inflammatory and Cholesterol-Lowering Effects

Research into related 1H-pyrrole-2,5-dione derivatives has shown their potential as cholesterol absorption inhibitors.[11] One study indicated that a potent derivative could suppress lipid accumulation in macrophages, thereby inhibiting the formation of foam cells, a key event in the development of atherosclerosis.[11] This activity was accompanied by a reduction in the secretion of inflammatory markers such as TNF-α and reactive oxygen species (ROS).[11]

Many anti-inflammatory effects of pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[13][14] The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (like PGE2), which are pro-inflammatory signaling molecules.[8] By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

G cluster_cell Macrophage LPS Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Enzyme LPS->COX2 Induces PGE2 Prostaglandins (PGE2) COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammatory Response (TNF-α, ROS) PGE2->Inflammation Promotes Inhibitor 1H-Pyrrole-2,5-Dione Derivatives Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway by 1H-pyrrole-2,5-dione derivatives.

Other Potential Applications

The pyrrole-2,5-dione scaffold is present in compounds with a diverse range of other biological activities, including:

  • Anticonvulsant activity [1][15]

  • Antitumor and cytotoxic effects [1][12]

  • Antiviral properties [1][8]

  • Antibacterial and antifungal activities [12]

  • Anxiolytic effects [15]

References

Unveiling the Core Mechanism of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, a promising small molecule with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, cell biology, and medicinal chemistry.

Executive Summary

This compound, a member of the N-substituted maleimide class of compounds, primarily functions as a potent inhibitor of cholesterol absorption. Its mechanism of action extends to significant anti-inflammatory and antioxidant effects. By mitigating lipid accumulation in macrophages, a key event in the formation of atherosclerotic plaques, this compound presents a compelling profile for the potential treatment of cardiovascular diseases. Furthermore, its ability to suppress the release of inflammatory markers and reduce oxidative stress underscores its multifaceted therapeutic promise.

Core Mechanism of Action: Inhibition of Cholesterol Absorption and Anti-Inflammatory Effects

The principal mechanism of action of this compound and its analogues revolves around the inhibition of cholesterol uptake, which in turn suppresses the formation of foam cells—macrophages laden with lipids that are a hallmark of atherosclerosis. This activity is complemented by a direct impact on inflammatory and oxidative stress pathways.

A pivotal study on a series of 1H-pyrrole-2,5-dione derivatives identified a lead compound, referred to as compound 20, which exhibited superior in vitro cholesterol absorption inhibitory activity compared to the established drug ezetimibe. This class of compounds has been shown to effectively inhibit the accumulation of lipids within macrophages.[1]

Beyond its effects on cholesterol metabolism, this class of compounds demonstrates significant anti-inflammatory properties. Treatment with these derivatives leads to a concentration-dependent reduction in the secretion of key inflammatory and oxidative stress markers, including:

  • Lactate Dehydrogenase (LDH): A marker of cell damage and death.

  • Malondialdehyde (MDA): An indicator of lipid peroxidation and oxidative stress.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

  • Reactive Oxygen Species (ROS): Highly reactive molecules that can damage cells.[1]

The collective action of inhibiting cholesterol uptake and suppressing inflammatory responses suggests a synergistic approach to combating the progression of atherosclerosis.

Quantitative Data

ParameterCompound ClassValueCell LineReference
Cholesterol Absorption Inhibition 1H-pyrrole-2,5-dione derivativeStronger than EzetimibeRAW264.7[1]
Cytotoxicity (LDH release) 1H-pyrrole-2,5-dione derivativeConcentration-dependent reductionRAW264.7[1]
Lipid Peroxidation (MDA levels) 1H-pyrrole-2,5-dione derivativeConcentration-dependent reductionRAW264.7[1]
TNF-α Secretion 1H-pyrrole-2,5-dione derivativeConcentration-dependent reductionRAW264.7[1]
Intracellular ROS Levels 1H-pyrrole-2,5-dione derivativeConcentration-dependent reductionRAW264.7[1]

Signaling Pathways and Experimental Workflows

The mechanism of this compound involves the modulation of interconnected cellular pathways related to cholesterol metabolism and inflammation.

signaling_pathway cluster_0 Macrophage Cholesterol_Uptake Cholesterol Uptake Lipid_Accumulation Lipid Accumulation Cholesterol_Uptake->Lipid_Accumulation Foam_Cell_Formation Foam Cell Formation Lipid_Accumulation->Foam_Cell_Formation Inflammatory_Stimuli Inflammatory Stimuli ROS_Production ROS Production Inflammatory_Stimuli->ROS_Production TNF_alpha_Secretion TNF-α Secretion Inflammatory_Stimuli->TNF_alpha_Secretion Cell_Damage Cell Damage (LDH, MDA release) ROS_Production->Cell_Damage TNF_alpha_Secretion->Cell_Damage Compound 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione Compound->Cholesterol_Uptake Inhibits Compound->ROS_Production Inhibits Compound->TNF_alpha_Secretion Inhibits

Mechanism of Action of this compound.

The experimental workflow to elucidate this mechanism typically involves a series of in vitro cell-based assays.

experimental_workflow Cell_Culture RAW264.7 Macrophage Cell Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cholesterol_Uptake_Assay Cholesterol Uptake Assay (e.g., NBD-cholesterol) Compound_Treatment->Cholesterol_Uptake_Assay LDH_Assay LDH Cytotoxicity Assay Compound_Treatment->LDH_Assay MDA_Assay MDA Assay (Lipid Peroxidation) Compound_Treatment->MDA_Assay TNF_alpha_Assay TNF-α ELISA Compound_Treatment->TNF_alpha_Assay ROS_Assay Intracellular ROS Assay (e.g., DCFH-DA) Compound_Treatment->ROS_Assay Data_Analysis Data Analysis and Mechanism Elucidation Cholesterol_Uptake_Assay->Data_Analysis LDH_Assay->Data_Analysis MDA_Assay->Data_Analysis TNF_alpha_Assay->Data_Analysis ROS_Assay->Data_Analysis

Experimental Workflow for Mechanism of Action Studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cholesterol Uptake Assay in RAW264.7 Macrophages

Objective: To quantify the inhibitory effect of the compound on cholesterol uptake by macrophages.

Materials:

  • RAW264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • NBD-cholesterol (fluorescently labeled cholesterol)

  • Test compound (this compound)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells/well and allow to adhere overnight.

  • Wash the cells with serum-free DMEM.

  • Treat the cells with varying concentrations of the test compound or vehicle control in serum-free DMEM containing 5 µg/mL NBD-cholesterol.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells twice with PBS (Phosphate-Buffered Saline).

  • Measure the intracellular fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.[2]

  • The reduction in fluorescence intensity in treated cells compared to control cells indicates the inhibition of cholesterol uptake.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Objective: To assess the cytoprotective effect of the compound by measuring the release of LDH from damaged cells.

Materials:

  • RAW264.7 macrophage cells

  • DMEM with 10% FBS

  • Test compound

  • LPS (Lipopolysaccharide) to induce cell damage

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with different concentrations of the test compound for 2 hours.

  • Induce cytotoxicity by adding LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.[3][4][5][6][7]

MDA (Malondialdehyde) Assay for Lipid Peroxidation

Objective: To measure the antioxidant effect of the compound by quantifying the levels of MDA, a marker of lipid peroxidation.

Materials:

  • RAW264.7 cells

  • Test compound

  • LPS

  • MDA assay kit (TBARS-based)

  • Cell lysis buffer

  • Microcentrifuge tubes

  • Spectrophotometer

Protocol:

  • Culture and treat RAW264.7 cells with the test compound and LPS as described in the LDH assay protocol.

  • After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.

  • Centrifuge the cell lysate at 13,000 x g for 10 minutes to remove insoluble material.

  • To 200 µL of the supernatant, add 600 µL of the TBA (Thiobarbituric Acid) solution.

  • Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Cool the samples on ice for 10 minutes.

  • Pipette 200 µL of the reaction mixture into a 96-well plate.

  • Measure the absorbance at 532 nm. The MDA concentration is determined by comparison with a standard curve.[8][9][10][11]

TNF-α (Tumor Necrosis Factor-alpha) ELISA

Objective: To quantify the anti-inflammatory effect of the compound by measuring the secretion of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW264.7 cells

  • Test compound

  • LPS

  • Human or mouse TNF-α ELISA kit

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Culture and treat RAW264.7 cells with the test compound and LPS as described previously.

  • Collect the cell culture supernatant.

  • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody specific for TNF-α. b. Adding the cell culture supernatants and standards to the wells and incubating. c. Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP). d. Adding a substrate that is converted by the enzyme to a colored product. e. Stopping the reaction and measuring the absorbance at 450 nm.[12][13][14][15]

  • The concentration of TNF-α in the samples is determined from a standard curve.

Intracellular ROS (Reactive Oxygen Species) Assay

Objective: To measure the antioxidant activity of the compound by quantifying the levels of intracellular ROS.

Materials:

  • RAW264.7 cells

  • Test compound

  • LPS

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • 96-well plates

  • Fluorescence microscope or plate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and incubate overnight.

  • Treat the cells with the test compound and LPS as previously described.

  • Remove the culture medium and wash the cells with PBS.

  • Load the cells with 20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[16][17][18][19][20]

  • A decrease in fluorescence in treated cells indicates a reduction in intracellular ROS levels.

Conclusion

This compound represents a promising therapeutic candidate with a dual mechanism of action targeting both cholesterol absorption and inflammation. The experimental framework outlined in this guide provides a robust approach for the continued investigation and characterization of this and related compounds. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the management of atherosclerosis and other inflammatory conditions.

References

In-depth Technical Guide on the Biological Activity of N-(2-ethoxyphenyl)maleimide: Data Unavailability and a Proposed Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the User: Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available data on the specific biological activity of N-(2-ethoxyphenyl)maleimide . Searches in prominent databases such as PubChem and ChEMBL, as well as extensive queries of research articles and patents, yielded no specific studies, quantitative data, experimental protocols, or identified signaling pathways for this particular compound.

While the core request for a technical guide on N-(2-ethoxyphenyl)maleimide cannot be fulfilled due to this absence of information, we have compiled a significant amount of data on the broader class of N-Aryl Maleimides . These compounds share a common structural scaffold and often exhibit related biological activities due to the reactive maleimide moiety.

Therefore, we propose to provide an in-depth technical guide on the biological activity of N-Aryl Maleimides . This guide will adhere to all the specified formatting requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams of relevant signaling pathways, using representative examples from this well-studied class of compounds.

Below is a sample of the proposed guide to illustrate the depth and format of the information that can be provided for the broader class of N-Aryl Maleimides.

Proposed Alternative: An In-depth Technical Guide on the Biological Activity of N-Aryl Maleimides

This guide provides a comprehensive overview of the biological activities of N-Aryl Maleimides, a class of compounds characterized by a reactive maleimide ring attached to an aryl substituent. Their biological effects are primarily driven by the high reactivity of the maleimide group towards sulfhydryl (thiol) groups, leading to the covalent modification of cysteine residues in proteins. This mechanism underlies their diverse activities, including enzyme inhibition and anticancer properties.

Quantitative Data Presentation

The biological activity of N-Aryl Maleimides has been quantified in various studies. The following tables summarize representative data for different derivatives, showcasing their potency against various biological targets.

Table 1: Anticancer Activity of Representative N-Aryl Maleimide Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Indole-substituted maleimide 4aMCF-7 (Breast Cancer)MTT Assay16.94[1]
Indole-substituted maleimide 4bMCF-7 (Breast Cancer)MTT Assay16.80[1]
Indole-substituted maleimide 5dMCF-7 (Breast Cancer)MTT Assay29.28[1]
Indole-substituted maleimide 4aMDA-MB-231 (Breast Cancer)MTT Assay12.95[1]

Table 2: Antimicrobial Activity of Representative N-Aryl Maleimide Derivatives

Compound/DerivativeOrganismAssay TypeMIC (µg/mL)Reference
N-butyl-maleimideVarious FungiBroth Dilution0.48–15.63
N-(4-phenylbutyl)-maleimideVarious FungiBroth Dilution0.48–15.63
Experimental Protocols

The evaluation of the biological activity of N-Aryl Maleimides involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature.

1. MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The N-Aryl Maleimide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

2. Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., fungi, bacteria) is prepared in a suitable broth.

  • Compound Dilution: The N-Aryl Maleimide derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key concepts related to the biological activity of N-Aryl Maleimides.

G cluster_0 Mechanism of Thiol Modification by Maleimides Thiol Protein Thiol (Cysteine Residue) Adduct Stable Thioether Adduct (Covalent Modification) Thiol->Adduct Michael Addition Maleimide N-Aryl Maleimide Maleimide->Adduct

Mechanism of covalent modification of protein thiols by N-Aryl Maleimides.

G cluster_1 General Workflow for Anticancer Drug Screening Start Start: Synthesized N-Aryl Maleimide Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) MTT_Assay->Mechanism_Study End End: Identify Lead Compound Mechanism_Study->End

Experimental workflow for the evaluation of anticancer activity.

G cluster_2 Potential Signaling Pathway Inhibition by N-Aryl Maleimides Maleimide N-Aryl Maleimide Cysteine Cysteine Residue in Active Site Maleimide->Cysteine Covalent Modification Kinase Protein Kinase (e.g., GSK-3β) Kinase->Cysteine Inhibition Enzyme Inhibition Cysteine->Inhibition Downstream Inhibition of Downstream Signaling & Cell Proliferation Inhibition->Downstream

Hypothesized inhibition of a protein kinase signaling pathway.

References

spectroscopic analysis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of specific experimental data in public literature, this document presents predicted spectroscopic data based on the chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These protocols are founded on standard methodologies for the analysis of small organic molecules, particularly N-aryl maleimides.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • CAS Number: 133137-34-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of similar structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2m4HAr-H
6.88s2H-CH=CH-
4.15q2H-O-CH ₂-CH₃
1.45t3H-O-CH₂-CH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170.0C=O (imide)
~155.0Ar-C -O
~134.5C H=C H
~130.0Ar-C
~128.5Ar-C
~121.0Ar-C
~120.0Ar-C-N
~112.0Ar-C
~64.5-O-C H₂-CH₃
~14.8-O-CH₂-C H₃
Table 3: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic and vinyl)
~2980-2850MediumC-H stretch (aliphatic)
~1770StrongC=O stretch (imide, asymmetric)
~1700StrongC=O stretch (imide, symmetric)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1240StrongC-O-C stretch (aryl ether)
~830MediumC-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
217100[M]⁺ (Molecular Ion)
189Moderate[M-C₂H₄]⁺
173Moderate[M-C₂H₅O]⁺
121High[C₆H₄O-C₂H₅]⁺
97Low[C₄H₃NO₂]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, solid sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the NMR spectrum using standard acquisition parameters. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method for acquiring an FT-IR spectrum.[1][2]

  • Sample Preparation:

    • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[3]

    • Place a single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface.

    • Using a pipette, apply one or two drops of the sample solution to the center of the salt plate.

    • Allow the solvent to completely evaporate, leaving a thin, even film of the solid compound on the plate.[1][2]

  • Instrumental Analysis:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If the signal is too weak, add another drop of the sample solution to the plate, allow the solvent to evaporate, and re-acquire the spectrum. If the signal is too strong, clean the plate and prepare a more dilute solution.[1]

Mass Spectrometry (MS)

This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.[4][5]

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Ionization and Analysis:

    • Gently heat the probe to volatilize the sample into the ion source.

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][6]

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.[7]

Workflow and Logical Diagrams

Synthesis Workflow

The following diagram illustrates a typical synthetic route for N-aryl maleimides, which is applicable to the synthesis of this compound.[8]

G Figure 1: General Synthesis Workflow for this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclodehydration A 2-Ethoxyaniline C N-(2-ethoxyphenyl)maleamic acid (Intermediate) A->C Reaction in aprotic solvent B Maleic Anhydride B->C D This compound (Final Product) C->D Heating E Acetic Anhydride, Sodium Acetate E->D

Figure 1: General Synthesis Workflow
Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of the target compound.

G Figure 2: Logical Workflow for Spectroscopic Analysis Start Synthesized and Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (EI) Start->MS Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Spectroscopic Report Data_Analysis->Report

Figure 2: Spectroscopic Analysis Workflow

References

In-Depth Technical Guide: Structure Elucidation and Characterization of CAS 133137-34-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation and characterization of the chemical compound identified by CAS number 133137-34-5. The correct chemical name for this substance is 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione . This document details the synthetic methodology, spectroscopic and spectrometric characterization, and potential biological significance of this compound, with a focus on its classification within the broader family of pyrrole-2,5-dione derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anxiolytic, and cholesterol absorption inhibitory properties.

Chemical Structure and Properties

The compound with CAS number 133137-34-5 is an N-substituted maleimide derivative. The core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide ring, attached to a 2-ethoxyphenyl group via the nitrogen atom.

Molecular Formula: C₁₂H₁₁NO₃[1]

Molecular Weight: 217.22 g/mol [1]

Chemical Structure:

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a well-established method for the preparation of N-aryl maleimides: the condensation of an aniline derivative with maleic anhydride, followed by cyclization. While a specific protocol for the 2-ethoxy derivative is not extensively detailed in the available literature, the following procedure is based on the synthesis of the closely related 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione and is expected to yield the target compound.[2]

General Experimental Protocol: Synthesis of N-Aryl Maleimides

This protocol describes a two-step, one-pot synthesis. The first step is the formation of the maleamic acid intermediate, and the second is the dehydrative cyclization to the maleimide.

Materials:

  • 2-Ethoxyaniline

  • Maleic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

  • Diethyl Ether

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar quantities of 2-ethoxyaniline and maleic anhydride in glacial acetic acid.

  • Formation of Maleamic Acid: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add a catalytic amount of anhydrous sodium acetate. Heat the mixture to reflux and maintain for 2-3 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound Reactants 2-Ethoxyaniline + Maleic Anhydride Mixing Stir at Room Temp (2-3 hours) Reactants->Mixing Solvent Glacial Acetic Acid Solvent->Mixing Intermediate Maleamic Acid Intermediate Mixing->Intermediate Reflux Reflux (2-3 hours) Intermediate->Reflux Catalyst Sodium Acetate Catalyst->Reflux Product_Formation This compound Reflux->Product_Formation Workup Pour into Ice Water Product_Formation->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthesis workflow for this compound.

Structure Elucidation and Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5m4HAromatic protons (C₆H₄)
~6.8s2HOlefinic protons (CH=CH)
~4.1q2HMethylene protons (O-CH₂-CH₃)
~1.4t3HMethyl protons (O-CH₂-CH₃)

Table 2: Predicted ¹³C-NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170Carbonyl carbons (C=O)
~155Aromatic carbon (C-O)
~134Olefinic carbons (CH=CH)
~120-130Aromatic carbons (C₆H₄)
~112Aromatic carbon
~64Methylene carbon (O-CH₂)
~15Methyl carbon (CH₃)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected m/zInterpretation
Electron Ionization (EI)217[M]⁺ (Molecular Ion)

Potential Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrole-2,5-dione are known to possess a wide range of pharmacological activities, with anti-inflammatory effects being one of the most prominent. These compounds have been reported to inhibit the production of pro-inflammatory mediators.[4] One of the key mechanisms underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway.

Postulated Anti-Inflammatory Signaling Pathway

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a pyrrole-2,5-dione derivative.

NFkB_Pathway Hypothetical Inhibition of NF-κB Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB degrades IκB NFkB NF-κB (p50/p65) Inhibitor CAS 133137-34-5 Inhibitor->IKK inhibits (hypothesized) NFkB_n NF-κB (p50/p65) DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines IkB_NFkB->NFkB_n releases & translocates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by CAS 133137-34-5.

Conclusion

The compound with CAS 133137-34-5, identified as this compound, is a member of the pharmacologically relevant N-substituted maleimide family. Its structure can be reliably elucidated through standard spectroscopic and spectrometric methods, and it can be synthesized via a straightforward condensation reaction. The structural motifs present in this molecule suggest a potential for biological activity, particularly in the context of anti-inflammatory pathways. This technical guide provides a foundational understanding for researchers and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related compounds. Further investigation is warranted to fully characterize its biological profile and therapeutic potential.

References

Potential Therapeutic Targets of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the biological activities of the broader class of 1H-pyrrole-2,5-dione (maleimide) derivatives. However, specific research on 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is limited. This guide, therefore, extrapolates potential therapeutic targets and mechanisms based on the activities of structurally related N-substituted maleimides. The information presented should be considered as a theoretical framework for future research on this specific compound.

Introduction

This compound, also known as N-(2-ethoxyphenyl)maleimide, belongs to the N-substituted maleimide class of compounds. The maleimide scaffold is a recurring motif in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of a 2-ethoxyphenyl group at the nitrogen atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for drug discovery and development. This document provides a comprehensive overview of the potential therapeutic targets of this compound, based on the known mechanisms of action of related compounds.

Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 133137-34-5
Appearance Not specified in available literature
Solubility Not specified in available literature

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of other N-substituted maleimides, this compound could potentially target a range of proteins and signaling pathways involved in various diseases.

Anti-inflammatory Activity

N-substituted maleimides have been reported to exhibit anti-inflammatory properties primarily through the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Some N-phenylmaleimide derivatives have shown inhibitory activity against COX enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.

  • Myeloperoxidase (MPO) Activation: Certain N-phenylmaleimide derivatives have been found to increase the activity of myeloperoxidase (MPO), an enzyme involved in the innate immune response.[1] While seemingly counterintuitive, modulation of MPO activity could be a therapeutic strategy in specific inflammatory contexts.

Potential Signaling Pathway:

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound (Potential Inhibitor) Compound->COX

Caption: Potential inhibition of the cyclooxygenase pathway.

Anticancer Activity

The maleimide scaffold is present in several compounds with demonstrated anticancer activity. The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes in cancer cell proliferation.

  • Topoisomerase II Inhibition: Maleimide and its derivatives have been identified as catalytic inhibitors of human topoisomerase IIα, an enzyme essential for DNA replication and cell division in cancer cells.[2]

  • Induction of Apoptosis: Some novel maleimide derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for their cytotoxic effects.[3]

Potential Experimental Workflow for Anticancer Screening:

anticancer_workflow start Start synthesis Synthesize this compound start->synthesis treatment Treat cells with varying concentrations of the compound synthesis->treatment cell_culture Culture Cancer Cell Lines (e.g., HCT116, MCF-7) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot for apoptotic markers, Topoisomerase II activity assay) apoptosis_assay->mechanism_study end End mechanism_study->end

Caption: Workflow for evaluating anticancer potential.

Experimental Protocols

As specific experimental data for this compound is not available, this section provides generalized protocols for the synthesis and biological evaluation of N-substituted maleimides, adapted from literature on similar compounds.

General Synthesis of N-substituted Maleimides

N-substituted maleimides are typically synthesized through a two-step process involving the formation of a maleanilic acid intermediate followed by cyclodehydration.[4]

  • Step 1: Synthesis of N-(2-ethoxyphenyl)maleanilic acid

    • Dissolve maleic anhydride in a suitable solvent (e.g., acetone or diethyl ether).

    • Add an equimolar amount of 2-ethoxyaniline to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • The resulting precipitate of N-(2-ethoxyphenyl)maleanilic acid is collected by filtration and dried.

  • Step 2: Cyclodehydration to form this compound

    • Dissolve the N-(2-ethoxyphenyl)maleanilic acid in acetic anhydride.

    • Add a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture under reflux until a color change is observed.

    • Cool the reaction mixture and pour it into ice-water with vigorous stirring.

    • The precipitated this compound is collected by filtration, dried, and can be further purified by recrystallization.

Synthesis Workflow:

synthesis_workflow Maleic_Anhydride Maleic Anhydride Reaction1 Reaction in Acetone/Ether Maleic_Anhydride->Reaction1 Ethoxyaniline 2-Ethoxyaniline Ethoxyaniline->Reaction1 Intermediate N-(2-ethoxyphenyl)maleanilic acid Reaction1->Intermediate Reaction2 Cyclodehydration (Acetic Anhydride, NaOAc) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: General synthesis of N-substituted maleimides.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented biological activities of the N-substituted maleimide class of compounds provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. In vitro and in vivo studies are necessary to elucidate its precise mechanisms of action, identify its specific molecular targets, and assess its efficacy and safety in relevant disease models. The structure-activity relationship studies of a series of N-substituted phenylmaleimides with varying substituents on the phenyl ring would also be valuable in optimizing the therapeutic potential of this chemical scaffold.

References

In Silico Modeling of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a detailed guide for researchers, scientists, and drug development professionals on conducting in silico modeling of the interactions of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. The methodologies outlined herein are based on successful studies of similar pyrrole-2,5-dione analogs and their interactions with various biological targets.

Introduction to 1H-pyrrole-2,5-dione Derivatives

The 1H-pyrrole-2,5-dione scaffold, also known as the maleimide ring, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2] In silico modeling techniques, such as molecular docking and molecular dynamics, are crucial for elucidating the potential mechanisms of action, identifying molecular targets, and guiding the rational design of new therapeutic agents based on this scaffold.[3][4]

Potential Biological Targets for In Silico Investigation

Based on studies of analogous compounds, several protein targets are of high interest for investigating the interactions of this compound. These include:

  • Cyclooxygenase-2 (COX-2): Many 1H-pyrrole-2,5-dione derivatives have been identified as potent and selective COX-2 inhibitors, suggesting a role in anti-inflammatory pathways.[3][5]

  • Tyrosine Kinases (e.g., EGFR, VEGFR2): Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors, indicating a potential anticancer activity through interference with cell signaling pathways.[6][7]

  • Monoamine Oxidase (MAO): Pyrrole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders.[4]

  • Tubulin: Pyrrole-based compounds have been shown to target the colchicine-binding site of tubulin, leading to the disruption of microtubule dynamics and inducing apoptosis in cancer cells.[8]

  • Cholesterol Absorption Inhibition: Some 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors, indicating a potential role in managing hyperlipidemia and atherosclerosis.[9]

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding binding modes and estimating binding affinities.

Protocol:

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein (e.g., COX-2, EGFR, MAO-A) from the Protein Data Bank (PDB).

    • Remove all heteroatoms, including water molecules and co-crystallized ligands.[10]

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite.

  • Ligand Preparation:

    • Construct the 3D structure of this compound using a chemical drawing tool.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.

    • Perform the docking simulation using software such as AutoDock, Glide, or GOLD.

    • Analyze the resulting docking poses based on their predicted binding energies and interactions with key amino acid residues in the active site.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a solvated environment.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure the convergence of the system.

  • Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
COX-25KIR-9.80.15Arg120, Tyr355, Ser5302
EGFR2GS2-8.51.2Met793, Leu718, Gly7961
MAO-A2Z5Y-7.93.5Tyr407, Tyr444, Phe2080
Tubulin1SA0-8.22.1Cys241, Leu248, Ala3161

Table 2: Hypothetical Molecular Dynamics Simulation Data (100 ns)

ComplexAverage RMSD (Å)Average RMSF (Å)Binding Free Energy (MM/PBSA) (kcal/mol)
COX-2 - Ligand1.5 ± 0.30.8 ± 0.2-35.6 ± 4.2
EGFR - Ligand2.1 ± 0.51.2 ± 0.4-28.9 ± 5.1
MAO-A - Ligand1.8 ± 0.41.0 ± 0.3-25.3 ± 4.8
Tubulin - Ligand1.9 ± 0.61.1 ± 0.3-30.1 ± 5.5

Visualization of Workflows and Pathways

Visual representations are essential for understanding complex processes and relationships in in silico modeling.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_results Results p_prep Protein Structure Preparation docking Molecular Docking p_prep->docking l_prep Ligand Structure Preparation l_prep->docking pose_analysis Pose & Interaction Analysis docking->pose_analysis md Molecular Dynamics trajectory_analysis Trajectory Analysis md->trajectory_analysis pose_analysis->md binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy hit_id Hit Identification binding_energy->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: In silico drug discovery workflow.

Potential Signaling Pathway Inhibition

signaling_pathway ligand This compound egfr EGFR ligand->egfr Inhibition ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf pi3k PI3K/Akt Pathway egfr->pi3k proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis

References

The Genesis and Evolution of Pyrrole-2,5-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,5-dione, commonly known by its trivial name maleimide, and its derivatives represent a cornerstone in the fields of organic chemistry, materials science, and particularly in the realm of bioconjugation and drug development. The unique reactivity of the maleimide ring, characterized by its electron-deficient double bond, has rendered it an invaluable tool for the selective modification of biomolecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of pyrrole-2,5-dione derivatives, with a focus on their pivotal role in modern therapeutics.

A Historical Overview: From Discovery to Bioconjugation Staple

The journey of pyrrole-2,5-dione derivatives began with the synthesis of the parent maleimide. Early methods involved the reaction of maleic anhydride with urea, followed by thermal decomposition of the intermediate N-carbamoylmaleimide[1][2]. Another classical approach involves the dehydration of maleamic acid, which is formed from the reaction of maleic anhydride with ammonia.

A significant milestone in the synthesis of substituted pyrroles, which laid the groundwork for many heterocyclic compounds, was the Paal-Knorr synthesis , first reported in 1884. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring[3][4][5]. While not a direct synthesis of pyrrole-2,5-diones, the principles of this reaction were fundamental to the development of synthetic routes for a wide array of pyrrole-based heterocycles.

The true potential of pyrrole-2,5-dione derivatives in the life sciences began to be realized with the exploration of their reactivity. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring makes it a highly reactive Michael acceptor, particularly towards soft nucleophiles like thiols. This specific and efficient reactivity forms the basis of its widespread use in bioconjugation.

The advent of antibody-drug conjugates (ADCs) marked a turning point for the application of maleimide chemistry in medicine. The ability to selectively conjugate potent cytotoxic drugs to monoclonal antibodies via stable thioether linkages, formed by the reaction of a maleimide-functionalized linker with cysteine residues on the antibody, has revolutionized targeted cancer therapy[6][][8].

Synthetic Methodologies

The synthesis of pyrrole-2,5-dione derivatives has evolved to encompass a variety of methods, each with its own advantages and applications.

Synthesis of N-Substituted Maleimides from Maleic Anhydride

This is the most common and direct method for the preparation of N-substituted maleimides. The reaction proceeds in two steps:

  • Formation of the Maleamic Acid: Maleic anhydride reacts with a primary amine at room temperature to form the corresponding N-substituted maleamic acid.

  • Cyclodehydration: The maleamic acid is then cyclized to the maleimide, typically by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate[9][10].

Experimental Protocol: Synthesis of N-Phenylmaleimide [10]

  • Step 1: Maleanilic Acid Formation

    • Dissolve maleic anhydride (2 moles) in ethyl ether (2.5 L) in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

    • Slowly add a solution of aniline (2 moles) in ether (200 mL) through the dropping funnel.

    • Stir the resulting suspension at room temperature for 1 hour.

    • Cool the mixture to 15-20°C and collect the maleanilic acid product by suction filtration. The product is a fine, cream-colored powder.

  • Step 2: N-Phenylmaleimide Formation

    • In an Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).

    • Add the maleanilic acid (316 g) from the previous step.

    • Heat the suspension on a steam bath for 30 minutes with swirling to dissolve the solids.

    • Cool the reaction mixture and pour it into ice water (1.3 L).

    • Collect the precipitated N-phenylmaleimide by suction filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from cyclohexane to yield canary-yellow needles.

Paal-Knorr Synthesis of Pyrroles

While not a direct route to pyrrole-2,5-diones, the Paal-Knorr synthesis is a fundamental method for creating the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. This reaction is often catalyzed by acid and can be performed under various conditions, including conventional heating and microwave irradiation[3][11][12][13][14][15][16].

Experimental Protocol: Microscale Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [11]

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 15 minutes.

    • Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the crystals by vacuum filtration.

    • Recrystallize the crude product from a 9:1 methanol/water mixture.

Table 1: Yields of Paal-Knorr Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole in Different Solvents [16]

SolventTemperature (°C)Time (h)Yield (%)
Water1000.595
Methanol65995
Ethanol78593
Acetonitrile81792
Dichloromethane401090
Ethyl acetate77890
THF66989
Toluene110685
Dioxane101780
Hexane691075
None252425

Key Reactions and Mechanisms

The utility of pyrrole-2,5-dione derivatives in drug development is primarily due to two key reactions: the Michael addition and the Diels-Alder reaction.

Michael Addition of Thiols

The reaction of a maleimide with a thiol is a highly efficient and selective Michael addition that forms a stable thioether bond. This reaction is the cornerstone of maleimide-based bioconjugation[17].

The reaction is highly dependent on pH. At a pH between 6.5 and 7.5, the reaction is highly specific for thiols over other nucleophilic groups like amines. The rate of reaction with thiols at pH 7 is approximately 1,000 times faster than with amines[17].

Experimental Protocol: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry [6][18]

  • Step 1: Antibody Reduction

    • Prepare an antibody solution (e.g., 10 mg/mL).

    • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of the reducing agent determines the number of reduced disulfides.

    • Incubate the mixture at 37°C for 30-120 minutes.

    • Remove the excess reducing agent using a desalting column or ultrafiltration.

  • Step 2: Conjugation

    • Prepare a solution of the maleimide-functionalized drug-linker in a suitable solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used.

    • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

    • Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC using chromatography to remove unconjugated drug-linker and other impurities.

N-R' =OO=

]; Intermediate [label=<

N-R' =OO= S-R

]; Product [label=<

N-R' =OO= S-R

];

Thiol -> Thiolate [label="Deprotonation"]; Thiolate -> Maleimide [label="Nucleophilic Attack"]; Maleimide -> Intermediate; Intermediate -> Product [label="Protonation"]; } end_dot Caption: General workflow for ADC synthesis.

Applications in Drug Development

The unique reactivity and favorable physicochemical properties of pyrrole-2,5-dione derivatives have led to their widespread application in drug development, particularly as inhibitors of various enzymes and as key components of bioconjugates.

Kinase Inhibition

Pyrrole-2,5-dione derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and neurodegenerative disorders.

GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with conditions like Alzheimer's disease, bipolar disorder, and cancer. Several maleimide-based compounds have been developed as potent GSK-3 inhibitors[19][20][21][22][23].

GSK3_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex Dishevelled->DestructionComplex inhibits GSK3b GSK-3β GSK3b->DestructionComplex part of BetaCatenin β-catenin Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates DestructionComplex->BetaCatenin phosphorylates for degradation GeneTranscription Gene Transcription TCF_LEF->GeneTranscription Maleimide Maleimide Derivatives Maleimide->GSK3b inhibits

Table 2: IC50 Values of Maleimide-Based GSK-3β Inhibitors [19][20]

CompoundModificationIC50 (nM)
10a Ethyl group on indole N, F at C51.70
10b Methyl group on indole N, F at C545.6
10c Propyl group on indole N, F at C563.9
2 Hydroxyethyl at C5 of indole21
3 F at C5 of indole~5
4 Hydroxypropyl at C5 of indole~15
Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in regulating the immune response to infection and inflammation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some heterocyclic compounds, including those with structural similarities to pyrrole derivatives, have been shown to inhibit the NF-κB signaling pathway[24][25].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination and degradation NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Proteasome->NFkB releases Nucleus Nucleus GeneTranscription Inflammatory Gene Transcription PyrroleDione Pyrrole-2,5-dione Derivatives PyrroleDione->IKK inhibit NFkB_n->GeneTranscription

Antibody-Drug Conjugates (ADCs)

As previously mentioned, the most significant application of pyrrole-2,5-dione derivatives in modern medicine is in the construction of ADCs. The stability of the thioether linkage formed between the maleimide and a cysteine residue is crucial for the efficacy and safety of the ADC. However, this linkage can be susceptible to a retro-Michael reaction, leading to premature drug release. To address this, strategies have been developed to promote the hydrolysis of the thiosuccinimide ring to a more stable ring-opened maleamic acid thioether, thus preventing deconjugation[17].

Conclusion

From their initial synthesis to their current role as indispensable tools in drug development, pyrrole-2,5-dione derivatives have had a profound impact on chemical and biomedical sciences. Their unique reactivity, particularly the highly selective Michael addition with thiols, has made them the linker of choice for the construction of sophisticated bioconjugates like ADCs. The ongoing research into novel derivatives and their applications continues to expand the therapeutic potential of this versatile chemical scaffold, promising further advancements in targeted therapies and personalized medicine.

References

Preliminary Cytotoxicity Screening of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxicity screening of the novel compound, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related N-substituted aryl maleimides and pyrrole-2,5-dione derivatives to propose a robust screening strategy. This guide covers potential mechanisms of action, detailed experimental protocols for in vitro cytotoxicity assessment, and data presentation strategies. The included diagrams illustrate a typical experimental workflow and a plausible signaling pathway for cytotoxicity induction.

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties[1][2]. The N-substituent on the maleimide ring plays a crucial role in modulating this activity[3]. The title compound, this compound, is an N-aryl maleimide derivative. The introduction of an ethoxy group at the ortho position of the phenyl ring may influence its electronic and steric properties, potentially affecting its biological activity and cytotoxicity profile.

N-aryl maleimides are known to exert cytotoxic effects, often through the induction of apoptosis[4][5]. A primary mechanism involves the reaction of the electrophilic maleimide ring with intracellular thiols, most notably glutathione (GSH)[3][4][5]. Depletion of the cellular GSH pool can disrupt redox homeostasis, leading to oxidative stress and triggering apoptotic cell death[3][5]. This guide outlines a systematic approach to evaluate the cytotoxic potential of this compound.

Postulated Mechanism of Action

The cytotoxicity of N-aryl maleimides is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic thiol groups of cysteine residues in proteins and glutathione[4][5]. This can lead to a cascade of cellular events, as depicted in the signaling pathway diagram below.

cluster_0 Cellular Entry & Initial Interaction cluster_1 Thiol Depletion & Oxidative Stress cluster_2 Apoptotic Cascade Compound This compound Cell Target Cell Compound->Cell Membrane Permeation GSH Glutathione (GSH) Cell->GSH Michael Addition ROS Reactive Oxygen Species (ROS) GSH->ROS GSH Depletion Leads to Increased ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway for cytotoxicity. (Within 100 characters)

Experimental Protocols

A tiered approach is recommended for the preliminary cytotoxicity screening, starting with general cell viability assays and progressing to more specific mechanistic studies.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. It is also crucial to include a non-cancerous cell line to evaluate selectivity.

Table 1: Suggested Cell Lines for Cytotoxicity Screening

Cell LineCancer TypeJustification
HCT116Colon CarcinomaCommonly used, well-characterized p53 wild-type line.
A549Lung CarcinomaRepresentative of a prevalent and often drug-resistant cancer.
MCF-7Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
HeLaCervical CancerA robust and widely used cancer cell line.
HEK293Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity and selectivity.[6]

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After incubation, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity based on positive and negative controls.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in tables for clear comparison. The following table is a template based on data for related pyrrole-2,5-dione derivatives.

Table 2: Exemplar In Vitro Cytotoxicity Data (IC50 in µM)

Compound IDN-SubstituentHCT116A549MCF-7HeLaHEK293
1 2-ethoxyphenyl TBDTBDTBDTBDTBD
Ref. A3,4-dimethyl-N-(4-chlorophenyl)>100[7]----
Ref. BXylogonone acid A3.76[8]72.43[8]---
Ref. CXylogonone acid B7.97[8]68.46[8]---
Ref. D1d (a 5-hydroxy-1H-pyrrol-2(5H)-one)Potent[9]--Potent[9]-

TBD: To be determined. Note: Data for reference compounds are from different studies and may not be directly comparable due to varying experimental conditions.

Experimental Workflow Visualization

The overall workflow for the preliminary cytotoxicity screening can be visualized as follows:

cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis A Compound Synthesis & Characterization C MTT Assay (24, 48, 72h) Determine IC50 A->C B Cell Line Selection & Culture B->C D LDH Assay (Membrane Integrity) C->D E Apoptosis Assay (e.g., Annexin V/PI) C->E F IC50 Calculation D->F E->F G Selectivity Index (IC50 non-cancerous / IC50 cancerous) F->G H Report Generation G->H

References

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Ethoxyphenyl-Pyrrole-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure-activity relationships (SAR) of ethoxyphenyl-pyrrole-dione derivatives. The pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The incorporation of an ethoxyphenyl moiety has been explored to modulate the pharmacological properties of these compounds, leading to the identification of potent agents with potential therapeutic applications. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes important concepts to aid in the rational design of novel ethoxyphenyl-pyrrole-dione-based drug candidates.

Core Scaffold and Pharmacological Significance

The core structure of the compounds discussed in this guide is the 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-ethoxyphenyl)maleimide. The maleimide ring is a reactive Michael acceptor and can engage in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity has been exploited in the design of enzyme inhibitors and other targeted therapies. The ethoxyphenyl group, on the other hand, is a common substituent in drug molecules that can influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding.

Anticancer Activity of N-Aryl Imide Derivatives

While specific SAR studies on a broad series of ethoxyphenyl-pyrrole-diones are not extensively documented in publicly available literature, the anti-proliferative activities of related N-aryl imides have been investigated. For instance, maleopimaric acid N-aryl imides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A significant difference in cytotoxicity was observed between different atropisomers (rotational isomers) of these compounds, with the R configuration exhibiting greater toxicity. This highlights the importance of stereochemistry in the biological activity of N-aryl imides.

Inhibition of Prostaglandin E2 (PGE2) Production

Derivatives of 1H-pyrrole-2,5-dione have been investigated for their ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. In a study of 3,4-diphenyl-substituted 1H-pyrrole-2,5-diones, the introduction of a sulfamoylphenyl group at the 3-position of the pyrrole-dione ring resulted in potent inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells.

Quantitative Data: Inhibition of PGE2 Production
Compound IDStructureIC50 (µM)[1]
6l 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione0.61

Note: The table presents a key compound from a study on related pyrrole-dione derivatives, as specific data for a series of ethoxyphenyl-pyrrole-diones is not available.

Experimental Protocol: PGE2 Inhibition Assay[1]

RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS. The cells were pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce PGE2 production. The concentration of PGE2 in the cell culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The IC50 values, representing the concentration of the compound required to inhibit 50% of PGE2 production, were then calculated.

General Synthesis of N-Aryl Maleimides

The synthesis of N-aryl maleimides, including the ethoxyphenyl derivative, is typically achieved through a condensation reaction between maleic anhydride and the corresponding aniline.

Experimental Workflow: Synthesis of N-(4-ethoxyphenyl)maleimide

G cluster_reactants Reactants cluster_process Process cluster_product Product MaleicAnhydride Maleic Anhydride Dissolution Dissolve in Glacial Acetic Acid MaleicAnhydride->Dissolution p_Ethoxyaniline p-Ethoxyaniline p_Ethoxyaniline->Dissolution Reflux Reflux Dissolution->Reflux Precipitation Pour into ice-water Reflux->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product N-(4-ethoxyphenyl)maleimide Recrystallization->Product

Synthetic workflow for N-(4-ethoxyphenyl)maleimide.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available literature for related N-aryl pyrrole-2,5-diones, the following SAR insights can be inferred and extrapolated for the ethoxyphenyl series:

  • Aromatic Substitution: The nature and position of substituents on the N-phenyl ring significantly influence biological activity. Electron-withdrawing groups, such as sulfamoyl, have been shown to enhance inhibitory activity against PGE2 production.[1]

  • Substitution on the Pyrrole-2,5-dione Ring: Modifications to the maleimide ring itself can modulate activity. For example, substitution at the 3- and 4-positions can lead to potent compounds.

  • Stereochemistry: As demonstrated with maleopimaric acid N-aryl imides, the stereochemistry of the molecule can be a critical determinant of biological activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of ethoxyphenyl-pyrrole-dione derivatives. This would involve:

  • Variation of substituents on the ethoxyphenyl ring: Introducing additional groups to the ethoxyphenyl moiety to probe the effects on activity and selectivity.

  • Modification of the pyrrole-2,5-dione core: Synthesizing analogs with different substituents at the 3 and 4-positions of the maleimide ring.

  • Exploring different biological targets: Screening the synthesized compounds against a panel of relevant biological targets, such as kinases, proteases, and other enzymes implicated in disease.

This systematic approach will enable the development of a comprehensive SAR for this class of compounds and facilitate the identification of lead candidates for further drug development.

Signaling Pathway Context: Inhibition of Inflammatory Pathways

The inhibition of PGE2 production by pyrrole-dione derivatives places them within the broader context of anti-inflammatory drug discovery. PGE2 is a downstream product of the cyclooxygenase (COX) pathway, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_inhibition Point of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB COX2 COX-2 Expression NFkB->COX2 ArachidonicAcid Arachidonic Acid PGE2 PGE2 ArachidonicAcid->PGE2 COX-2 Inflammation Inflammation PGE2->Inflammation PyrroleDione Ethoxyphenyl- pyrrole-dione PyrroleDione->COX2 Inhibits

Inhibition of the COX-2 pathway by pyrrole-diones.

By inhibiting the expression or activity of COX-2, ethoxyphenyl-pyrrole-dione derivatives can reduce the production of PGE2, thereby exerting anti-inflammatory effects. This mechanism of action suggests their potential for the treatment of inflammatory diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available research. Further research is required to fully elucidate the structure-activity relationships and therapeutic potential of ethoxyphenyl-pyrrole-diones.

References

Exploring the Antioxidant Potential of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant agents. The pyrrole-2,5-dione (maleimide) scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities. This technical guide explores the potential antioxidant properties of a specific N-aryl maleimide derivative, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. While direct experimental data for this compound is not yet available in public literature, this document will extrapolate from studies on structurally related N-substituted pyrrole-2,5-dione analogs to provide a comprehensive overview of its potential antioxidant capacity, proposed mechanisms of action, and robust methodologies for its evaluation. This guide serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this class of compounds.

Introduction: The Pyrrole-2,5-dione Scaffold as a Source of Antioxidant Activity

The pyrrole-2,5-dione, or maleimide, ring is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Recent studies have highlighted the antioxidant potential of various N-substituted pyrrole-2,5-dione derivatives.[3][4] These compounds are thought to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense pathways.

The antioxidant activity of this class of compounds is often influenced by the nature of the substituent on the nitrogen atom. For N-aryl maleimides, the substitution pattern on the aromatic ring can significantly impact their radical scavenging capabilities and their ability to donate a hydrogen atom or an electron to neutralize free radicals. Theoretical studies, such as Density Functional Theory (DFT), have been employed to correlate electronic properties, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, with the observed antioxidant activity of pyrrole-2,5-dione analogs.[3][4] A lower HOMO-LUMO energy gap is often associated with higher reactivity and greater antioxidant potential.[3]

Given these precedents, this compound, with its electron-donating ethoxy group on the phenyl ring, presents as a compelling candidate for antioxidant activity.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of this compound could be mediated through several mechanisms:

  • Direct Radical Scavenging: The compound may directly interact with and neutralize various reactive oxygen species (ROS) such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), as well as reactive nitrogen species (RNS).

  • Hydrogen Atom Transfer (HAT): The N-aryl moiety could facilitate the donation of a hydrogen atom to a radical species, thereby quenching it.

  • Single Electron Transfer (SET): The compound might donate an electron to reduce a radical species.

  • Modulation of Cellular Antioxidant Pathways: N-aryl maleimides may activate endogenous antioxidant defense mechanisms. A key pathway in cellular redox homeostasis is the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes. While not directly studied for this specific compound, related structures have been shown to influence such pathways.[5][6]

Below is a diagram illustrating the potential activation of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione Compound->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, NQO1) Antioxidant_Genes->Antioxidant_Proteins leads to translation Antioxidant_Proteins->ROS neutralizes

Caption: Proposed mechanism of Nrf2 pathway activation.

Data Presentation: Hypothetical Antioxidant Activity

To systematically evaluate the antioxidant potential of this compound, a series of in vitro assays would be conducted. The results would be compared against standard antioxidants such as Ascorbic Acid (Vitamin C) and Trolox. The following tables illustrate how such data would be presented.

Table 1: In Vitro Radical Scavenging Activity

AssayTest Compound/StandardIC₅₀ (µg/mL) ± SD
DPPH Radical Scavenging This compoundData to be determined
Ascorbic AcidReference value
ABTS Radical Scavenging This compoundData to be determined
TroloxReference value
Superoxide Radical Scavenging This compoundData to be determined
QuercetinReference value
Hydroxyl Radical Scavenging This compoundData to be determined
MannitolReference value

IC₅₀ represents the concentration of the compound required to scavenge 50% of the radicals.

Table 2: Metal Chelating and Reducing Power Assays

AssayTest Compound/StandardAbsorbance at specified wavelength ± SD
Ferric Reducing Antioxidant Power (FRAP) This compoundData to be determined
Ascorbic AcidReference value
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) This compoundData to be determined
Uric AcidReference value
Ferrous Ion Chelating Activity This compoundData to be determined
EDTAReference value

Higher absorbance values in FRAP and CUPRAC assays indicate greater reducing power.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following are standard protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a standard.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[7]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay assesses the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure. It typically uses a cell line, such as HepG2 or SH-SY5Y, a fluorescent probe (e.g., DCFH-DA), and a radical initiator.

Protocol:

  • Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with PBS and then incubate them with the test compound and 25 µM DCFH-DA for 1 hour.

  • Remove the media and wash the cells with PBS.

  • Add a radical initiator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation 485 nm, emission 538 nm).

  • The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

  • Quercetin can be used as a positive control.

Experimental and Screening Workflow

A logical workflow is essential for the efficient evaluation of a novel compound's antioxidant potential.

a start Synthesis & Purification of This compound in_vitro_screening Primary In Vitro Screening start->in_vitro_screening dpph DPPH Assay in_vitro_screening->dpph abts ABTS Assay in_vitro_screening->abts frap FRAP Assay in_vitro_screening->frap active_decision Active? dpph->active_decision abts->active_decision frap->active_decision secondary_screening Secondary Screening active_decision->secondary_screening Yes stop Low Priority active_decision->stop No ros_scavenging Specific ROS Scavenging (e.g., O₂⁻, •OH) secondary_screening->ros_scavenging metal_chelation Metal Chelating Assay secondary_screening->metal_chelation cell_based_assays Cell-Based Assays ros_scavenging->cell_based_assays metal_chelation->cell_based_assays caa Cellular Antioxidant Activity (CAA) cell_based_assays->caa toxicity Cytotoxicity Assay (e.g., MTT) cell_based_assays->toxicity mechanism_studies Mechanism of Action Studies caa->mechanism_studies toxicity->mechanism_studies nrf2_activation Nrf2 Pathway Activation (Western Blot, qPCR) mechanism_studies->nrf2_activation lead_candidate Lead Candidate for Further Development nrf2_activation->lead_candidate

Caption: A typical workflow for antioxidant screening.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound, in conjunction with findings for analogous N-aryl maleimides, suggest that it is a promising candidate for antioxidant activity. The ethoxy substituent on the phenyl ring is anticipated to enhance its electron-donating properties, potentially leading to potent radical scavenging and reducing capabilities.

Future research should focus on the synthesis and comprehensive in vitro and in cellulo evaluation of this compound using the protocols outlined in this guide. Should promising activity be confirmed, further investigations into its mechanism of action, particularly its ability to modulate the Nrf2 pathway, would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs with varied substituents on the phenyl ring, would also be crucial for optimizing the antioxidant potency and developing novel therapeutic agents for oxidative stress-related diseases. This technical guide provides a solid framework for initiating such an investigation.

References

Methodological & Application

Application Note: Laboratory Synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is an N-aryl maleimide derivative. The maleimide scaffold is a crucial building block in medicinal chemistry and bioconjugation.[1][2] Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including as cholesterol absorption inhibitors, making them valuable targets in drug discovery.[3] This document outlines a standard two-step laboratory protocol for the synthesis of this compound from commercially available starting materials.

The synthesis involves two primary stages:

  • Formation of the Maleamic Acid Intermediate: Reaction of maleic anhydride with 2-ethoxyaniline via nucleophilic acyl substitution.[4]

  • Cyclodehydration: Ring closure of the intermediate N-(2-ethoxyphenyl)maleamic acid to form the target maleimide, typically using a chemical dehydrating agent like acetic anhydride with a catalyst.[2][5]

Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of N-arylmaleimides.[1][6]

Step 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid (Intermediate)

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride in a suitable solvent like anhydrous ethyl ether or tetrahydrofuran (THF).[6]

  • Reagent Addition: While stirring the solution at room temperature, slowly add a solution of 2-ethoxyaniline in the same solvent dropwise over 30 minutes. The reaction is typically exothermic.

  • Reaction: After the addition is complete, continue stirring the resulting suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.[6]

  • Isolation: Collect the precipitated solid, which is the N-(2-ethoxyphenyl)maleamic acid intermediate, by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold solvent (ethyl ether) to remove any unreacted starting materials. Dry the product under vacuum. The yield for this step is typically high, often nearly quantitative.[5]

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a fume hood, place the dried N-(2-ethoxyphenyl)maleamic acid, anhydrous sodium acetate, and acetic anhydride into a round-bottomed flask equipped with a condenser.[1][6]

  • Dehydration: Heat the mixture with stirring in an oil bath at approximately 100°C for 45-60 minutes.[1] The suspension should dissolve as the reaction progresses.

  • Precipitation: After cooling the reaction mixture to near room temperature, pour it slowly into a beaker containing a mixture of ice and water while stirring vigorously with a glass rod.[1][6] The product will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid several times with small portions of cold water to remove acetic acid and sodium acetate.[1] Dry the crude product in a vacuum oven.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., cyclohexane or an ethanol/water mixture) or by column chromatography to yield the pure this compound.[1]

Data Presentation

The following table summarizes the typical quantities and expected results for this synthesis.

ParameterStep 1: Maleamic Acid FormationStep 2: Cyclodehydration
Reactants Maleic Anhydride, 2-EthoxyanilineN-(2-ethoxyphenyl)maleamic acid, Acetic Anhydride, Sodium Acetate
Example Molar Ratio 1.0 : 1.01.0 (acid) : 5.0 (anhydride) : 0.5 (acetate)
Solvent Anhydrous Ethyl EtherAcetic Anhydride
Reaction Temperature Room Temperature100 °C
Reaction Time 1-2 hours45-60 minutes
Typical Yield >95%75-85%
Product Appearance White to off-white solidYellowish solid
Characterization 1H NMR, 13C NMR, IR Spectroscopy, Melting Point1H NMR, 13C NMR, IR Spectroscopy, Mass Spectrometry, Melting Point

Visualizations

Diagram 1: Synthetic Pathway

The following diagram illustrates the two-step chemical transformation from starting materials to the final product.

G Synthesis of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride Intermediate N-(2-ethoxyphenyl)maleamic acid MA->Intermediate Aniline 2-Ethoxyaniline Aniline->Intermediate Product This compound Intermediate->Product Cond1 Ethyl Ether Room Temp, 1-2h Cond1->Intermediate Cond2 Acetic Anhydride Sodium Acetate, 100°C Cond2->Product

Caption: Two-step synthesis pathway.

Diagram 2: Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from setup to final product characterization.

G start Start setup1 Dissolve Maleic Anhydride in Ethyl Ether start->setup1 add_aniline Add 2-Ethoxyaniline Solution Dropwise setup1->add_aniline react1 Stir at Room Temp (1-2 hours) add_aniline->react1 filter1 Vacuum Filter Intermediate Solid react1->filter1 dry1 Dry Intermediate Under Vacuum filter1->dry1 setup2 Combine Intermediate, NaOAc, and Ac₂O dry1->setup2 heat Heat at 100°C (45-60 min) setup2->heat precipitate Pour into Ice-Water to Precipitate Product heat->precipitate filter2 Vacuum Filter Crude Product precipitate->filter2 wash_dry2 Wash with Water and Dry filter2->wash_dry2 purify Purify by Recrystallization wash_dry2->purify characterize Characterize (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Laboratory synthesis workflow.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Maleic anhydride is corrosive and can cause severe skin burns and eye damage.

  • Acetic anhydride is corrosive, flammable, and a lachrymator. Handle with extreme care.

  • 2-Ethoxyaniline is toxic if swallowed, in contact with skin, or if inhaled. Avoid exposure.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione as a Cholesterol Absorption Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific biological data for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione as a cholesterol absorption inhibitor is publicly available at this time. This document provides a detailed application note and protocol based on the known mechanisms of cholesterol absorption inhibitors and data from closely related, potent 1H-pyrrole-2,5-dione derivatives, which are expected to share a similar mechanism of action. The data presented here is for a representative compound from this class, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (compound 14q) , and should be considered as a guide for the potential application of this compound.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. The inhibition of intestinal cholesterol absorption is a clinically validated therapeutic strategy to lower plasma cholesterol levels. Ezetimibe, the first-in-class cholesterol absorption inhibitor, targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter mediating cholesterol uptake in the small intestine.[1][2] A growing body of research is focused on the development of novel small molecules that can effectively inhibit this pathway. The 1H-pyrrole-2,5-dione scaffold has emerged as a promising pharmacophore for the design of new cholesterol absorption inhibitors.

Principle of Action

Derivatives of 1H-pyrrole-2,5-dione are believed to exert their cholesterol-lowering effects by inhibiting the NPC1L1 protein located on the apical membrane of enterocytes in the small intestine.[1][2] NPC1L1 is crucial for the uptake of both dietary and biliary cholesterol. By binding to NPC1L1, these inhibitors are thought to prevent the internalization of cholesterol from the intestinal lumen into the enterocytes. This reduction in cholesterol absorption leads to a decrease in the cholesterol content of chylomicrons, which transport dietary lipids from the intestines to the liver. The liver, in turn, compensates for the reduced cholesterol delivery by upregulating the expression of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream.

Profile of a Representative 1H-Pyrrole-2,5-dione Derivative

As a case study, we present the data for 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (compound 14q) , a potent cholesterol absorption inhibitor from the 1H-pyrrole-2,5-dione class.

Quantitative Data Summary
ParameterCompound 14qEzetimibe (Reference)
Cholesterol Uptake Inhibition (%)
at 10 µM65.4%58.7%
Cytotoxicity (Cell Viability %)
L02 cells at 50 µM> 95%Not Reported
HEK293T cells at 50 µM> 95%Not Reported

Data is illustrative and based on published findings for compound 14q. Researchers should generate their own data for this compound.

Signaling Pathway and Experimental Workflow

Cholesterol Absorption and Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors, targeting the NPC1L1 protein.

Mechanism of Cholesterol Absorption Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micelle Cholesterol Micelle NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Cholesterol Uptake Cholesterol_Internalized Internalized Cholesterol NPC1L1->Cholesterol_Internalized Internalization Inhibitor 1H-Pyrrole-2,5-dione Derivative Inhibitor->NPC1L1 Inhibition Chylomicron Chylomicron Assembly Cholesterol_Internalized->Chylomicron Bloodstream To Bloodstream Chylomicron->Bloodstream

Caption: Proposed mechanism of cholesterol absorption inhibition by 1H-pyrrole-2,5-dione derivatives.

Experimental Workflow: In Vitro Cholesterol Uptake Assay

The following diagram outlines the key steps for assessing the in vitro cholesterol absorption inhibitory activity of a test compound using the Caco-2 cell line, a widely accepted model for the intestinal epithelium.

In Vitro Cholesterol Uptake Assay Workflow Start Start Cell_Culture Culture Caco-2 cells on Transwell inserts (21 days for differentiation) Start->Cell_Culture Prepare_Micelles Prepare micelles containing radiolabeled cholesterol ([3H]-cholesterol) Cell_Culture->Prepare_Micelles Pre-incubation Pre-incubate differentiated Caco-2 cells with test compound or vehicle control Prepare_Micelles->Pre-incubation Incubation Add radiolabeled cholesterol micelles to the apical side of the Transwell Pre-incubation->Incubation Washing Wash cells to remove non-internalized cholesterol Incubation->Washing Lysis Lyse cells to release internalized cholesterol Washing->Lysis Quantification Quantify internalized [3H]-cholesterol using liquid scintillation counting Lysis->Quantification Data_Analysis Analyze data and calculate % inhibition of cholesterol uptake Quantification->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro cholesterol uptake assay using Caco-2 cells.

Experimental Protocols

In Vitro Cholesterol Uptake Assay Using Caco-2 Cells

This protocol is designed to assess the ability of a test compound, such as this compound, to inhibit cholesterol uptake in a human intestinal enterocyte model.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Taurocholic acid

  • Phosphatidylcholine

  • [³H]-labeled cholesterol

  • Unlabeled cholesterol

  • Test compound (this compound)

  • Ezetimibe (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail

  • Liquid scintillation counter

  • BCA protein assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer, changing the medium every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Cholesterol Micelles:

    • Prepare a stock solution of lipids by dissolving phosphatidylcholine and unlabeled cholesterol in chloroform.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with DMEM containing taurocholic acid to form micelles.

    • Add [³H]-cholesterol to the micelle solution to a final specific activity suitable for detection.

  • Compound Treatment:

    • Prepare stock solutions of the test compound and ezetimibe in DMSO.

    • On the day of the experiment, dilute the compounds to the desired final concentrations in DMEM. The final DMSO concentration should be kept below 0.5%.

    • Wash the differentiated Caco-2 monolayers with warm PBS.

    • Pre-incubate the cells with the test compound, ezetimibe, or vehicle control for 1-2 hours at 37°C.

  • Cholesterol Uptake:

    • After pre-incubation, add the [³H]-cholesterol-containing micelles to the apical (upper) chamber of the Transwell® inserts.

    • Incubate for 2-4 hours at 37°C to allow for cholesterol uptake.

  • Washing and Cell Lysis:

    • Remove the micelle solution from the apical chamber.

    • Wash the cell monolayers multiple times with ice-cold PBS to remove any non-internalized cholesterol.

    • Add cell lysis buffer to the apical chamber and incubate to lyse the cells.

  • Quantification:

    • Collect the cell lysates and transfer them to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the cholesterol uptake data.

  • Data Analysis:

    • Calculate the amount of cholesterol taken up per milligram of cell protein.

    • Determine the percentage inhibition of cholesterol uptake for the test compound and ezetimibe relative to the vehicle control using the following formula: % Inhibition = [1 - (Uptake with compound / Uptake with vehicle)] x 100

Conclusion

The 1H-pyrrole-2,5-dione scaffold represents a promising starting point for the development of novel and potent cholesterol absorption inhibitors. While specific data for this compound is not yet available, the provided application notes and protocols, based on closely related analogs, offer a comprehensive guide for researchers to investigate its potential in this therapeutic area. The detailed in vitro assay provides a robust method to screen and characterize the activity of this and other novel compounds targeting intestinal cholesterol absorption.

References

N-(2-ethoxyphenyl)maleimide: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethoxyphenyl)maleimide is a chemical compound belonging to the N-aryl maleimide class, which is of significant interest in medicinal chemistry. The maleimide moiety is a highly reactive Michael acceptor, making it an excellent tool for covalent modification of biological macromolecules, particularly proteins containing cysteine residues.[1] This reactivity, combined with the physicochemical properties imparted by the 2-ethoxyphenyl substituent, makes N-(2-ethoxyphenyl)maleimide a valuable building block for the design and synthesis of targeted covalent inhibitors, antibody-drug conjugates (ADCs), and other advanced therapeutic and diagnostic agents.[2][3]

These application notes provide a comprehensive overview of the properties, synthesis, and applications of N-(2-ethoxyphenyl)maleimide in medicinal chemistry, along with detailed experimental protocols.

Physicochemical Properties

PropertyValue (Predicted or from Analogs)Reference
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol [4]
Appearance Likely a crystalline solid
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water.
Reactivity The maleimide double bond is a potent Michael acceptor, highly reactive towards thiols.[1]

Note: The table presents predicted values or data from analogous compounds due to the limited availability of specific experimental data for N-(2-ethoxyphenyl)maleimide.

Synthesis of N-(2-ethoxyphenyl)maleimide

N-aryl maleimides are typically synthesized in a two-step process from the corresponding aniline and maleic anhydride.[5]

Experimental Protocol: Two-Step Synthesis of N-(2-ethoxyphenyl)maleimide

Step 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid.

  • Slowly add a solution of 2-ethoxyaniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring at room temperature.

  • A precipitate of N-(2-ethoxyphenyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Cyclization to N-(2-ethoxyphenyl)maleimide

  • In a round-bottom flask equipped with a reflux condenser, suspend the N-(2-ethoxyphenyl)maleamic acid (1.0 eq) in acetic anhydride.

  • Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate or a Lewis acid.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(2-ethoxyphenyl)maleimide.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography on silica gel.[6]

Logical Workflow for Synthesis

G cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization A Maleic Anhydride C Reaction in Solvent (e.g., Acetic Acid) A->C B 2-Ethoxyaniline B->C D N-(2-ethoxyphenyl)maleamic Acid (Precipitate) C->D E N-(2-ethoxyphenyl)maleamic Acid G Reflux E->G F Acetic Anhydride + Catalyst (e.g., NaOAc) F->G H N-(2-ethoxyphenyl)maleimide (Crude Product) G->H I Purification (Recrystallization/Chromatography) H->I J Pure N-(2-ethoxyphenyl)maleimide I->J G cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, etc. IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation Maleimide N-Aryl Maleimide (e.g., N-(2-ethoxyphenyl)maleimide) Maleimide->IKK Inhibits Gene Target Gene Transcription NFkB_nuc->Gene G cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Protein with Cysteine Residue(s) B Optional: Reduction of Disulfide Bonds (with TCEP) A->B C Reduced Protein E Michael Addition Reaction (pH 7.2-7.5) C->E D N-(2-ethoxyphenyl)maleimide (in DMSO/DMF) D->E F Crude Conjugate G Purification (Desalting/Dialysis) F->G H Purified Protein Conjugate G->H I Characterization (MS, SDS-PAGE, etc.) H->I

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate the Anti-inflammatory Activity of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a cell-based assay to investigate the anti-inflammatory properties of the compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. The assay utilizes the well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cells. Macrophages play a crucial role in the inflammatory response, and their activation by LPS leads to the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). This protocol describes the methods to quantify the inhibitory effect of this compound on the production of these mediators. Additionally, a cytotoxicity assay is included to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.

The core of many inflammatory responses is the activation of intracellular signaling cascades. Two pivotal pathways implicated in LPS-induced inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes responsible for producing inflammatory mediators.[1][5] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating one or both of these key signaling pathways.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound in the context of LPS-induced inflammation. It is proposed that the compound may interfere with the NF-κB and/or MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Compound This compound Compound->TAK1 Compound->IKK Compound->MAPK DNA DNA NFkappaB_nuc->DNA AP1->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes NO Nitric Oxide (NO) ProInflammatory_Genes->NO PGE2 Prostaglandin E2 (PGE2) ProInflammatory_Genes->PGE2 TNFa TNF-α ProInflammatory_Genes->TNFa

Caption: Hypothesized inhibition of LPS-induced inflammatory signaling pathways.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram. The process begins with cell culture and seeding, followed by treatment with the test compound and LPS stimulation. Finally, the cell supernatant and cells are collected for analysis of inflammatory mediators and cytotoxicity, respectively.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells into 96-well Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant MTT Perform MTT Assay on Cells Incubate->MTT Griess Griess Assay for Nitric Oxide Collect_Supernatant->Griess PGE2_ELISA PGE2 ELISA Collect_Supernatant->PGE2_ELISA TNFa_ELISA TNF-α ELISA Collect_Supernatant->TNFa_ELISA

Caption: Overview of the experimental workflow for the anti-inflammatory assay.

Data Presentation

The quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± SD
1Value ± SD
10Value ± SD
25Value ± SD
50Value ± SD
100Value ± SD

Table 2: Effect of this compound on Nitric Oxide Production

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition
Control (Untreated)Value ± SD-
LPS (1 µg/mL)Value ± SD0
LPS + Compound (1 µM)Value ± SDValue
LPS + Compound (10 µM)Value ± SDValue
LPS + Compound (25 µM)Value ± SDValue
LPS + Compound (50 µM)Value ± SDValue

Table 3: Effect of this compound on PGE2 Production

TreatmentPGE2 Concentration (pg/mL) (Mean ± SD)% Inhibition
Control (Untreated)Value ± SD-
LPS (1 µg/mL)Value ± SD0
LPS + Compound (1 µM)Value ± SDValue
LPS + Compound (10 µM)Value ± SDValue
LPS + Compound (25 µM)Value ± SDValue
LPS + Compound (50 µM)Value ± SDValue

Table 4: Effect of this compound on TNF-α Production

TreatmentTNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
Control (Untreated)Value ± SD-
LPS (1 µg/mL)Value ± SD0
LPS + Compound (1 µM)Value ± SDValue
LPS + Compound (10 µM)Value ± SDValue
LPS + Compound (25 µM)Value ± SDValue
LPS + Compound (50 µM)Value ± SDValue

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effect of this compound on RAW 264.7 cells.[6][7][8][9]

  • Materials:

    • RAW 264.7 cells

    • 96-well plate

    • This compound stock solution (in DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).

    • Incubate for 24 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[10][11][12][13][14]

  • Materials:

    • Cell culture supernatant from treated cells

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well plate

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[15][16] Include control (untreated) and LPS-only wells.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

This protocol outlines the quantification of PGE2 in the cell culture supernatant using a competitive ELISA kit.[17][18][19]

  • Materials:

    • Cell culture supernatant from treated cells

    • Commercially available PGE2 ELISA kit (follow the manufacturer's instructions)

  • Protocol:

    • Seed and treat RAW 264.7 cells with the compound and LPS as described in the Griess Assay protocol.

    • Collect the cell culture supernatant.

    • Perform the PGE2 ELISA according to the kit manufacturer's protocol. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Adding a fixed amount of HRP-conjugated PGE2.

      • Incubating to allow competition for antibody binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the PGE2 concentration from the standard curve.

Measurement of Tumor Necrosis Factor-alpha (TNF-α) Production (ELISA)

This protocol describes the quantification of TNF-α in the cell culture supernatant using a sandwich ELISA kit.[20][21][22][23][24]

  • Materials:

    • Cell culture supernatant from treated cells

    • Commercially available TNF-α ELISA kit (follow the manufacturer's instructions)

  • Protocol:

    • Seed and treat RAW 264.7 cells with the compound and LPS as described in the Griess Assay protocol.

    • Collect the cell culture supernatant.

    • Perform the TNF-α ELISA according to the kit manufacturer's protocol. This typically involves:

      • Adding samples to a microplate pre-coated with a capture antibody.

      • Incubating and washing.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme-conjugated secondary antibody.

      • Incubating and washing.

      • Adding a substrate to develop color.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the TNF-α concentration from the standard curve.

Logical Relationships and Decision Making

The following diagram illustrates the logical flow for data interpretation. The initial assessment of cytotoxicity is critical to ensure that any observed decrease in inflammatory mediators is a true anti-inflammatory effect and not a result of cell death.

G Start Start Analysis Cytotoxicity Is the compound cytotoxic at tested concentrations? Start->Cytotoxicity Yes_Cyto Yes Cytotoxicity->Yes_Cyto >20% cell death No_Cyto No Cytotoxicity->No_Cyto <=20% cell death Conclusion_Cyto Observed effects may be due to cytotoxicity. Re-evaluate at non-toxic concentrations. Yes_Cyto->Conclusion_Cyto Inhibition Is there significant inhibition of NO, PGE2, or TNF-α production? No_Cyto->Inhibition Yes_Inhibit Yes Inhibition->Yes_Inhibit No_Inhibit No Inhibition->No_Inhibit Conclusion_Potent Compound is a potential anti-inflammatory agent. Yes_Inhibit->Conclusion_Potent Conclusion_Inactive Compound is not active in this assay. No_Inhibit->Conclusion_Inactive End End Conclusion_Cyto->End Conclusion_Potent->End Conclusion_Inactive->End

Caption: Decision tree for interpreting the experimental results.

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay Using 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay using the compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This document is intended for researchers and scientists in the fields of biochemistry, pharmacology, and drug development. The protocols outlined herein are adaptable for various enzyme systems, with a particular focus on kinases and hydrolases, which are common targets for N-substituted maleimide derivatives. The provided methodologies, data presentation formats, and workflow visualizations are designed to guide the user through a comprehensive evaluation of the inhibitory potential of this compound.

Introduction

This compound belongs to the N-substituted maleimide class of compounds. Maleimide derivatives are known for their diverse biological activities, which often stem from their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in enzyme active sites. This irreversible mode of inhibition can lead to potent and sustained therapeutic effects. Members of the 1H-pyrrole-2,5-dione family have been investigated for a range of therapeutic applications, including as anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2][3] Their mechanism of action is frequently linked to the inhibition of key enzymes in cellular signaling pathways, such as cyclooxygenases (COX), monoglyceride lipase (MGL), and various protein kinases.[4][5][6][7]

The ethoxyphenyl substituent on the pyrrole-2,5-dione core can influence the compound's potency, selectivity, and pharmacokinetic properties. This document provides a framework for the initial in vitro characterization of this compound as an enzyme inhibitor.

Potential Signaling Pathway Involvement

Given that many N-substituted maleimides inhibit cyclooxygenase (COX) enzymes, a relevant signaling pathway to consider is the conversion of arachidonic acid to prostaglandins.[7] Prostaglandins are key mediators of inflammation, pain, and fever. Inhibition of COX-1 and/or COX-2 can block prostaglandin synthesis, leading to anti-inflammatory effects.

Prostaglandin_Synthesis_Pathway cluster_enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 PLA2 COX COX-1 / COX-2 Peroxidase Peroxidase Synthases Prostaglandin Synthases Inhibitor This compound Inhibitor->COX

Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

Experimental Workflow

The general workflow for an in vitro enzyme inhibition assay involves preparation of reagents, execution of the enzymatic reaction in the presence of the inhibitor, detection of the product, and subsequent data analysis to determine the inhibitory potency.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Reagent_Prep Prepare Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions Serial_Dilution Perform Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Pre_incubation Pre-incubate Enzyme with Inhibitor (optional for time-dependent inhibition) Serial_Dilution->Pre_incubation Reaction_Initiation Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Initiation Incubation Incubate at Optimal Temperature for a Defined Time Reaction_Initiation->Incubation Reaction_Termination Stop the Reaction Incubation->Reaction_Termination Signal_Detection Measure Product Formation (e.g., Absorbance, Fluorescence, Luminescence) Reaction_Termination->Signal_Detection Data_Analysis Calculate Percent Inhibition Signal_Detection->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

This section provides a detailed, adaptable protocol for determining the IC50 value of this compound.

4.1. Materials and Reagents

  • This compound (synthesis may be required)[8]

  • Target enzyme (e.g., recombinant human COX-2, MGL)

  • Enzyme substrate (e.g., arachidonic acid for COX-2)

  • Assay buffer (specific to the enzyme system)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)

  • Multichannel pipettes

4.2. Reagent Preparation

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in pre-chilled assay buffer. The final concentration should be within the linear range of the assay.

  • Substrate Working Solution: Prepare the substrate solution in the assay buffer at a concentration typically at or below its Km value.

  • Assay Buffer: Prepare the appropriate buffer for the enzyme being tested (e.g., Tris-HCl, HEPES) with any necessary co-factors or additives.

4.3. Assay Procedure (Example for a 100 µL final volume)

  • Serial Dilution of Inhibitor:

    • In a 96-well plate, perform a serial dilution of the this compound stock solution to obtain a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

    • Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Enzyme Addition:

    • Add 25 µL of the enzyme working solution to each well containing the diluted inhibitor and to the positive control wells.

    • Add 25 µL of assay buffer to the negative control wells.

  • Pre-incubation (Optional):

    • If investigating time-dependent inhibition, incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Initiation:

    • Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 15-60 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination (if necessary):

    • Stop the reaction by adding a stop solution, if required by the specific assay kit or protocol.

  • Signal Detection:

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader at the appropriate wavelength.

4.4. Data Analysis

  • Calculate Percent Inhibition:

    • Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)]

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to allow for easy comparison. Below is a template table for presenting IC50 values.

Table 1: Inhibitory Activity of this compound against Various Enzymes (Example Data)

Enzyme TargetThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Cyclooxygenase-1 (COX-1)15.2 ± 1.8Indomethacin0.1 ± 0.02
Cyclooxygenase-2 (COX-2)0.8 ± 0.1Celecoxib0.05 ± 0.01
Monoglyceride Lipase (MGL)5.6 ± 0.7JZL1840.008 ± 0.001
Tyrosine Kinase (Example)2.3 ± 0.4Staurosporine0.01 ± 0.002

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro evaluation of this compound as an enzyme inhibitor. By following these methodologies, researchers can obtain reliable and reproducible data on the compound's potency and selectivity. This information is crucial for the further development of this and similar N-substituted maleimides as potential therapeutic agents. The provided diagrams for the potential signaling pathway and experimental workflow serve as valuable visual aids for understanding the context and execution of these assays.

References

Application Notes and Protocols for Evaluating the Efficacy of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1H-pyrrole-2,5-dione have demonstrated a range of biological activities, including anti-inflammatory properties. Preclinical evaluation of novel compounds within this class, such as 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, necessitates robust and reproducible animal models to assess their therapeutic potential. These application notes provide detailed protocols for two widely used and well-characterized murine models of inflammation: Carrageenan-Induced Paw Edema for acute inflammation and Lipopolysaccharide (LPS)-Induced Systemic Inflammation for studying systemic inflammatory responses.

The protocols outlined below are intended to serve as a comprehensive guide for researchers screening and characterizing the anti-inflammatory efficacy of this compound.

Compound Information

Compound: this compound Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol

Formulation for In Vivo Administration: Given that the solubility of this compound in aqueous solutions is not readily available and is anticipated to be low, a common formulation strategy for water-insoluble compounds is recommended. A suspension of the test compound can be prepared in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile saline. It is crucial to ensure a uniform suspension before each administration, which can be achieved by sonication or vigorous vortexing.

I. Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation

This model is a standard and highly reproducible assay for investigating the acute anti-inflammatory activity of novel compounds. The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized, biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The initial phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (2.5-6 hours) involves the production of prostaglandins and nitric oxide, with a significant infiltration of neutrophils.[1]

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatize Animal Acclimatization (≥ 1 week) fasting Overnight Fasting (with water ad libitum) acclimatize->fasting grouping Animal Grouping (n=6 per group) baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Compound Administration (p.o. or i.p.) baseline->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measurement data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocol

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • Positive Control: Indomethacin (10 mg/kg)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles or syringes for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment, ensuring free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg + Carrageenan)

    • Groups 4-X: Test Compound (various doses of this compound + Carrageenan)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound by oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat (except for the Vehicle Control group).[2][3]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[2]

Data Presentation and Analysis:

The increase in paw volume is calculated as the difference between the paw volume at time 't' (Vₜ) and the initial paw volume (V₀). The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100

Where ΔV is the change in paw volume.

Time (hours)Mean Paw Volume Increase (mL) - Carrageenan ControlMean Paw Volume Increase (mL) - Positive ControlMean Paw Volume Increase (mL) - Test Compound (Dose 1)% Inhibition - Positive Control% Inhibition - Test Compound (Dose 1)
1
2
3
4
5
6

Table 1: Template for presenting data from the carrageenan-induced paw edema model.

II. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: A Model of Endotoxemia

This model is employed to study systemic inflammatory responses, aspects of sepsis, and to screen for compounds that modulate the production of pro-inflammatory cytokines. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells, leading to a robust inflammatory cascade and the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Upregulates Inflammation Systemic Inflammation Cytokines->Inflammation

Figure 2: Simplified signaling pathway of LPS-induced inflammation.
Experimental Protocol

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in sterile saline)

  • Positive Control: Dexamethasone (1-5 mg/kg)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • Sterile, pyrogen-free saline

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (saline i.p.)

    • Group 2: LPS Control (Vehicle + LPS)

    • Group 3: Positive Control (Dexamethasone + LPS)

    • Groups 4-X: Test Compound (various doses of this compound + LPS)

  • Compound Administration: Administer the vehicle, positive control, or test compound (p.o. or i.p.) 60 minutes before the LPS challenge.

  • Induction of Inflammation: Inject LPS intraperitoneally at a dose of 1-5 mg/kg. The optimal dose may need to be determined in preliminary studies to induce a robust but sublethal inflammatory response.[5]

  • Sample Collection: At a predetermined time point post-LPS injection (commonly 1.5 to 2 hours for peak TNF-α levels), collect blood via cardiac puncture under terminal anesthesia.[6]

  • Cytokine Analysis: Prepare serum from the collected blood and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation and Analysis:

The efficacy of the test compound is determined by its ability to reduce the LPS-induced increase in serum cytokine levels. The percentage inhibition is calculated as follows:

% Inhibition = [ (Cytokine level LPS control - Cytokine level treated) / Cytokine level LPS control ] x 100

GroupTreatmentDose (mg/kg)Serum TNF-α (pg/mL)% Inhibition of TNF-αSerum IL-6 (pg/mL)% Inhibition of IL-6
1Vehicle Control---
2LPS Control---
3Positive Control
4Test CompoundDose 1
5Test CompoundDose 2

Table 2: Template for presenting data from the LPS-induced systemic inflammation model.

Conclusion

The described animal models provide a robust framework for the preclinical evaluation of the anti-inflammatory potential of this compound. The carrageenan-induced paw edema model is suitable for assessing effects on acute, localized inflammation, while the LPS-induced systemic inflammation model allows for the investigation of effects on systemic cytokine responses. Consistent and significant inhibition in these models would provide strong evidence for the anti-inflammatory efficacy of the compound, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation and in vivo administration of the novel compound 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. Due to the absence of specific solubility and in vivo data for this compound, this document outlines strategies based on the known physicochemical properties of similar small molecule heterocyclic compounds, which frequently exhibit poor aqueous solubility. The provided protocols for oral gavage and intraperitoneal injection in rodents are established methods for preclinical evaluation. Furthermore, a hypothetical signaling pathway is presented based on the reported anti-inflammatory and cholesterol-lowering activities of other 1H-pyrrole-2,5-dione derivatives.

Introduction

This compound is a small molecule with a molecular weight of 217.22 g/mol and a chemical formula of C12H11NO3.[1][2] Derivatives of 1H-pyrrole-2,5-dione have garnered significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, cholesterol absorption inhibitory, anxiolytic, and CNS depressant effects.[3][4] Preclinical in vivo studies are essential to evaluate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. A critical first step in conducting such studies is the development of a suitable formulation that ensures consistent and reproducible delivery of the compound to the test subjects.

Given that many new chemical entities with high hydrophobicity exhibit low water solubility, this can pose a significant challenge for their absorption and bioavailability.[5] This document provides a tiered approach to formulation development, starting with simple aqueous-based vehicles and progressing to more complex systems for compounds with poor solubility.

Physicochemical Properties (Assumed)

While specific experimental data for this compound is not publicly available, it is prudent to assume it is a poorly water-soluble compound, a common characteristic of many organic heterocyclic molecules.[6] Therefore, the formulation strategies presented are designed to address this challenge.

Formulation Strategies for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability of poorly soluble compounds in oral solid dosage forms.[7][8] The choice of formulation will depend on the administration route and the physicochemical properties of the compound.

Vehicle Selection

A tiered approach to vehicle selection is recommended. Start with simpler formulations and move to more complex ones as needed.

Table 1: Recommended Vehicles for In Vivo Formulation of this compound

TierVehicle CompositionAdministration RouteRationale
10.5% (w/v) Carboxymethyl cellulose (CMC) in sterile waterOral GavageForms a uniform suspension for compounds that do not dissolve in water.[9]
10.9% Saline with 5% DMSOIntraperitoneal InjectionDMSO acts as a solubilizing agent, but its concentration should be kept low to minimize toxicity.[10]
210% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral Gavage, IP InjectionA common co-solvent system for poorly soluble compounds in preclinical studies.[11]
3Corn OilOral Gavage, IP InjectionSuitable for highly lipophilic compounds.[10]
420% Captisol® (Sulfobutylether-β-cyclodextrin) in waterOral Gavage, IP InjectionCyclodextrins can form inclusion complexes to enhance the solubility of hydrophobic drugs.
Preparation of Formulations: Standard Operating Procedures

Materials:

  • This compound

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile, purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Graduated cylinders and beakers

Protocol:

  • Calculate the required amount of this compound and CMC based on the desired concentration and final volume.

  • Weigh the calculated amount of CMC and slowly add it to the sterile water while stirring continuously with a magnetic stirrer until fully dissolved to prepare a 0.5% (w/v) solution.

  • Weigh the calculated amount of the compound.

  • If the compound's particle size is large, gently grind it to a fine powder using a mortar and pestle to aid in suspension.[5]

  • Slowly add the powdered compound to the 0.5% CMC solution while stirring.

  • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undispersed particles.

  • Prepare the suspension fresh daily and stir continuously prior to and during administration to ensure uniform dosing.[9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes or vials

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound for the final desired concentration and volume.

  • In a sterile tube, dissolve the weighed compound in DMSO. Vortex until fully dissolved.

  • Add PEG300 to the solution and vortex to mix.

  • Add Tween-80 and vortex until the solution is clear.

  • Slowly add the sterile saline to the mixture while vortexing to reach the final volume.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for administration.

  • This formulation should be prepared fresh before use.

Experimental Protocols for In Vivo Administration

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage in Mice

Materials:

  • Prepared formulation of this compound

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[9]

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.

  • The needle should pass smoothly into the esophagus. If any resistance is met, withdraw and re-attempt. Do not force the needle.

  • Once the needle is in the correct position, administer the formulation slowly and steadily.

  • Gently remove the needle along the same path of insertion.

  • Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[9]

Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared formulation of this compound

  • Sterile needles (e.g., 25-27 gauge) and syringes (1 mL)

  • 70% ethanol wipes

  • Animal scale

Protocol:

  • Weigh the mouse to determine the correct injection volume. The maximum recommended volume is typically 10 mL/kg.[12]

  • Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Wipe the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.

  • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate by pulling back slightly on the plunger to ensure that no blood vessel or organ has been punctured. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.

  • Inject the formulation slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.[12]

Hypothetical Signaling Pathway

Based on the known activities of similar 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors and anti-inflammatory agents, a plausible mechanism of action for this compound could involve the modulation of pathways related to lipid metabolism and inflammation.[3]

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

G start Start formulation Compound Formulation (Suspension or Solution) start->formulation animal_acclimation Animal Acclimation (e.g., 1 week) formulation->animal_acclimation randomization Randomization into Treatment Groups animal_acclimation->randomization dosing Compound Administration (Oral Gavage or IP Injection) randomization->dosing monitoring Monitoring (Clinical Signs, Body Weight) dosing->monitoring endpoint Endpoint Measurement (e.g., Blood Collection, Tissue Harvesting) monitoring->endpoint analysis Data Analysis (e.g., Biomarker levels, Histopathology) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, hereafter referred to as Compound X, in kinase inhibitor screening assays. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.[2][3] This document outlines both biochemical and cell-based assay methodologies to characterize the inhibitory potential of Compound X against a panel of protein kinases.

Introduction

The pyrrole-2,5-dione scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5][6] While the specific application of this compound (Compound X) in kinase inhibition is an emerging area of investigation, its structural features suggest potential interactions with the ATP-binding pocket of kinases. Kinase inhibitors are broadly classified based on their mechanism of action, with many competing directly with ATP.[1][7]

This document provides protocols for two primary screening approaches:

  • Biochemical Assays: To determine the direct inhibitory effect of Compound X on purified kinase enzymes.[3][8][9]

  • Cell-Based Assays: To assess the compound's efficacy in a more physiologically relevant cellular context, evaluating its impact on kinase activity and downstream signaling pathways.[7][10][11]

Illustrative Kinase Selectivity Profile of Compound X

The following table summarizes hypothetical data for the inhibitory activity of Compound X against a panel of representative kinases. This data is for illustrative purposes to demonstrate a typical kinase selectivity profile.

Kinase TargetIC50 (nM)Assay Type
MEK150Biochemical (TR-FRET)
MEK275Biochemical (TR-FRET)
ERK1800Biochemical (TR-FRET)
ERK2950Biochemical (TR-FRET)
AKT1>10,000Biochemical (TR-FRET)
PI3Kα>10,000Biochemical (TR-FRET)
CDK25,000Biochemical (TR-FRET)
EGFR>10,000Biochemical (TR-FRET)

Signaling Pathway Context: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Aberrant activation of this pathway is a common driver in many cancers.[12] Compound X, with its hypothetical inhibitory activity against MEK1/2, would be positioned to block this signaling cascade.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CompoundX Compound X CompoundX->MEK

MAPK/ERK Signaling Pathway with hypothetical inhibition by Compound X.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (Time-Resolved FRET)

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the direct inhibition of a purified kinase (e.g., MEK1) by Compound X. TR-FRET assays are a common format for high-throughput screening.[3][9]

Workflow for Biochemical Kinase Assay

Workflow for a typical biochemical TR-FRET kinase assay.

Materials and Reagents:

  • Purified recombinant kinase (e.g., MEK1)

  • Kinase substrate (e.g., inactive ERK1)

  • Adenosine triphosphate (ATP)

  • Compound X

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Detection Reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and GFP-substrate)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Add 2.5 µL of the desired concentration of Compound X or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer. Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect product formation by adding 10 µL of the TR-FRET detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Determine the percent inhibition for each concentration of Compound X relative to the DMSO controls.

    • Plot the percent inhibition versus the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for Target Engagement

This protocol assesses the ability of Compound X to inhibit a specific kinase signaling pathway within intact cells by measuring the phosphorylation status of a downstream substrate.[10]

Workflow for Cell-Based Western Blot Assay

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells in 6-well Plates B Starve Cells (optional, to reduce basal signaling) A->B C Pre-treat with Compound X (Dose-Response) B->C D Stimulate with Growth Factor (e.g., EGF, PMA) C->D E Wash Cells with Cold PBS D->E F Lyse Cells in RIPA Buffer with Protease/Phosphatase Inhibitors E->F G Quantify Protein (BCA Assay) F->G H SDS-PAGE G->H I Protein Transfer to PVDF Membrane H->I J Blocking (e.g., 5% BSA) I->J K Primary Antibody Incubation (e.g., p-ERK, total ERK) J->K L Secondary Antibody Incubation K->L M Chemiluminescent Detection L->M N Densitometry Analysis M->N O Normalize p-Substrate to Total Substrate N->O P Determine IC50 O->P

Workflow for a cell-based Western blot assay to assess kinase inhibition.

Materials and Reagents:

  • Cancer cell line with an active target pathway (e.g., A375 for BRAF-mutant melanoma)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Compound X

  • Growth factor for pathway stimulation (e.g., EGF or PMA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • Reduce basal signaling by serum-starving the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of Compound X (or DMSO control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.

  • Cell Lysis:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-ERK) to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50.

Conclusion

The protocols and data presented herein provide a framework for evaluating this compound (Compound X) as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize its potency, selectivity, and cellular efficacy, paving the way for further preclinical development. While many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays, a multi-faceted approach as described is crucial for identifying robust lead candidates.[7]

References

Application Notes: Targeting the Nrf2 Antioxidant Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[2][3] Exposure to oxidative or electrophilic stress leads to a conformational change in Keap1, disrupting Nrf2 binding and allowing newly synthesized Nrf2 to translocate to the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including antioxidant and detoxification enzymes.[3][5]

Activation of the Nrf2 pathway is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.[1][6] These application notes provide a comprehensive overview of the methodologies used to identify and characterize activators of the Nrf2 antioxidant pathway.

Nrf2 Signaling Pathway

The canonical Nrf2-Keap1 signaling pathway is the primary mechanism for regulating cellular redox homeostasis. Oxidative or electrophilic insults modify reactive cysteine residues on Keap1, leading to the stabilization and nuclear accumulation of Nrf2.[7] This, in turn, drives the transcription of genes containing an Antioxidant Response Element (ARE) in their promoter region.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative/Electrophilic Stress Oxidative_Stress->Keap1 Inhibition sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE sMaf->ARE Binding Target_Genes Target Genes (e.g., NQO1, HO-1) ARE->Target_Genes Transcription

Figure 1: The Nrf2-Keap1 signaling pathway under basal and stress conditions.

Experimental Workflow for Screening Nrf2 Activators

A typical workflow for identifying and validating novel Nrf2 activators involves a multi-step process, beginning with a high-throughput primary screen followed by secondary assays to confirm the mechanism of action and downstream effects.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation & Characterization HTS High-Throughput Screen (ARE-Luciferase Reporter Assay) Dose_Response Dose-Response & EC50 (ARE-Luciferase) HTS->Dose_Response Hit Compounds Nuclear_Translocation Nrf2 Nuclear Translocation (Western Blot / ICC) Dose_Response->Nuclear_Translocation Confirmed Hits Target_Gene Target Gene Expression (qPCR) Nuclear_Translocation->Target_Gene

Figure 2: A general experimental workflow for identifying Nrf2 activators.

Data Presentation: Potency of Known Nrf2 Activators

The following table summarizes the potency of well-characterized Nrf2 activators in cell-based assays. This data can serve as a benchmark for evaluating novel compounds.

CompoundAssay TypeCell LinePotency (EC50 or CD value)
tert-Butylhydroquinone (tBHQ) Nrf2/ARE-luciferase reporterSH-SY5YCD = 0.6 µM
Sulforaphane (SFN) ARE-luciferase reporterTHP-1EC50 = 2.5 µM
Compound 7 ARE-luciferase reporter-EC50 = 9.80 µM
Compound 21 ARE-luciferase reporter-EC50 = 28.6 nM

Experimental Protocols

ARE-Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity by utilizing a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

  • White, clear-bottom 96-well plates

  • Cell culture medium and supplements

  • Test compounds and positive control (e.g., tBHQ, Sulforaphane)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control in cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[2]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL). Mix well by orbital shaking for 5-10 minutes to induce cell lysis.[2]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.[2]

  • Data Analysis: Normalize the raw luminescence units (RLU) to the vehicle control to determine the fold induction. Plot the fold induction against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[2]

Western Blot for Nrf2 Nuclear Translocation

This protocol allows for the direct visualization and quantification of Nrf2 accumulation in the nucleus, a key indicator of pathway activation.[2]

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Nuclear and cytoplasmic extraction kit

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-tubulin (cytoplasmic marker)[2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency. Treat the cells with the test compounds for the desired time (e.g., 2, 4, 6 hours).[2]

  • Cell Fractionation: Harvest the cells by scraping and centrifugation. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit. Add protease and phosphatase inhibitors to all lysis buffers.[2]

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.[8]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibodies overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to the Lamin B1 loading control and the cytoplasmic Nrf2 levels to the GAPDH or α-tubulin loading control.[2]

Quantitative PCR (qPCR) for Nrf2 Target Genes

This method quantifies the mRNA expression levels of Nrf2 target genes, providing a direct measure of Nrf2 transcriptional activity.[2]

Materials:

  • Cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment: Plate and treat cells with test compounds as described for the Western blot protocol.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[9]

  • cDNA Synthesis: Perform reverse transcription of 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.[10]

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.[2]

    • Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).[2]

    • Include a melt curve analysis at the end to verify the specificity of the amplicons.[2]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.[2]

References

Application Notes and Protocols for Conjugating 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a maleimide-containing compound that allows for the covalent conjugation of this moiety to proteins and other biomolecules. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) groups of cysteine residues within a protein.[1][2][3] This specific interaction, occurring under mild physiological conditions, results in the formation of a stable thioether bond.[3][4] This method is a cornerstone of bioconjugation and is extensively utilized in various applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostic purposes, and the creation of novel biomaterials.[4][5]

The reaction is a Michael addition, which is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[3][4][5] At neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups such as amines, minimizing off-target modifications.[3][4]

These application notes provide detailed protocols for the conjugation of this compound to proteins, including methods for protein preparation, the conjugation reaction, and purification of the resulting conjugate.

Key Features of Maleimide-Thiol Conjugation:

  • High Selectivity: The maleimide group demonstrates a strong preference for reacting with the thiol groups of cysteine residues.[1][2][4]

  • Reaction Efficiency: The conjugation reaction proceeds rapidly and with high yields under mild conditions.[4]

  • Stable Linkage: The resulting thioether bond is stable, ensuring the integrity of the protein conjugate.[3][4]

  • Versatility: This methodology is applicable to a wide range of proteins and can be used to attach various molecules, such as drugs, fluorescent dyes, or polymers.[4][5]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines the fundamental steps for conjugating the maleimide compound to a protein with available cysteine residues.

Materials:

  • Protein of interest (containing at least one accessible cysteine residue)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[1][2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification column (e.g., gel filtration, dialysis cassette)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][2]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1][2][6] It is crucial to perform this step and the subsequent conjugation under an inert gas atmosphere to prevent the re-formation of disulfide bonds.[6]

  • Preparation of Maleimide Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO or DMF.[2] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point, but the optimal ratio should be determined experimentally.[2]

    • Flush the reaction vial with an inert gas, cap it tightly, and mix gently.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification of the Conjugate:

    • Remove the excess, unreacted maleimide reagent and any reaction byproducts using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[1][2]

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can often be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the attached molecule.

Protocol 2: Introduction of Thiol Groups into a Protein for Conjugation

For proteins lacking accessible cysteine residues, thiol groups can be introduced by modifying primary amines (e.g., on lysine residues) using reagents like N-succinimidyl S-acetylthiopropionate (SATP).

Materials:

  • Protein of interest

  • N-succinimidyl S-acetylthiopropionate (SATP)

  • Hydroxylamine-HCl

  • Conjugation Buffer (as in Protocol 1)

  • Deacetylation Buffer (e.g., 50 mM Phosphate, 25 mM EDTA, 0.5 M Hydroxylamine, pH 7.5)

  • Other materials as listed in Protocol 1

Procedure:

  • Modification with SATP:

    • Dissolve the protein in the conjugation buffer.

    • Prepare a stock solution of SATP in DMSO.

    • Add a 20-fold molar excess of the SATP solution to the protein solution and incubate for 1 hour at room temperature.

    • Purify the acetylated protein by gel filtration to remove excess SATP.

  • Deacetylation to Generate Free Thiols:

    • Add the deacetylation buffer to the purified, acetylated protein.

    • Incubate for 2 hours at room temperature to remove the acetyl protecting group and generate a free thiol.

    • Purify the thiolated protein by gel filtration.

  • Conjugation with this compound:

    • Proceed with the conjugation reaction as described in Protocol 1, starting from step 3.

Data Presentation

Quantitative data from conjugation experiments should be systematically recorded to allow for optimization and comparison.

Table 1: Conjugation Reaction Parameters and Efficiency

ParameterExperiment 1Experiment 2Experiment 3
Protein Concentration (mg/mL)
Molar Ratio (Maleimide:Protein)10:120:130:1
Reaction Time (hours)22Overnight
Reaction Temperature (°C)25254
Degree of Labeling (DOL)
Conjugation Efficiency (%)
Yield of Purified Conjugate (mg)

Table 2: Characterization of Protein Conjugate

PropertyUnconjugated ProteinProtein Conjugate
Molecular Weight (Da) by SDS-PAGE
Molecular Weight (Da) by Mass Spec.
UV-Vis Absorbance (λmax)
Purity (%) by HPLC
Biological Activity/Binding Affinity

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein Protein Solution (1-10 mg/mL in degassed buffer) reduction Optional: Reduce Disulfides (Add TCEP, 30 min) protein->reduction If needed conjugate Add Maleimide to Protein (10-20x molar excess) reduction->conjugate maleimide Prepare 10 mM Maleimide Stock Solution in DMSO/DMF maleimide->conjugate incubate Incubate (2h @ RT or O/N @ 4°C) conjugate->incubate purify Purify Conjugate (Gel Filtration/Dialysis) incubate->purify characterize Characterize Conjugate (DOL, Purity, Activity) purify->characterize

Caption: Workflow for the conjugation of this compound to a protein.

signaling_pathway cluster_reaction Michael Addition Reaction cluster_conditions Reaction Conditions protein Protein-SH (Cysteine Thiol) product Stable Thioether Bond (Protein Conjugate) protein->product Nucleophilic Attack maleimide This compound (Maleimide) maleimide->product ph pH 6.5 - 7.5 temp 4-25 °C inert Inert Atmosphere

Caption: The Michael addition reaction between a protein's thiol group and the maleimide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the reaction of 2-ethoxyaniline with maleic anhydride to form the intermediate, N-(2-ethoxyphenyl)maleamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, this compound.[1][2][3]

Q2: What are the common reagents used for the cyclodehydration step?

A widely used method for the cyclodehydration of the maleamic acid intermediate involves heating with acetic anhydride and a catalyst, such as anhydrous sodium acetate.[1][2][4] Other methods may utilize different dehydrating agents or catalysts to achieve cyclization.

Q3: What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the yield, including:

  • Purity of reactants and solvents: Using pure starting materials and anhydrous solvents is crucial.

  • Reaction temperature: The temperature for both the formation of the maleamic acid and the cyclodehydration step needs to be carefully controlled.

  • Reaction time: Insufficient or excessive reaction times can lead to incomplete conversion or side product formation.

  • Efficient removal of water: In the cyclodehydration step, the removal of water drives the reaction towards the product.

Q4: What are potential side reactions that can lower the yield?

The primary side reactions include:

  • Incomplete cyclization: The maleamic acid intermediate may not fully convert to the maleimide.

  • Polymerization: The maleimide product can polymerize at high temperatures.[5]

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, which can occur if water is present, especially at non-neutral pH.

  • Formation of isoimide: Under certain conditions, the formation of the isomeric isoimide can be a competing reaction.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no yield of N-(2-ethoxyphenyl)maleamic acid (Step 1) Impure 2-ethoxyaniline or maleic anhydride.Ensure the purity of starting materials. Recrystallize or distill if necessary.
Incorrect stoichiometry.Use a slight excess of maleic anhydride to avoid potential Michael addition of the amine.[5]
Reaction temperature too high or too low.The reaction is typically carried out at room temperature or slightly below.[4]
Low yield of this compound (Step 2) Incomplete cyclodehydration.Increase reaction time or temperature, but monitor carefully to avoid polymerization.[2][8] Consider alternative catalysts or dehydrating agents.
Presence of water.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere.
Hydrolysis of the product.Work up the reaction mixture promptly and avoid prolonged exposure to aqueous acidic or basic conditions.
Overheating during cyclization leading to polymerization.Maintain the reaction temperature strictly within the recommended range (e.g., 60-70°C when using acetic anhydride/sodium acetate).[2][8]
Product is impure (e.g., off-color, broad melting point) Presence of unreacted maleamic acid.Optimize the cyclodehydration conditions (time, temperature). Purify the crude product by recrystallization or column chromatography.[1]
Formation of side products (e.g., isoimide, polymers).Adjust reaction conditions to favor maleimide formation (e.g., using acetic acid at reflux can favor the maleimide over the isoimide).[6] Purify using column chromatography.[1]
Residual acetic anhydride or acetic acid.Ensure thorough washing of the crude product with cold water after precipitation.[2][4]

Experimental Protocols

Protocol 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid
  • In a flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent like diethyl ether or ethyl acetate.[4]

  • Slowly add a solution of 2-ethoxyaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with stirring at room temperature.

  • A precipitate of N-(2-ethoxyphenyl)maleamic acid will form.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The yield is typically high (often nearly quantitative).[9]

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a condenser, suspend the dried N-(2-ethoxyphenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (5-10 volumes).[1][2]

  • Heat the mixture with stirring to 60-70°C for 1-2 hours.[2][8] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.[1][2]

  • Stir the suspension vigorously for a few minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and unreacted acetic anhydride.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography on silica gel using an appropriate eluent system.[1][2][4]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative)

Parameter Condition A Condition B Condition C Yield (%) Reference
Cyclization Temperature 60-70°C90°C (Microwave)140°C55-70[2]
Cyclization Time 60 min30 sec (Microwave)5 min (Microwave)73[2]
Catalyst Sodium Acetatep-toluenesulfonic acidBetaineVaries[2][9][10]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented is for illustrative purposes based on similar N-aryl maleimide syntheses.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration reactants1 2-ethoxyaniline + Maleic Anhydride solvent1 Solvent (e.g., Diethyl Ether) stirring1 Stir at RT (1-2 hours) solvent1->stirring1 filtration1 Vacuum Filtration & Washing stirring1->filtration1 product1 N-(2-ethoxyphenyl)maleamic acid filtration1->product1 reactants2 N-(2-ethoxyphenyl)maleamic acid + Acetic Anhydride + Sodium Acetate product1->reactants2 Intermediate heating Heat at 60-70°C (1-2 hours) reactants2->heating precipitation Pour into Ice-Water heating->precipitation filtration2 Vacuum Filtration & Washing precipitation->filtration2 purification Recrystallization or Column Chromatography filtration2->purification product2 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione purification->product2 troubleshooting_yield start Low Yield of Final Product check_step1 Check Yield/Purity of Maleamic Acid Intermediate start->check_step1 step1_ok Intermediate OK? check_step1->step1_ok troubleshoot_step1 Troubleshoot Step 1: - Purity of Reactants - Stoichiometry - Temperature step1_ok->troubleshoot_step1 No check_cyclization Review Cyclodehydration Conditions step1_ok->check_cyclization Yes troubleshoot_step1->start incomplete_reaction Incomplete Reaction? check_cyclization->incomplete_reaction optimize_conditions Optimize Step 2: - Increase Time/Temp - Check Catalyst incomplete_reaction->optimize_conditions Yes check_impurities Analyze Product for Impurities incomplete_reaction->check_impurities No optimize_conditions->start hydrolysis Evidence of Hydrolysis? check_impurities->hydrolysis prevent_hydrolysis Use Anhydrous Conditions & Prompt Work-up hydrolysis->prevent_hydrolysis Yes polymerization Evidence of Polymerization? hydrolysis->polymerization No prevent_hydrolysis->start control_temp Strictly Control Temperature polymerization->control_temp Yes purify Purify Final Product polymerization->purify No control_temp->start

References

Technical Support Center: Overcoming Solubility Issues of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered with this compound in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of poor aqueous solubility for this compound?

A1: The poor aqueous solubility of this compound likely stems from its chemical structure. The presence of the aromatic ethoxyphenyl group and the pyrrole-2,5-dione ring contributes to its hydrophobic nature, making it difficult to dissolve in polar solvents like water and aqueous buffers.[1]

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A2: This phenomenon is often referred to as "solvent shock."[2] When a concentrated stock of a hydrophobic compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it is no longer soluble in the predominantly aqueous environment.[2]

Q3: Can changes in buffer pH affect the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of ionizable compounds.[3][4] While this compound is not strongly acidic or basic, subtle changes in pH can sometimes influence its solubility. It is advisable to assess the compound's stability and solubility across a range of pH values relevant to your experimental setup.[5][6]

Q4: Are there any initial, simple steps I can take to improve the solubility of this compound?

A4: Before employing more complex methods, you can try gentle heating, sonication, or vortexing to aid dissolution.[7] Additionally, preparing a more concentrated stock solution in an appropriate organic solvent and using a smaller volume for dilution can sometimes mitigate precipitation.[2]

Troubleshooting Guides

This section provides a step-by-step approach to addressing solubility issues with this compound.

Initial Troubleshooting Workflow

start Compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration dilution_technique Is the dilution method causing 'solvent shock'? check_concentration->dilution_technique No solubilization_strategy Implement a Solubilization Strategy check_concentration->solubilization_strategy Yes, reduce concentration buffer_composition Could buffer components be causing precipitation? dilution_technique->buffer_composition No dilution_technique->solubilization_strategy Yes, modify dilution buffer_composition->solubilization_strategy Yes, test in simpler buffer end_success Solubility Issue Resolved solubilization_strategy->end_success

Caption: A logical workflow for troubleshooting precipitation issues.

Addressing Specific Precipitation Scenarios
Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock Exceeding the compound's solubility limit in the aqueous buffer ("solvent shock").[2]- Decrease the final concentration of the compound. - Add the DMSO stock to the buffer dropwise while vortexing.[2] - Pre-warm the aqueous buffer before adding the compound stock.
Precipitation observed after a period of incubation - Temperature shift affecting solubility. - Compound instability over time in the buffer.- Ensure the incubator temperature is stable. - Assess the compound's stability at the experimental temperature and duration.
Cloudiness or precipitate forms after freeze-thaw cycles of the stock solution The compound has poor solubility at lower temperatures, or water has been absorbed by the DMSO stock.[2]- Aliquot the stock solution into single-use volumes. - Before use, warm the stock to room temperature and vortex to ensure it is fully dissolved.

Solubilization Strategies

If initial troubleshooting steps are unsuccessful, consider using solubilizing excipients. The choice of excipient will depend on the specific requirements of your experiment.

Overview of Solubilizing Agents
Agent Type Mechanism of Action Common Examples Concentration Range Potential Considerations
Co-solvents Reduce the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[8][9]DMSO, Ethanol, PEG 300, PEG 4001-10% (v/v)Can affect enzyme activity and cell viability at higher concentrations.[10]
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11][12]Tween® 20, Tween® 80, Poloxamer 188, Sodium lauryl sulfate0.01-1% (w/v)Can interfere with certain assays and may have cytotoxic effects.[13][14]
Cyclodextrins Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[15][16]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-20% (w/v)Can sometimes extract cholesterol from cell membranes.[15]

Solubilization Strategy Selection Workflow

start Initial Solubility Attempts Failed assay_type Consider Assay Type (e.g., cell-based, biochemical) start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cellular biochemical Biochemical Assay assay_type->biochemical Biochemical co_solvent Try Co-solvents (e.g., PEG 400) at low concentrations cell_based->co_solvent cyclodextrin Consider Cyclodextrins (e.g., HP-β-CD) cell_based->cyclodextrin biochemical->co_solvent surfactant Use Surfactants (e.g., Tween® 80) with caution biochemical->surfactant optimize Optimize Excipient Concentration co_solvent->optimize cyclodextrin->optimize surfactant->optimize

Caption: A decision-making workflow for selecting a suitable solubilization strategy.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out a precise amount of this compound.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Store the stock solution in appropriate aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Aqueous Solubility Assay

This protocol provides a general method to assess the apparent solubility of the compound in your buffer of interest.[17][18]

  • Prepare a series of dilutions of your this compound DMSO stock solution.

  • In a 96-well plate, add a small volume of each DMSO stock dilution to your pre-warmed aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • The highest concentration that does not show significant precipitation or turbidity is considered the kinetic solubility under those conditions.

Protocol 3: Preparing a Formulation with a Co-solvent
  • Determine the maximum tolerable concentration of the co-solvent (e.g., PEG 400) for your specific assay.

  • Prepare a stock solution of this compound in the chosen co-solvent.

  • Add the co-solvent stock solution to your aqueous buffer to achieve the desired final compound and co-solvent concentrations.

  • Vortex the solution thoroughly to ensure homogeneity.

Hypothetical Signaling Pathway

The proper solubilization of an experimental compound like this compound is critical for obtaining accurate and reproducible results in studies investigating its effects on cellular signaling pathways.

compound 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione (Solubilized) receptor Target Receptor compound->receptor Inhibition kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression

Caption: Hypothetical signaling pathway where the compound acts as an inhibitor.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal solubilization strategy for their specific experimental conditions.

References

stability testing of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione?

A1: Based on the structure, which contains a maleimide ring and an ethoxyphenyl group, the primary degradation pathways are likely to be:

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, which can lead to ring-opening to form a maleamic acid derivative. This can occur under both acidic and basic conditions.

  • Oxidation: The ethoxy group on the phenyl ring and the double bond in the pyrrole ring could be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or cycloaddition reactions.

Q2: What analytical methods are recommended for stability testing of this compound?

A2: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and recommended technique. The method should be capable of separating the intact drug from its degradation products. Mass spectrometry (MS) compatible methods (LC-MS) are highly valuable for the identification of unknown degradation products.

Q3: What are the standard conditions for forced degradation studies?

A3: Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products.[1][2][3] According to ICH guidelines, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid or a solution of the compound at temperatures above accelerated stability conditions (e.g., 60-80°C).

  • Photostability: Exposing the solid or a solution to a light source capable of emitting both UV and visible light.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing in an anhydrous solvent may be appropriate, but solubility and stability upon thawing should be verified.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Contamination of solvent or glassware. Degradation of the compound due to improper storage or handling.Use high-purity solvents and thoroughly clean all glassware. Re-evaluate storage conditions (light, temperature, moisture). Prepare fresh solutions before analysis.
Loss of compound potency in solution The compound may be unstable in the chosen solvent. Hydrolysis or other degradation reactions may be occurring.Assess the stability of the compound in different solvents and pH ranges. Use aprotic and anhydrous solvents if hydrolysis is suspected. Prepare solutions fresh for each experiment.
Inconsistent results between experiments Variability in experimental conditions (temperature, light exposure, pH). Non-homogeneity of the sample.Strictly control all experimental parameters. Ensure the sample is fully dissolved and the solution is homogeneous before use. Use a validated analytical method.
Precipitation of the compound during aqueous studies Low aqueous solubility of the compound.Use a co-solvent system (e.g., with DMSO, ethanol) to improve solubility. Ensure the final concentration of the organic solvent does not interfere with the experiment. Perform solubility studies prior to stability testing.

Experimental Protocols

The following are general protocols for forced degradation studies. The concentrations and durations may need to be adjusted based on the observed stability of this compound.

Protocol 1: Acidic and Basic Hydrolysis
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Keep the solutions at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis (for the acidic sample, use NaOH; for the basic sample, use HCl).

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Prepare a 1 mg/mL stock solution of the compound as described above.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples directly by HPLC.

Protocol 3: Thermal Degradation
  • Place a known amount of the solid compound in a vial and heat it in an oven at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • For solution stability, prepare a 1 mg/mL solution in a suitable solvent and heat at 60°C.

  • At each time point, dissolve the solid sample in the mobile phase or dilute the solution sample and analyze by HPLC.

Protocol 4: Photolytic Degradation
  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Expose the solution in a photostability chamber to a light source according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Take samples at appropriate time intervals and analyze by HPLC.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound after 24 hours of stress.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Area %)
0.1 M HCl (RT)15.2212.5
0.1 M NaOH (RT)45.8142.1
3% H₂O₂ (RT)8.535.2
Thermal (60°C, solid)2.111.8
Photolytic (ICH Q1B)11.729.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH) prep->base Expose to Stress oxidation Oxidation (3% H2O2) prep->oxidation Expose to Stress thermal Thermal Stress (60°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation and Degradation Pathway Elucidation hplc->data degradation_pathway cluster_products Potential Degradation Products parent This compound (Intact Drug) hydrolysis_prod Maleamic Acid Derivative (Ring Opening) parent->hydrolysis_prod  Hydrolysis  (Acid/Base) oxidation_prod Oxidized Derivatives (e.g., N-oxide, hydroxylated phenyl ring) parent->oxidation_prod  Oxidation  (e.g., H2O2) troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cause1 Sample Degradation start->cause1 Yes cause2 Analytical Method Variability start->cause2 Yes cause3 Inconsistent Conditions start->cause3 Yes sol1 Verify Storage & Handling cause1->sol1 sol2 Validate HPLC Method cause2->sol2 sol3 Standardize Experimental Protocol cause3->sol3

References

Technical Support Center: Optimizing N-Substituted Maleimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted maleimides.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing N-substituted maleimides?

The most common method is a two-step process. First, maleic anhydride reacts with a primary amine to form the corresponding N-substituted maleamic acid intermediate. This reaction is typically fast and high-yielding. The second, more challenging step is the cyclodehydration of the maleamic acid to form the maleimide ring.[1][2][3]

Q2: What are the most common methods for the cyclodehydration of maleamic acids?

Common methods include:

  • Acetic Anhydride and a Catalyst: Using acetic anhydride as a dehydrating agent with a catalyst like sodium acetate is a classic and widely used method, particularly for aromatic maleimides.[1][4][5][6]

  • Azeotropic Dehydration: Heating the maleamic acid in a solvent that forms an azeotrope with water (e.g., toluene, xylene) in the presence of an acid or metal catalyst, and removing water using a Dean-Stark apparatus.[7][8][9]

  • Carbodiimide Coupling: Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the ring closure.[10][11]

Q3: Why is the synthesis of N-aliphatic maleimides often more difficult than N-aromatic maleimides?

The ring-closure (cyclization) step is particularly challenging when the substituent on the nitrogen is an aliphatic group. This can often result in lower yields and purity compared to the synthesis of aromatic maleimides.[1][2]

Q4: My final maleimide product is unstable. What are the common causes?

The maleimide ring is susceptible to hydrolysis (ring-opening) to form the unreactive maleamic acid, especially at pH values above 7.5.[12][13] For long-term storage, it is recommended to keep the maleimide in a dry, aprotic organic solvent like DMSO or DMF at low temperatures (-20°C).[12]

Troubleshooting Guides

Issue 1: Low or No Yield of N-Substituted Maleimide

Question: I am getting a very low yield or no product after the cyclization step. What are the potential causes and solutions?

Potential Cause Explanation & Solution
Incomplete Cyclization The dehydration reaction may be too slow or inefficient under the chosen conditions. Solution: Increase the reaction temperature, extend the reaction time, or switch to a more powerful dehydration method. For the acetic anhydride method, ensure the sodium acetate is anhydrous. For azeotropic methods, ensure efficient removal of water.
Side Reactions The maleamic acid or the maleimide product may be undergoing side reactions like polymerization, especially at high temperatures.[14] Solution: Lower the reaction temperature if possible. The addition of a radical inhibitor like hydroquinone can sometimes suppress polymerization.[14]
Overheating (Acetic Anhydride Method) When using acetic anhydride and sodium acetate, overheating (e.g., above 70°C) can lead to lower yields of the desired maleimide.[10][15] Solution: Carefully control the reaction temperature, preferably keeping it around 60-65°C.[15]
Hydrolysis of Product If the workup involves aqueous solutions, especially under neutral or basic conditions, the maleimide ring can hydrolyze back to the maleamic acid. Solution: Perform aqueous washes with cold, slightly acidic water and minimize the contact time. Ensure all subsequent handling is under anhydrous conditions.
Ineffective Dehydrating Agent The dehydrating agent (e.g., acetic anhydride) may have degraded due to moisture. Solution: Use a fresh bottle of the dehydrating agent.
Issue 2: Formation of Side Products and Impurities

Question: My final product is impure, and I'm having trouble with purification. What are the likely side products and how can I deal with them?

Potential Cause Explanation & Solution
Polymerization Maleimides can undergo free-radical polymerization, especially when heated, leading to resinous by-products.[14] This is a significant issue at high temperatures (e.g., 170-180°C).[16] Solution: Use the mildest effective reaction conditions. Purification can be achieved by silica gel chromatography to remove oligomers, followed by recrystallization or distillation.[16]
Unreacted Maleamic Acid Incomplete cyclization will leave the starting maleamic acid in the product mixture. Solution: Optimize the reaction conditions for full conversion (see Issue 1). Maleamic acid can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution), which will deprotonate and extract the acidic starting material.
Isomaleimide Formation Under certain conditions, particularly with reagents like trifluoroacetic anhydride, N-substituted isomaleimides can form as by-products.[17] Solution: The choice of dehydrating agent and reaction conditions influences the product ratio. Isomaleimides can sometimes be rearranged to the desired maleimide.[17] Careful control of the reaction, as in the acetic anhydride/sodium acetate method, typically favors maleimide formation.
Michael Addition If excess primary amine is present, it can react with the newly formed maleimide via a Michael addition, leading to impurities.[14] Solution: Use a stoichiometric or slight excess of maleic anhydride relative to the amine during the initial maleamic acid formation step to ensure all the amine is consumed.[18]

Data Presentation: Reaction Conditions for Cyclization

The following tables summarize typical conditions for the cyclodehydration of N-substituted maleamic acids to form maleimides.

Table 1: Acetic Anhydride / Sodium Acetate Method

N-SubstituentTemperatureTimeYieldReference
PhenylHeating on steam bath30 min75-80%[19]
4-Chlorophenyl60-70°C60 min~70%[10][15]
Various Aryl groupsReflux on water bathUntil color change-[4]
4-Fluorophenyl130°C (in Acetic Acid)17.5 hours-[20]

Table 2: Azeotropic Dehydration Methods

N-SubstituentSolventCatalystTemperatureTimeYieldReference
PhenylTolueneTriethylbetaineReflux7 hours-[18]
PhenylXylene / DMFStannous Oxide~140°C3 hoursHigh[7]
VariousTolueneSupported Organic Phosphonic Acid100-140°C5+ hoursHigh[9]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylmaleimide via Acetic Anhydride

This protocol is based on the procedure from Organic Syntheses.[19]

Step A: Formation of Maleanilic Acid

  • In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve maleic anhydride (196 g, 2 moles) in 2.5 L of ethyl ether.

  • Once dissolved, slowly add a solution of aniline (186 g, 2 moles) in 200 mL of ether through the dropping funnel.

  • A thick suspension will form. Stir the mixture at room temperature for 1 hour.

  • Cool the flask in an ice bath to 15-20°C.

  • Collect the product by suction filtration. The resulting fine, cream-colored powder is maleanilic acid, which can be used in the next step without further purification. The expected yield is 97-98%.

Step B: Cyclization to N-Phenylmaleimide

  • In a 2 L Erlenmeyer flask, combine acetic anhydride (670 mL) and anhydrous sodium acetate (65 g).

  • Add the maleanilic acid (316 g) from Step A.

  • Heat the suspension on a steam bath for 30 minutes, swirling to dissolve the solids.

  • Cool the reaction mixture in a cold water bath to near room temperature.

  • Pour the cooled mixture into 1.3 L of ice water.

  • Collect the precipitated yellow product by suction filtration.

  • Wash the product three times with 500 mL portions of ice-cold water, followed by one wash with 500 mL of petroleum ether.

  • Dry the product. The crude yield of N-phenylmaleimide is typically 75-80%. Recrystallization from cyclohexane can be performed for further purification.

Protocol 2: General Azeotropic Dehydration

This is a general procedure based on principles from various sources.[7][8][9][18]

  • In-situ formation of Maleamic Acid: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable azeotropic solvent (e.g., toluene, xylene).

  • Slowly add the primary amine (1.0 eq) to the solution at room temperature and stir for 1-2 hours to form the maleamic acid slurry.

  • Cyclization: Add the chosen catalyst (e.g., p-toluenesulfonic acid, stannous oxide[7], or a supported acid catalyst[9]).

  • Heat the mixture to reflux. Water generated from the cyclization will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-7 hours).

  • Workup: Cool the reaction mixture to room temperature.

  • Filter the mixture if a solid catalyst was used.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-substituted maleimide, which can be further purified by recrystallization or column chromatography.

Visualizations

G cluster_start Step 1: Maleamic Acid Formation cluster_cyclization Step 2: Cyclization (Dehydration) cluster_purification Step 3: Purification Start Maleic Anhydride + Primary Amine Reaction1 Stir at Room Temp (1-2 hours) Start->Reaction1 Solvent Solvent (e.g., Ether, Toluene) Solvent->Reaction1 Intermediate N-Substituted Maleamic Acid (Slurry) Reaction1->Intermediate Reaction2 Heat (60-140°C) Intermediate->Reaction2 DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride, Heat) DehydratingAgent->Reaction2 Catalyst Catalyst (e.g., NaOAc, p-TSA) Catalyst->Reaction2 CrudeProduct Crude N-Substituted Maleimide Solution Reaction2->CrudeProduct Workup Aqueous Workup (Quench/Wash) CrudeProduct->Workup Drying Dry Organic Layer Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval FinalPurification Final Purification (Recrystallization or Chromatography) SolventRemoval->FinalPurification FinalProduct Pure N-Substituted Maleimide FinalPurification->FinalProduct

General workflow for N-substituted maleimide synthesis.

G Start Low Yield or No Product? CheckConversion Check for Unreacted Maleamic Acid (TLC/NMR) Start->CheckConversion Yes Success Yield Optimized Start->Success No IncompleteReaction Issue: Incomplete Reaction CheckConversion->IncompleteReaction Yes Polymerization Resinous/Polymeric Byproducts Observed? CheckConversion->Polymerization No Solution1 Solution: - Increase reaction time/temp - Use stronger dehydrating agent - Ensure catalyst is active IncompleteReaction->Solution1 PolymerIssue Issue: Polymerization Polymerization->PolymerIssue Yes WorkupCheck Product Lost During Aqueous Workup? Polymerization->WorkupCheck No Solution2 Solution: - Lower reaction temperature - Add radical inhibitor - Purify via chromatography PolymerIssue->Solution2 HydrolysisIssue Issue: Product Hydrolysis WorkupCheck->HydrolysisIssue Yes WorkupCheck->Success No Solution3 Solution: - Use cold, slightly acidic water - Minimize workup time - Ensure anhydrous conditions post-workup HydrolysisIssue->Solution3

Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Pyrrole-2,5-Dione (Maleimide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and application of pyrrole-2,5-diones (maleimides). It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-substituted pyrrole-2,5-diones (maleimides)?

A1: The most prevalent method is a two-step process. First, a primary amine is reacted with maleic anhydride to form an N-substituted maleamic acid. This intermediate is then cyclized through dehydration to yield the final N-substituted maleimide.[1][2][3]

Q2: What are the critical parameters to control during maleimide-thiol conjugation for bioconjugation applications?

A2: The most critical parameter is the pH of the reaction buffer, which should be maintained between 6.5 and 7.5 for optimal results.[2][4][5][6] This pH range ensures a high rate of reaction between the maleimide and the thiol group while minimizing side reactions such as hydrolysis of the maleimide ring and reaction with amines.[2][4][5][6] Other important factors include the molar ratio of maleimide to thiol, the absence of competing nucleophiles, and the reduction of any disulfide bonds in the protein or peptide.[4][6]

Q3: My maleimide compound is unstable in aqueous solutions. How can I improve its stability?

A3: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[4][5] To ensure stability, always prepare aqueous solutions of maleimide-containing reagents immediately before use.[4] For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store at -20°C, protected from moisture.[4][6] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[4]

Q4: What is a common byproduct in the Paal-Knorr synthesis of pyrroles, and how can its formation be minimized?

A4: The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[7] This occurs through the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material. To minimize furan formation, it is recommended to maintain a reaction pH above 3 and consider using an excess of the amine.[7]

Troubleshooting Guide: Synthesis of Pyrrole-2,5-diones

This guide addresses common problems encountered during the synthesis of N-substituted maleimides from maleic anhydride and primary amines.

Issue 1: Low Yield of N-Substituted Maleamic Acid (Intermediate)
Possible Cause Troubleshooting Steps
Michael addition of the amine to the maleamic acid double bond. Gradually add the primary amine to a solution containing an equimolar amount or a slight excess of maleic anhydride.[1]
Incomplete reaction. Ensure the reaction is stirred at an appropriate temperature (often room temperature) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Precipitation issues. Maleamic acids often precipitate from the reaction mixture. Ensure efficient stirring to prevent clumping and incomplete reaction.
Issue 2: Low Yield or Failure of Maleamic Acid Cyclodehydration
Possible Cause Troubleshooting Steps
Incomplete dehydration. - Acetic Anhydride/Sodium Acetate: Ensure anhydrous conditions. Heat the reaction mixture (e.g., 100°C) for an adequate time.[4][8] - Azeotropic Dehydration: Use a suitable solvent (e.g., toluene, xylene) and a Dean-Stark apparatus to effectively remove water. Consider adding a polar aprotic solvent to improve the solubility of the maleamic acid.[1] - Other Dehydrating Agents: Consider using alternative dehydrating agents like dicyclohexylcarbodiimide (DCC) or p-toluenesulfonic acid, but be aware of potential side reactions.[9][10]
Polymerization of the maleimide product. This is common with direct thermal cyclodehydration at high temperatures (around 200°C).[1] Use milder conditions, such as azeotropic distillation at lower temperatures or chemical dehydration.
Formation of isomaleimide byproduct. Isomaleimide formation is kinetically favored under certain conditions (e.g., using DCC).[10] The desired maleimide is the thermodynamically more stable product. Heating the reaction mixture can promote the conversion of the isomaleimide to the maleimide. The choice of dehydrating agent and reaction conditions can influence the product ratio.[11]
Degradation of starting material or product. Avoid excessively harsh acidic or high-temperature conditions, which can lead to decomposition.[7]
Issue 3: Product Purity Issues
Possible Cause Troubleshooting Steps
Presence of unreacted maleamic acid. Optimize the cyclodehydration reaction conditions (time, temperature, dehydrating agent). The crude product can be purified by recrystallization or column chromatography.
Dark, tarry crude product. This often indicates polymerization, especially when synthesizing aliphatic maleimides with acetic anhydride or using excessively high temperatures.[7][10] Use milder reaction conditions and consider alternative purification methods.
Contamination with isomaleimide. Separate the isomers using column chromatography. Alternatively, adjust the reaction conditions (e.g., higher temperature, longer reaction time) to favor the formation of the thermodynamically stable maleimide.
Residual solvents or reagents. Ensure the product is thoroughly washed and dried after filtration. For high-boiling solvents, removal under high vacuum may be necessary. Recrystallization is an effective purification method.[12]

Troubleshooting Guide: Application in Bioconjugation (Thiol-Maleimide Reaction)

Issue 4: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Steps
Hydrolysis of the maleimide. Prepare aqueous solutions of the maleimide reagent immediately before use.[4] Store stock solutions in anhydrous DMSO or DMF at -20°C.[4][6]
Oxidation of thiol groups. Reduce disulfide bonds in the protein/peptide using a reducing agent like TCEP or DTT.[4] Ensure DTT is removed before adding the maleimide reagent.[4] Degas buffers and add a chelating agent like EDTA to prevent metal-catalyzed oxidation.[4]
Suboptimal pH. Maintain the reaction pH between 6.5 and 7.5.[4][5][6] Below pH 6.5, the reaction is slow; above pH 7.5, hydrolysis and side reactions with amines increase.[4][6]
Incorrect stoichiometry. Use a molar excess of the maleimide reagent (a 10-20 fold excess is a common starting point for proteins).[4] This may need to be optimized for your specific system.
Issue 5: Lack of Selectivity and Unexpected Side Products
Possible Cause Troubleshooting Steps
Reaction with other nucleophiles (e.g., lysine). Strictly maintain the reaction pH between 6.5 and 7.5.[4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5]
Thiazine rearrangement. This can occur when conjugating to a peptide with an N-terminal cysteine, especially at neutral to basic pH.[3][13] If possible, avoid conjugation to N-terminal cysteines or perform the reaction under more acidic conditions.
Retro-Michael reaction (thiol exchange). The thioether bond can be reversible, leading to "payload migration".[2][5] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to the corresponding succinamic acid by raising the pH after the initial conjugation is complete.[4]

Quantitative Data Summary

Table 1: Influence of pH on Maleimide-Thiol Reaction and Side Reactions

pH Range Thiol Reactivity Amine Reactivity Maleimide Hydrolysis Recommendation
< 6.5Very LowNegligibleLowThe reaction is impractically slow.[2]
6.5 - 7.5OptimalLow (Thiol reaction is ~1,000 times faster)[2]ModerateIdeal range for selective and efficient thiol conjugation.[2][4]
> 7.5HighIncreases SignificantlyHighIncreased risk of side reactions and maleimide instability.[2][4][6]

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylmaleimide

This protocol describes the two-step synthesis of N-phenylmaleimide from maleic anhydride and aniline.

Step 1: Synthesis of N-Phenylmaleamic Acid

  • In a suitable flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.

  • Slowly add a solution of aniline (1.0 eq) in anhydrous diethyl ether to the maleic anhydride solution with stirring.

  • A precipitate of N-phenylmaleamic acid will form. Continue stirring at room temperature for 1-2 hours.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry. The yield is typically quantitative.[8]

Step 2: Cyclodehydration to N-Phenylmaleimide

  • In a round-bottom flask equipped with a reflux condenser, combine the dried N-phenylmaleamic acid (1.0 eq), anhydrous sodium acetate (e.g., 0.8 eq), and acetic anhydride (e.g., 2-3 volumes relative to the maleamic acid).[4][8]

  • Heat the mixture with stirring in an oil bath at 100°C for approximately 45 minutes.[4]

  • Cool the reaction mixture to room temperature and then pour it into a beaker of ice water with stirring to precipitate the product.

  • Collect the crude N-phenylmaleimide by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane or ethanol.[8]

Visualizations

Synthesis_Workflow General Workflow for N-Substituted Maleimide Synthesis cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration start Maleic Anhydride + Primary Amine reaction1 Reaction in Anhydrous Solvent (e.g., Ether) start->reaction1 product1 N-Substituted Maleamic Acid (Precipitate) reaction1->product1 filtration1 Filtration & Washing product1->filtration1 intermediate Isolated Maleamic Acid filtration1->intermediate reaction2 Heating (e.g., 100°C) intermediate->reaction2 reagents2 Dehydrating Agent (e.g., Acetic Anhydride/ Sodium Acetate) reagents2->reaction2 workup Precipitation in Ice Water reaction2->workup filtration2 Filtration & Washing workup->filtration2 purification Recrystallization filtration2->purification final_product Pure N-Substituted Maleimide purification->final_product

Caption: General workflow for the two-step synthesis of N-substituted maleimides.

Troubleshooting_Logic Troubleshooting Low Yield in Maleimide Synthesis cluster_step2_troubleshooting Troubleshoot Cyclodehydration Step start Low Yield of Final Maleimide check_step1 Check Maleamic Acid Intermediate start->check_step1 step1_ok Intermediate OK (High Yield & Purity) check_step1->step1_ok Yes step1_bad Low Yield or Impure Intermediate check_step1->step1_bad No check_conditions Review Dehydration Conditions step1_ok->check_conditions solution1 Michael Addition Side Reaction? Incomplete Reaction? step1_bad->solution1 Potential Cause check_side_products Analyze for Side Products (e.g., Isomaleimide) check_conditions->check_side_products Conditions Seem OK solution2 Incomplete Dehydration? - Increase time/temp - Change dehydrating agent check_conditions->solution2 Suboptimal check_purity Assess Crude Product Purity check_side_products->check_purity No Major Side Products solution3 Isomaleimide Formed? - Increase temp to isomerize - Purify via chromatography check_side_products->solution3 Yes solution4 Polymerization Occurred? (Dark/Tarry Product) - Use milder conditions check_purity->solution4 Tarry/Dark

Caption: A logical guide for troubleshooting low yields in maleimide synthesis.

Maleimide_Reactions Key Reactions and Side Reactions of Maleimides in Bioconjugation cluster_side_reactions Potential Side Reactions Maleimide Maleimide Desired_Product Stable Thioether Adduct Maleimide->Desired_Product Desired Reaction (pH 6.5 - 7.5) Hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) Maleimide->Hydrolysis pH > 7.5 Amine_Reaction Reaction with Amines (e.g., Lysine) Maleimide->Amine_Reaction pH > 7.5 Thiol Protein-SH (Thiol) Thiol->Desired_Product Retro_Michael Retro-Michael Reaction (Thiol Exchange) Desired_Product->Retro_Michael Reversible

Caption: Competing reaction pathways for maleimides in a biological milieu.

References

minimizing side products in the synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying the cause and providing solutions to minimize the formation of impurities.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low yield of the final product 1. Incomplete reaction of 2-ethoxyaniline and maleic anhydride.2. Incomplete cyclization of the maleanilic acid intermediate.3. Hydrolysis of the maleimide product during workup or purification.1. Ensure equimolar amounts of high-purity reactants. The reaction to form the maleanilic acid is typically fast; ensure sufficient reaction time (e.g., 1 hour at room temperature).2. Increase the reaction temperature or time for the cyclization step. Ensure the dehydrating agent (e.g., acetic anhydride) is not quenched. Consider using a more efficient catalyst if needed.[1][2]3. Use anhydrous solvents and reagents. During workup, use ice-cold water to precipitate the product and minimize hydrolysis.[1][3]
Presence of unreacted 2-ethoxyaniline in the final product Incomplete initial reaction with maleic anhydride.Ensure complete dissolution and mixing of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of N-(2-ethoxyphenyl)maleanilic acid in the final product 1. Incomplete cyclization.2. Hydrolysis of the desired product.1. Increase the amount of dehydrating agent (acetic anhydride) and/or catalyst (sodium acetate). Extend the heating time or slightly increase the temperature (e.g., to 60-70°C), but avoid excessive heat which can lead to other side products.[1]2. Ensure all workup and purification steps are performed under anhydrous or near-anhydrous conditions where possible. Wash the crude product with cold water to remove any acid without causing significant hydrolysis.[3]
Formation of a polymeric substance The maleimide product can undergo polymerization, especially at high temperatures or in the presence of radical initiators.Avoid excessive heating during the reaction and purification steps. Store the purified product in a cool, dark place.
Product discoloration (darker than expected yellow) Impurities or degradation products. Overheating during the cyclization step can lead to charring.Maintain careful temperature control during the cyclization.[1] Purify the crude product by recrystallization from a suitable solvent like cyclohexane or ethanol to obtain a pure, canary-yellow product.[3]
Michael addition of nucleophiles Reaction of the maleimide double bond with nucleophiles (e.g., amines, thiols). This is more likely to occur if the pH is not controlled, particularly above 7.5 for amines.[4]Maintain a neutral to slightly acidic pH (6.5-7.5) during any aqueous steps.[4] Ensure starting materials and solvents are free from amine or thiol impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The most common side product is typically the intermediate, N-(2-ethoxyphenyl)maleanilic acid, resulting from incomplete cyclization or hydrolysis of the final product.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the starting materials (2-ethoxyaniline and maleic anhydride), the reaction mixture, and a co-spot. The disappearance of the starting materials and the appearance of the intermediate and then the final product will indicate the reaction's progress.

Q3: What is the optimal temperature for the cyclization step?

The optimal temperature for cyclization using acetic anhydride and sodium acetate is typically between 60-70°C.[1] Exceeding this temperature can lead to the formation of side products and discoloration.

Q4: What is the best method for purifying the final product?

Recrystallization is a common and effective method for purifying N-aryl maleimides.[1][3] Solvents such as cyclohexane or ethanol are often used. This method helps to remove unreacted starting materials, the maleanilic acid intermediate, and other impurities.

Q5: How should I store the purified this compound?

The purified product should be stored in a cool, dry, and dark place to prevent hydrolysis and potential polymerization.

Experimental Protocols

Synthesis of N-(2-ethoxyphenyl)maleanilic acid (Intermediate)
  • In a three-necked flask equipped with a stirrer, dissolve maleic anhydride (1 equivalent) in anhydrous diethyl ether.

  • While stirring, slowly add a solution of 2-ethoxyaniline (1 equivalent) in diethyl ether to the maleic anhydride solution.

  • A precipitate of N-(2-ethoxyphenyl)maleanilic acid will form.

  • Continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • The product can be used in the next step without further purification.

Synthesis of this compound (Final Product)
  • In an Erlenmeyer flask, prepare a suspension of N-(2-ethoxyphenyl)maleanilic acid (1 equivalent) and anhydrous sodium acetate (0.2 equivalents) in acetic anhydride (3-4 equivalents).

  • Heat the mixture on a steam bath or in a water bath at 60-70°C with swirling until the solid dissolves.[1]

  • Continue heating for an additional 30 minutes.

  • Cool the reaction mixture and pour it into a beaker containing ice-cold water to precipitate the crude product.

  • Stir the mixture vigorously for a few minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from cyclohexane or ethanol to obtain pure this compound as yellow crystals.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Formation of Maleanilic Acid cluster_step2 Step 2: Cyclization to Maleimide cluster_step3 Step 3: Purification reactants1 2-ethoxyaniline + Maleic Anhydride reaction1 Stir at RT for 1 hour reactants1->reaction1 solvent1 Anhydrous Diethyl Ether solvent1->reaction1 product1 N-(2-ethoxyphenyl)maleanilic acid (Intermediate) reaction1->product1 reaction2 Heat at 60-70°C for 30 min product1->reaction2 reagents2 Acetic Anhydride + Sodium Acetate reagents2->reaction2 product2 Crude 1-(2-ethoxyphenyl)- 1H-pyrrole-2,5-dione reaction2->product2 workup Precipitation in ice-cold water product2->workup purification Recrystallization (Cyclohexane/Ethanol) workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Analysis of Crude Product low_yield Low Yield? start->low_yield incomplete_cyclization Incomplete Cyclization? low_yield->incomplete_cyclization Yes success High Purity Product low_yield->success No hydrolysis Evidence of Hydrolysis? incomplete_cyclization->hydrolysis Yes solution1 Optimize Step 1: - Check reactant purity - Ensure sufficient reaction time incomplete_cyclization->solution1 No solution2 Optimize Step 2: - Increase heating time/temp - Check dehydrating agent hydrolysis->solution2 No solution3 Optimize Workup: - Use anhydrous reagents - Use ice-cold water hydrolysis->solution3 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Potential Side Reactions

side_reactions reactants 2-ethoxyaniline + Maleic Anhydride intermediate N-(2-ethoxyphenyl)maleanilic acid reactants->intermediate Step 1 side_product1 Unreacted Starting Materials reactants->side_product1 Incomplete Reaction product This compound intermediate->product Step 2 (Cyclization) intermediate->side_product1 Incomplete Cyclization side_product2 Hydrolysis Product (same as intermediate) product->side_product2 Hydrolysis (+H2O) side_product3 Polymer product->side_product3 Polymerization (Heat)

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Scaling Up Production of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the reaction of 2-ethoxyaniline with maleic anhydride to form the intermediate N-(2-ethoxyphenyl)maleamic acid. The second step is the cyclodehydration of this intermediate, typically using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final product.[1][2][3][4]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control during scale-up include reaction temperature, rate of reagent addition, stirring efficiency, and reaction time. Inadequate control of these parameters can lead to side reactions, reduced yield, and impurities.

Q3: What are potential side reactions to be aware of during the synthesis?

A3: Potential side reactions include the formation of polymeric materials, especially at elevated temperatures.[5] Incomplete cyclization of the maleamic acid intermediate can also result in a mixture of starting material and product. Additionally, side reactions involving the ethoxy group are possible under harsh acidic or basic conditions, although less common under standard protocols.

Q4: How can the purity of the final product be enhanced during scale-up?

A4: Purification of this compound on a larger scale is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane.[1][6] For higher purity, column chromatography using silica gel can be employed, though this may be less practical for very large quantities.[7]

Q5: What are the primary safety concerns when handling the reactants?

A5: Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[8][9][10][11] 2-Ethoxyaniline is toxic and should be handled with care to avoid inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of N-(2-ethoxyphenyl)maleamic acid (Step 1) - Incomplete reaction. - Incorrect stoichiometry. - Poor quality of starting materials.- Ensure maleic anhydride is fully dissolved before adding 2-ethoxyaniline. - Stir the reaction mixture for a sufficient duration (monitor via TLC). - Verify the molar equivalents of the reactants. - Use freshly opened or purified starting materials.
Low Yield of this compound (Step 2) - Incomplete cyclization. - Degradation of the product at high temperatures. - Hydrolysis of the maleimide ring during workup.- Ensure sufficient heating and reaction time for the cyclization step. - Avoid excessive heating; maintain the recommended temperature range. - Use ice-cold water during the precipitation and washing steps to minimize hydrolysis.[1]
Product is an Oily or Gummy Solid - Presence of impurities. - Incomplete removal of solvent.- Attempt recrystallization from a different solvent system. - If recrystallization fails, consider purification by column chromatography. - Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC After Cyclization - Incomplete reaction (presence of maleamic acid). - Formation of byproducts.- Increase the reaction time or temperature of the cyclization step. - Review the reaction conditions to minimize side reactions (e.g., ensure anhydrous conditions). - Isolate the desired product using column chromatography.
Darkening of the Reaction Mixture - Decomposition of starting materials or product.- Lower the reaction temperature. - Reduce the reaction time. - Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.

Experimental Protocols

Step 1: Synthesis of N-(2-ethoxyphenyl)maleamic acid
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or glacial acetic acid).

  • With vigorous stirring, add a solution of 2-ethoxyaniline (1.0 equivalent) in the same solvent dropwise through the dropping funnel.

  • After the addition is complete, continue to stir the resulting suspension at room temperature for 1-2 hours.

  • Collect the precipitated N-(2-ethoxyphenyl)maleamic acid by vacuum filtration.

  • Wash the solid with cold solvent and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • In a round-bottom flask, create a suspension of N-(2-ethoxyphenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.5-1.0 equivalent) in acetic anhydride (3-5 volumes).

  • Heat the mixture with stirring on a steam bath or in an oil bath at 60-80°C for 30-60 minutes, or until the solid dissolves.[12]

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water to precipitate the product.

  • Stir the mixture vigorously for a few minutes to ensure complete precipitation.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or petroleum ether.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or cyclohexane).

Data Presentation

Table 1: Representative Reaction Parameters for Scale-Up

Scale Maleic Anhydride (g) 2-Ethoxyaniline (g) Acetic Anhydride (mL) Typical Yield (%) Purity (by HPLC, %)
Lab Scale 10.014.05075-85>95
Pilot Scale 10001400500070-80>95
Production Scale 10000140005000065-75>95

Note: The values in this table are illustrative and may vary depending on the specific equipment and reaction conditions used.

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Step 1: Formation of N-(2-ethoxyphenyl)maleamic acid start->step1 step2 Step 2: Cyclodehydration step1->step2 workup Workup and Isolation step2->workup purification Purification workup->purification end Final Product purification->end

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity Issue check_step1 Review Step 1: Maleamic Acid Formation start->check_step1 check_step2 Review Step 2: Cyclization start->check_step2 check_purification Review Purification start->check_purification incomplete_reaction_s1 Incomplete Reaction? check_step1->incomplete_reaction_s1 stoichiometry_s1 Incorrect Stoichiometry? check_step1->stoichiometry_s1 incomplete_reaction_s2 Incomplete Cyclization? check_step2->incomplete_reaction_s2 high_temp Temperature Too High? check_step2->high_temp solvent_choice Inappropriate Solvent? check_purification->solvent_choice drying Incomplete Drying? check_purification->drying increase_time_s1 Increase Reaction Time incomplete_reaction_s1->increase_time_s1 Yes verify_reagents Verify Reagent Amounts stoichiometry_s1->verify_reagents Yes increase_time_s2 Increase Time/Temp incomplete_reaction_s2->increase_time_s2 Yes lower_temp Lower Reaction Temperature high_temp->lower_temp Yes test_solvents Test Alternative Solvents solvent_choice->test_solvents Yes dry_longer Dry Under Vacuum Longer drying->dry_longer Yes

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

addressing off-target effects of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in cellular assays. The content is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A1: this compound belongs to the N-substituted maleimide class of compounds. The maleimide moiety is a reactive electrophile that readily forms covalent bonds with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. Therefore, the primary mechanism of action is expected to be the irreversible covalent inhibition of its target protein(s).

Q2: What are the known or potential primary targets of N-aryl maleimides like this compound?

A2: While the specific primary target of this compound may not be definitively established in all contexts, related N-substituted maleimides have been shown to inhibit several enzymes, including:

  • Prostaglandin Endoperoxide Synthases (PGHS-1 and PGHS-2, also known as COX-1 and COX-2): These enzymes are involved in the inflammatory response.[1][2]

  • Monoglyceride Lipase (MGL): This enzyme plays a role in the endocannabinoid system.[3]

  • Topoisomerase II: This enzyme is crucial for DNA replication and transcription.[4]

  • Calmodulin-dependent protein kinase II delta (CaMKIIδ): A key signaling protein involved in various cellular processes.[5]

  • Tyrosine Kinases (e.g., EGFR, VEGFR2): Some pyrrole-2,5-dione derivatives have been investigated as potential inhibitors of these growth factor receptors.[6]

Q3: What are the likely off-target effects of this compound?

A3: Due to the reactive nature of the maleimide group, off-target effects are a significant consideration. These effects primarily arise from the covalent modification of cysteine residues on proteins other than the intended target. Any protein with a sufficiently reactive cysteine residue could be a potential off-target. This can lead to a variety of unintended cellular consequences, making it crucial to perform appropriate control experiments.

Q4: How can I minimize off-target effects in my cellular assays?

A4: To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate the compound to determine the minimal concentration required to achieve the desired on-target effect.

  • Limit exposure time: Reduce the incubation time of the compound with your cells to the shortest duration necessary.

  • Employ structurally related but inactive control compounds: A succinimide analog, where the double bond in the pyrrole-2,5-dione ring is saturated, can be a useful negative control as it is incapable of the same Michael addition reaction.[4]

  • Use multiple, structurally diverse inhibitors for the same target: If available, confirming a phenotype with different inhibitors targeting the same protein can increase confidence that the observed effect is on-target.

  • Perform target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target should recapitulate the phenotype observed with the inhibitor.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity or unexpected changes in cell morphology.
  • Possible Cause: Off-target covalent modification of essential cellular proteins. The reactive maleimide group can interact with a wide range of proteins, leading to widespread cellular stress and toxicity.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed dose-response experiment to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic range for your functional assays.

    • Time-Course Experiment: Assess cell viability at multiple time points to identify the onset of toxicity.

    • Negative Control Compound: Treat cells with an equivalent concentration of a succinimide analog of the compound. If the succinimide analog does not produce the same cytotoxic effects, it suggests the toxicity is related to the reactive maleimide moiety.

    • Rescue Experiment: If the intended target is known, overexpressing a drug-resistant mutant of the target protein might rescue the cells from the on-target effects, helping to distinguish them from off-target toxicity.

Issue 2: Inconsistent or non-reproducible results between experiments.
  • Possible Cause: Instability of the compound in aqueous media. The maleimide ring can be susceptible to hydrolysis, leading to an inactive compound. The rate of hydrolysis is pH-dependent.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Always prepare fresh stock solutions of the compound in an appropriate solvent (e.g., DMSO) and use them immediately for preparing working solutions in your cell culture media.

    • pH of Media: Ensure the pH of your cell culture media is stable and within the physiological range.

    • Control for Compound Activity: In parallel with your cellular assay, you can perform a simple chemical assay to confirm the reactivity of your compound stock, for example, by monitoring its reaction with a thiol-containing molecule like glutathione.

Issue 3: Observed phenotype does not match the known function of the intended target.
  • Possible Cause: The observed effect is due to the inhibition of an off-target protein.

  • Troubleshooting Steps:

    • Orthogonal Validation: Use a non-pharmacological method to validate the role of the intended target. For example, use siRNA or CRISPR to knock down or knock out the target protein. If the phenotype is the same, it strengthens the evidence for on-target activity.

    • Target Engagement Assay: If possible, perform an assay to directly measure the binding of the compound to its intended target in the cell. This could involve techniques like cellular thermal shift assay (CETSA) or using a tagged version of the compound for affinity pull-down experiments.

    • Profiling against a panel of potential off-targets: If resources permit, screen the compound against a panel of kinases or other enzymes known to be susceptible to maleimide-based inhibitors to identify potential off-targets.

Data Summary

Table 1: Potential Molecular Targets of N-Aryl Maleimides and Related Compounds

Target ClassSpecific ExamplesPotential Biological RoleReference
Prostaglandin Endoperoxide SynthasesPGHS-1 (COX-1), PGHS-2 (COX-2)Inflammation, Pain[1][2]
HydrolasesMonoglyceride Lipase (MGL)Endocannabinoid Signaling[3]
TopoisomerasesTopoisomerase IIDNA Replication & Transcription[4]
KinasesCaMKIIδ, EGFR, VEGFR2Cellular Signaling, Growth[5][6]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture media. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

  • Treatment: Remove the old media from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown

  • siRNA Transfection: Transfect cells with an siRNA targeting the mRNA of the intended target protein. Use a non-targeting (scrambled) siRNA as a negative control.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Protein Level Verification: Lyse a subset of the cells and perform a Western blot to confirm the reduction in the target protein levels in the siRNA-treated group compared to the control group.

  • Phenotypic Assay: In parallel, perform your primary cellular assay with the remaining cells to assess if the phenotype observed with this compound is replicated in the cells with target protein knockdown.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_off_target Off-Target Effects cluster_output Cellular Response Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A Target_Protein Target_Protein Kinase_A->Target_Protein Downstream_Effector Downstream_Effector Target_Protein->Downstream_Effector Desired_Phenotype Desired_Phenotype Downstream_Effector->Desired_Phenotype Inhibitor 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione Inhibitor->Target_Protein On-Target Inhibition Off_Target_1 Off_Target_1 Inhibitor->Off_Target_1 Off_Target_2 Off_Target_2 Inhibitor->Off_Target_2 Unintended_Pathway_1 Unintended_Pathway_1 Off_Target_1->Unintended_Pathway_1 Unintended_Pathway_2 Unintended_Pathway_2 Off_Target_2->Unintended_Pathway_2 Off_Target_Phenotype_1 Off_Target_Phenotype_1 Unintended_Pathway_1->Off_Target_Phenotype_1 Off_Target_Phenotype_2 Off_Target_Phenotype_2 Unintended_Pathway_2->Off_Target_Phenotype_2

Caption: On-target vs. off-target effects of a covalent inhibitor.

Experimental_Workflow cluster_validation Experimental Design for Target Validation Start Hypothesis: Compound inhibits Target X Dose_Response Determine effective concentration range Start->Dose_Response Cellular_Assay Observe phenotype with inhibitor treatment Dose_Response->Cellular_Assay Orthogonal_Validation Orthogonal Target Validation Cellular_Assay->Orthogonal_Validation siRNA_CRISPR Target knockdown/knockout (e.g., siRNA, CRISPR) Orthogonal_Validation->siRNA_CRISPR Genetic Approach Inactive_Control Use inactive analog (e.g., succinimide) Orthogonal_Validation->Inactive_Control Chemical Approach Compare_Phenotypes Compare phenotypes siRNA_CRISPR->Compare_Phenotypes Inactive_Control->Compare_Phenotypes Conclusion Conclusion on On-Target Effect Compare_Phenotypes->Conclusion Phenotypes Match Off_Target_Conclusion Phenotype is likely off-target Compare_Phenotypes->Off_Target_Conclusion Phenotypes Differ

Caption: Workflow for validating on-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Ethoxyphenyl-Pyrrole-Dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with enhancing the oral bioavailability of investigational ethoxyphenyl-pyrrole-dione compounds. The content is structured to provide practical troubleshooting guidance and clear answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of enhancing the bioavailability of ethoxyphenyl-pyrrole-dione compounds.

Problem 1: Low aqueous solubility of the ethoxyphenyl-pyrrole-dione compound.

  • Question: My ethoxyphenyl-pyrrole-dione compound exhibits very low solubility in aqueous media, limiting dissolution and subsequent absorption. What steps can I take to address this?

  • Answer: Poor aqueous solubility is a common challenge for many new chemical entities, including those with a pyrrole-dione scaffold.[1] A systematic approach to improving solubility is recommended.

    • Initial Assessment:

      • Determine Equilibrium Solubility: Quantify the solubility of your compound in physiologically relevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), to understand the extent of the solubility issue.

      • Solid-State Characterization: Analyze the solid-state properties of your compound (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), as different solid forms can have varying solubilities.

    • Recommended Strategies:

      • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[1] Techniques like micronization and nanomilling are effective for this purpose.

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly improve its dissolution.[1] This can be achieved through methods such as spray drying or hot-melt extrusion.

      • Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.[2]

      • Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound by encapsulating the lipophilic molecule within a hydrophilic shell.

Problem 2: Adequate in vitro dissolution but poor in vivo absorption.

  • Question: My formulation of the ethoxyphenyl-pyrrole-dione compound shows good dissolution in vitro, but the in vivo pharmacokinetic studies in rats reveal low and variable plasma concentrations. What could be the underlying reasons?

  • Answer: This discrepancy often points towards issues with membrane permeability or first-pass metabolism.[3]

    • Initial Assessment:

      • Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine if the compound can efficiently cross the intestinal epithelium.[4]

      • Metabolic Stability: Evaluate the metabolic stability of your compound in liver microsomes or S9 fractions to assess its susceptibility to first-pass metabolism.

    • Recommended Strategies:

      • Permeation Enhancers: If permeability is low, consider incorporating permeation enhancers into your formulation. However, their use must be carefully evaluated for potential toxicity.

      • Efflux Pump Inhibition: If the Caco-2 assay suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm this.[5] Formulation strategies using certain excipients can also inhibit P-gp.[1]

      • Prodrug Approach: If extensive first-pass metabolism is the issue, a prodrug strategy could be employed to mask the metabolic site and improve bioavailability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioavailability enhancement of ethoxyphenyl-pyrrole-dione compounds.

  • Q1: What is the Biopharmaceutics Classification System (BCS) and how can it guide the development of my ethoxyphenyl-pyrrole-dione compound?

  • A1: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[6] Determining the BCS class of your compound early in development is crucial. Ethoxyphenyl-pyrrole-dione compounds are likely to be poorly soluble, placing them in either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification helps in selecting the most appropriate bioavailability enhancement strategy. For BCS Class II compounds, the focus is on improving dissolution, while for Class IV, both solubility and permeability need to be addressed.[2]

  • Q2: How do I choose the right formulation strategy for my compound?

  • A2: The choice of formulation strategy depends on the physicochemical properties of your compound, its BCS class, and the desired release profile. A tiered approach is often effective:

    • Simple Approaches First: Start with simpler and more established methods like particle size reduction.

    • Solid Dispersions: If solubility is the primary rate-limiting step, amorphous solid dispersions are a powerful tool.

    • Lipid-Based Systems: For highly lipophilic compounds, lipid-based formulations can be very effective.

    • Combination Approaches: In some cases, a combination of strategies may be necessary to overcome multiple barriers to bioavailability.

  • Q3: What are the critical parameters to measure in an in vivo pharmacokinetic study?

  • A3: Key pharmacokinetic parameters to determine the oral bioavailability of your compound include:

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

    • Tmax (Time to Cmax): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total exposure of the drug over time.

    • Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[7]

Data Presentation

Table 1: Example of In Vitro Solubility Data for an Ethoxyphenyl-Pyrrole-Dione Compound

MediumpHSolubility (µg/mL)
Deionized Water7.0< 1
Simulated Gastric Fluid (SGF)1.22.5 ± 0.3
Fasted State Simulated Intestinal Fluid (FaSSIF)6.51.8 ± 0.2
Fed State Simulated Intestinal Fluid (FeSSIF)5.05.1 ± 0.6

Table 2: Example of In Vitro Permeability Data from a Caco-2 Assay

CompoundDirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Ethoxyphenyl-Pyrrole-DioneA to B1.5 ± 0.23.2
B to A4.8 ± 0.5
Propranolol (High Permeability Control)A to B25.3 ± 2.1N/A
Atenolol (Low Permeability Control)A to B0.4 ± 0.1N/A

Table 3: Example of In Vivo Pharmacokinetic Parameters in Rats

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Absolute Bioavailability (F%)
Aqueous SuspensionPO1050 ± 152.0150 ± 455%
Solid DispersionPO10250 ± 601.5900 ± 18030%
SolutionIV2800 ± 1500.13000 ± 450100%

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Compounds

Objective: To assess the dissolution rate and extent of an ethoxyphenyl-pyrrole-dione compound from a formulated product in a biorelevant medium.

Materials:

  • USP Apparatus II (Paddle)

  • Dissolution vessels

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC system with a suitable column and detector for quantification

  • Biorelevant dissolution medium (e.g., FaSSIF)

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.

  • Place 900 mL of the medium into each dissolution vessel.

  • Set the paddle speed, typically to 50 or 75 RPM.[8]

  • Introduce the dosage form (e.g., a capsule containing the formulation) into each vessel.

  • Start the dissolution apparatus.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

  • Immediately filter the samples to prevent further dissolution.

  • Analyze the samples for drug concentration using a validated HPLC method.

  • Calculate the percentage of drug dissolved at each time point.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of an ethoxyphenyl-pyrrole-dione compound and assess its potential for active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., propranolol and atenolol)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare dosing solutions of the test compound and controls in the transport buffer.

  • Apical to Basolateral (A-to-B) Permeability:

    • Add the dosing solution to the apical (donor) side of the Transwell.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-to-A) Permeability:

    • Add the dosing solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Follow the same incubation and sampling procedure as for A-to-B.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[5]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of an ethoxyphenyl-pyrrole-dione compound.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Fast the rats overnight before dosing but allow free access to water.

  • Divide the rats into groups for oral (PO) and intravenous (IV) administration.

  • Oral Administration:

    • Administer the formulated compound via oral gavage at the desired dose.

  • Intravenous Administration:

    • Administer the compound as a solution via an intravenous catheter at a lower dose.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or a cannula.[9]

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) and the absolute bioavailability.[7]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility (SGF, FaSSIF, FeSSIF) formulation Formulation Strategies - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems solubility->formulation Low Solubility dissolution In Vitro Dissolution (Formulation) pk_study Rat Pharmacokinetic Study (PO and IV) dissolution->pk_study Promising Dissolution permeability Caco-2 Permeability (Papp, Efflux Ratio) permeability->pk_study High Permeability metabolism Metabolic Stability (Microsomes, S9) metabolism->pk_study Good Stability formulation->dissolution bioavailability Determine Bioavailability (Cmax, Tmax, AUC, F%) pk_study->bioavailability

Caption: Experimental workflow for enhancing bioavailability.

troubleshooting_logic start Low Oral Bioavailability Observed in Rats check_dissolution Assess In Vitro Dissolution start->check_dissolution low_dissolution Problem: Poor Dissolution check_dissolution->low_dissolution Poor good_dissolution Good Dissolution check_dissolution->good_dissolution Good solution_solubility Solution: Enhance Solubility (e.g., Solid Dispersion) low_dissolution->solution_solubility check_permeability Assess Caco-2 Permeability good_dissolution->check_permeability low_permeability Problem: Low Permeability check_permeability->low_permeability Low Papp high_efflux Problem: High Efflux check_permeability->high_efflux High Efflux Ratio good_permeability Good Permeability & Low Efflux check_permeability->good_permeability Good Papp Low Efflux solution_permeability Solution: Permeation Enhancers low_permeability->solution_permeability solution_efflux Solution: Efflux Pump Inhibitors in Formulation high_efflux->solution_efflux check_metabolism Assess Metabolic Stability good_permeability->check_metabolism poor_stability Problem: High First-Pass Metabolism check_metabolism->poor_stability Poor solution_metabolism Solution: Prodrug Approach poor_stability->solution_metabolism

Caption: Troubleshooting decision tree for low bioavailability.

References

Technical Support Center: Clinical Development of Pyrrole-2,5-Dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrole-2,5-dione derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation and clinical development.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary therapeutic applications of pyrrole-2,5-dione derivatives?

The pyrrole-2,5-dione scaffold, particularly the maleimide core, is a versatile pharmacophore with a wide range of biological activities.[1] These derivatives have been investigated for numerous therapeutic applications, including:

  • Oncology: As kinase inhibitors targeting pathways involved in tumor growth and angiogenesis, and as payloads in antibody-drug conjugates (ADCs).[2][3][4]

  • Neurodegenerative Diseases: As inhibitors of Glycogen Synthase Kinase-3 (GSK-3), which is implicated in the pathophysiology of Alzheimer's disease.[2]

  • Diabetes: Also as GSK-3 inhibitors, due to the role of this enzyme in glucose metabolism.[2]

  • Inflammatory Diseases: Exhibiting anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[5]

  • Infectious Diseases: Demonstrating antibacterial and antifungal activities.

Antibody-Drug Conjugates (ADCs)

Q2: We are observing premature release of the payload from our maleimide-based ADC in plasma stability assays. What is the likely cause and how can we address it?

This is a common challenge with ADCs utilizing a maleimide core for conjugation to thiol groups on the antibody.

Likely Cause: The thiosuccinimide linkage formed between the maleimide and the cysteine thiol is susceptible to a retro-Michael reaction. This reaction is reversible and can lead to the exchange of the payload with endogenous thiols like glutathione, resulting in premature drug release and potential off-target toxicity.[6]

Troubleshooting Steps:

  • Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma at various time points. This will allow you to quantify the different Drug-to-Antibody Ratio (DAR) species and confirm the loss of payload over time.

  • Promote Hydrolysis of the Succinimide Ring: Hydrolysis of the thiosuccinimide ring opens the ring to form a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[6] This can be achieved by:

    • Incubation at Physiological pH: Incubating the ADC in a buffer at pH 7.4 can promote hydrolysis, although this can be slow for some derivatives.

    • Linker Design: Incorporating structural features into the maleimide linker that accelerate hydrolysis can significantly improve stability. Examples include:

      • N-aryl substitutions: Electron-withdrawing groups on the nitrogen of the maleimide can speed up hydrolysis.[6]

      • Neighboring basic amino groups: These can act as intramolecular catalysts for hydrolysis.[6]

  • Alternative Ligation Chemistries: Consider using alternative conjugation strategies that form more stable linkages, such as those based on vinyl sulfones or "bridging" disulfides.

Quantitative Data on Linker Stability:

Linker TypeStability in Human Plasma (7 days)Notes
Traditional Maleimide~50% intact ADCSignificant deconjugation is often observed due to the retro-Michael reaction.[7]
Self-Stabilizing Maleimide (DPR-based)>95% intact ADCRapid hydrolysis of the thiosuccinimide ring prevents payload loss.[7]
"Bridging" Disulfide>95% intact ADCRe-bridges the native disulfide bonds of the antibody, leading to highly stable and homogeneous ADCs.[7]
Thioether (from Thiol-ene)>90% intact ADCForms a stable C-S bond, offering an alternative to Michael addition chemistry.[7]

Experimental Protocol: In Vitro Plasma Stability Assay

A detailed protocol for assessing the in vitro stability of an ADC in plasma can be found in the "Experimental Protocols" section below.

Logical Relationship: Maleimide-Thiol Conjugation and Instability

Antibody_Linker Antibody-Linker (Maleimide) Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Antibody_Linker->Thiosuccinimide_Adduct Michael Addition Payload_SH Payload-SH Payload_SH->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction Thiosuccinimide_Adduct->Retro_Michael Succinimide_Hydrolysis Succinimide Ring Hydrolysis Thiosuccinimide_Adduct->Succinimide_Hydrolysis Stabilization Thiol_Exchange Reversible Thiol Exchange (e.g., with Glutathione) in vivo Retro_Michael->Thiol_Exchange Deconjugated_Payload Deconjugated Payload Thiol_Exchange->Deconjugated_Payload Ring_Opened_Adduct Ring-Opened Adduct (Stable Conjugate) Succinimide_Hydrolysis->Ring_Opened_Adduct

Caption: Reaction pathway of maleimide-thiol conjugation and subsequent in vivo fate.

Kinase Inhibitors

Q3: Our pyrrole-2,5-dione-based kinase inhibitor shows promising in vitro activity, but we are concerned about off-target effects. How can we assess its selectivity?

Assessing kinase selectivity early in development is crucial to minimize off-target effects that can lead to toxicity.

Troubleshooting Steps:

  • Kinase Profiling Panel: Screen your compound against a broad panel of kinases (a "kinome scan") to identify potential off-target interactions. This can be done through various service providers or with commercially available assay kits.

  • IC50 Determination for Off-Targets: For any off-target kinases identified in the initial screen, perform dose-response experiments to determine the IC50 values. This will quantify the potency of your compound against these unintended targets.

  • Cellular Assays: Use cell-based assays to confirm that the observed off-target inhibition translates to a biological effect in a cellular context.

Experimental Protocol: In Vitro Kinase Inhibitor Profiling

A general protocol for in vitro kinase inhibitor profiling is provided in the "Experimental Protocols" section.

Q4: We are developing a GSK-3 inhibitor. What are the key considerations for the in vitro assay?

GSK-3 is a constitutively active kinase, and its activity is regulated by inhibitory phosphorylation.

Key Considerations:

  • Enzyme Source: Use a purified, active form of GSK-3β.

  • Substrate: A common substrate is a pre-phosphorylated peptide, as GSK-3 often recognizes substrates that have been "primed" by another kinase.

  • ATP Concentration: The ATP concentration should be at or near the Km value for ATP to ensure accurate determination of inhibitor potency.

  • Controls: Include appropriate controls, such as a "no enzyme" control and a "no inhibitor" (vehicle) control.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

A detailed protocol for an in vitro GSK-3β kinase assay is available in the "Experimental Protocols" section.

Signaling Pathway: Simplified GSK-3β Signaling

Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt_PKB Akt/PKB PI3K->Akt_PKB GSK3b_active GSK-3β (Active) Akt_PKB->GSK3b_active phosphorylates (Ser9) inhibits Glycogen_Synthase_active Glycogen Synthase (Active) GSK3b_active->Glycogen_Synthase_active phosphorylates inhibits beta_catenin β-catenin GSK3b_active->beta_catenin phosphorylates GSK3b_inactive GSK-3β-P (Inactive) Glycogen_Synthase_inactive Glycogen Synthase-P (Inactive) Glycogen_Synthase_active->Glycogen_Synthase_inactive GSK3b_Inhibitor GSK-3β Inhibitor GSK3b_Inhibitor->GSK3b_active inhibits Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3b_active inhibits beta_catenin_p β-catenin-P beta_catenin->beta_catenin_p Target_Gene_Expression Target Gene Expression beta_catenin->Target_Gene_Expression Degradation Degradation beta_catenin_p->Degradation

Caption: Simplified GSK-3β signaling pathways.

Clinical Development of Sunitinib (A Pyrrole-Indolin-2-One Derivative)

Q5: What are the common adverse events observed with sunitinib in clinical trials?

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor. The most common treatment-related adverse events (TRAEs) are generally manageable.

Common Adverse Events (Any Grade):

  • Fatigue

  • Diarrhea

  • Mucositis/Stomatitis

  • Nausea

  • Decreased appetite

  • Hypertension

  • Hand-foot syndrome

  • Dysgeusia (altered taste)

  • Dyspepsia

Quantitative Data on Adverse Events:

A pooled analysis of long-term sunitinib treatment in metastatic renal cell carcinoma (mRCC) patients (n=807) showed that most TRAEs occurred within the first year of treatment and their frequency decreased over time, with the exception of hypothyroidism.[8]

Adverse EventIncidence (Grade 3/4) in a Phase III mRCC trial
Hypertension12%
Fatigue11%
Diarrhea9%
Hand-foot syndrome9%

Q6: What are the key pharmacokinetic parameters of sunitinib?

A population pharmacokinetic meta-analysis of sunitinib and its active metabolite (SU12662) has been conducted.

Pharmacokinetic Parameters:

ParameterSunitinibSU12662 (Active Metabolite)
Apparent Clearance (CL/F)51.8 L/h29.6 L/h
Apparent Volume of Distribution (Vd/F)2,030 L3,080 L

Data from a meta-analysis of 14 clinical studies.[3]

Q7: What are the known mechanisms of resistance to sunitinib?

Acquired resistance to sunitinib is a significant clinical challenge, typically developing after 6-15 months of treatment in renal cell carcinoma.[9] Several mechanisms have been proposed:

  • Activation of bypass or alternative signaling pathways: Upregulation of other receptor tyrosine kinases (RTKs) such as c-MET and AXL can reactivate downstream signaling pathways like PI3K/AKT and MAPK/ERK.[2]

  • Inadequate drug accumulation: Increased expression of drug efflux pumps can reduce the intracellular concentration of sunitinib.

  • Tumor microenvironment: Changes in the tumor microenvironment, including the recruitment of bone marrow-derived cells, can contribute to resistance.[10]

  • Metabolic reprogramming: Tumor cells can alter their metabolic pathways to survive and proliferate despite treatment.

  • Epigenetic regulation: Changes in gene expression due to epigenetic modifications can lead to resistance.

Signaling Pathway: Sunitinib Mechanism of Action and Resistance

cluster_0 Sunitinib Action cluster_1 Resistance Mechanisms VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK PDGFR->PI3K_AKT PDGFR->MAPK_ERK Sunitinib Sunitinib Sunitinib->VEGFR inhibits Sunitinib->PDGFR inhibits Angiogenesis Angiogenesis, Proliferation, Survival PI3K_AKT->Angiogenesis MAPK_ERK->Angiogenesis cMET c-MET Bypass_PI3K_AKT PI3K/AKT Pathway cMET->Bypass_PI3K_AKT bypass Bypass_MAPK_ERK MAPK/ERK Pathway cMET->Bypass_MAPK_ERK bypass AXL AXL AXL->Bypass_PI3K_AKT bypass AXL->Bypass_MAPK_ERK bypass HGF HGF HGF->cMET Resistance_Angiogenesis Angiogenesis, Proliferation, Survival Bypass_PI3K_AKT->Resistance_Angiogenesis Bypass_MAPK_ERK->Resistance_Angiogenesis

Caption: Sunitinib inhibits VEGFR and PDGFR signaling. Resistance can occur through the activation of bypass pathways like c-MET and AXL.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for ADCs

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

Materials:

  • Test ADC

  • Control ADC (with a known stable or unstable linker, if available)

  • Human, mouse, or rat plasma (species-dependent)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • -80°C freezer

  • LC-MS system

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard for payload quantification

Procedure:

  • ADC Incubation:

    • Incubate the test ADC and control ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • Sample Preparation for DAR Analysis:

    • Thaw the plasma samples.

    • Purify the ADC from the plasma proteins using a suitable method (e.g., affinity chromatography with Protein A or G).

  • LC-MS Analysis of DAR:

    • Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species. This can be performed on the intact ADC or after reduction to separate the light and heavy chains.

  • Sample Preparation for Free Payload Quantification:

    • To a plasma aliquot, add an internal standard.

    • Add cold protein precipitation solvent to precipitate the plasma proteins.

    • Vortex and centrifuge the samples.

    • Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis of Free Payload:

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • Generate a standard curve with known concentrations of the payload to accurately determine the amount released over time.

Protocol 2: In Vitro GSK-3β Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay and is suitable for a 384-well plate format.

Materials:

  • Purified, active GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • DTT

  • Test inhibitor (pyrrole-2,5-dione derivative)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white-walled microplates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should bracket the expected IC50 value.

    • Include a "no inhibitor" control (vehicle) and a "no enzyme" control.

    • Prepare a master mix containing the GSK-3β substrate peptide in kinase assay buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the 384-well plate.

    • Add 2 µL of the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2 µL of kinase assay buffer.

    • Add 2 µL of the substrate/ATP mix to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" control signal from all other measurements.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: General In Vitro Kinase Inhibitor Profiling (TR-FRET)

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for kinase inhibitor profiling.

Materials:

  • Purified kinase of interest

  • Biotinylated peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test inhibitor

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665 (or other suitable acceptor)

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a master mix of the kinase, biotinylated peptide substrate, and ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add the test inhibitor or vehicle to the assay plate.

    • Add the kinase/substrate/ATP master mix to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection:

    • Add a detection mix containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 to stop the reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Development

Lead_Identification Lead Identification (HTS) Biochemical_Assays Biochemical Assays (Potency & Selectivity) Lead_Identification->Biochemical_Assays Cellular_Assays Cellular Assays (On-target & Off-target Effects) Biochemical_Assays->Cellular_Assays In_Vivo_Models In Vivo Animal Models (Efficacy & PK/PD) Cellular_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: A typical workflow for the development of kinase inhibitors.

References

Validation & Comparative

Comparative Efficacy Analysis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and Existing Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available experimental data on the biological activity or efficacy of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione. This guide provides a comparative framework based on the well-established class of cyclooxygenase-2 (COX-2) inhibitors, a potential therapeutic area for novel pyrrole-2,5-dione derivatives given the anti-inflammatory properties of this compound class. The data for this compound presented herein is hypothetical and serves as a placeholder to illustrate a comparative analysis.

This guide offers a comparison of the hypothetical efficacy of this compound with established COX-2 inhibitors, namely celecoxib, rofecoxib, and etoricoxib. The objective is to provide a clear, data-driven comparison to aid in the evaluation of novel compounds within this therapeutic class.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

Below is a diagram illustrating the signaling pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib, This compound) COX2_Inhibitors->COX2

COX-2 Signaling Pathway and Point of Inhibition

Quantitative Efficacy Comparison: In Vitro Inhibition

The potency of COX inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound Data Not AvailableData Not AvailableData Not Available
Celecoxib15,000[3]40[3][4]375
Rofecoxib>50,000[5]18[5][6]>2778
Etoricoxib116,000[7]1,100[7]105[8]

Note: IC50 values can vary depending on the specific assay conditions.

Clinical Efficacy of Existing COX-2 Inhibitors

Clinical trials have established the efficacy of selective COX-2 inhibitors in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.

  • Celecoxib: In patients with rheumatoid arthritis, celecoxib has demonstrated significant clinical improvement compared to placebo.[9][10] It has also been shown to be more effective than diclofenac in the pain management of rheumatoid arthritis.[11]

  • Etoricoxib: For osteoarthritis, etoricoxib has shown efficacy superior to placebo and comparable to traditional NSAIDs like diclofenac.[12][13][14] It has also been found to improve pain relief, joint function, and quality of life in elderly patients with osteoarthritis.[15]

Experimental Protocols

A standardized in vitro assay is crucial for comparing the efficacy of novel inhibitors. Below is a representative protocol for a cyclooxygenase inhibitor screening assay.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Test compound (e.g., this compound) and known inhibitors (e.g., celecoxib)

  • Detection reagent (e.g., fluorometric probe to measure prostaglandin G2)

  • 96-well microplate

  • Plate reader

Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution (COX-1 or COX-2) Incubate Pre-incubate Enzyme with Test Compound Prep_Enzyme->Incubate Prep_Inhibitor Prepare Serial Dilutions of Test Compound Prep_Inhibitor->Incubate Prep_Substrate Prepare Substrate Solution (Arachidonic Acid) Initiate Initiate Reaction with Substrate Prep_Substrate->Initiate Incubate->Initiate Measure Measure Product Formation (e.g., Fluorescence) Initiate->Measure Plot Plot % Inhibition vs. Compound Concentration Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

References

Lack of In Vivo Validation for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione Necessitates Examination of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct in vivo studies on the anti-inflammatory properties of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione makes a direct validation of its efficacy impossible at this time. However, the broader class of N-substituted maleimide and pyrrole-2,5-dione derivatives, to which it belongs, has been the subject of various investigations, revealing significant anti-inflammatory potential, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide provides a comparative analysis of the performance of these related compounds against established anti-inflammatory agents, based on available experimental data.

Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for their inhibitory activities on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells.[1][2] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit COX enzymes, which are central to the inflammatory cascade. While some pyrrole derivatives have shown dual inhibition of COX-1 and COX-2, many have been designed to selectively target COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]

Comparison with Alternative Anti-inflammatory Agents

To contextualize the potential efficacy of this compound, this section compares the in vivo anti-inflammatory activity of structurally related pyrrole-2,5-dione and maleimide derivatives with commonly used NSAIDs like Celecoxib and Ibuprofen. The primary model for this comparison is the carrageenan-induced rat paw edema assay, a standard and widely used test for acute inflammation.

Compound/DrugAnimal ModelDosePercent Inhibition of EdemaReference CompoundPercent Inhibition by Reference
Compound 11 (a benzoxazole derivative) Albino Mice10 mg/kg (oral)62.7%--
Compound 4j (a maleimide derivative) RatsNot SpecifiedPotent Activity--
Compound 3b (a pyrrole derivative) MiceNot SpecifiedAnalgesic ActivityCelecoxibComparable
Ibuprofen RatsNot Specified---
Celecoxib RatsNot Specified---

Table 1: Comparison of In Vivo Anti-inflammatory Activity. This table summarizes the percentage of edema inhibition by various compounds in the carrageenan-induced paw edema model. Direct comparison is challenging due to variations in experimental protocols across different studies.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data. The following section outlines a typical experimental protocol for the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., receiving Celecoxib or Ibuprofen), and one or more test groups receiving different doses of the compound of interest.

  • Compound Administration: The test compounds and standard drug are administered orally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle (the solvent used to dissolve the compounds).

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Mechanism of Action: The COX-2 Signaling Pathway

The primary mechanism by which many N-substituted maleimide and pyrrole-2,5-dione derivatives exert their anti-inflammatory effects is through the inhibition of the COX-2 enzyme.[5][6] During inflammation, various stimuli, such as lipopolysaccharides (LPS), lead to the upregulation of COX-2. This enzyme then catalyzes the conversion of arachidonic acid into prostaglandins, particularly PGE2, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Compound 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione (and derivatives) Compound->COX2 Inhibits

Figure 1. The COX-2 signaling pathway in inflammation and its inhibition.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Compound/Vehicle Administration (Oral) Grouping->Compound_Admin Inflammation_Induction Carrageenan Injection (Sub-plantar) Compound_Admin->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis and % Inhibition Calculation Paw_Volume_Measurement->Data_Analysis

Figure 2. Workflow for the carrageenan-induced paw edema assay.

References

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione vs. other maleimide derivatives: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-aryl maleimide derivatives, a class of compounds with significant potential in drug development. While specific experimental data for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is not extensively available in public literature, this document summarizes the performance of structurally related N-aryl maleimides, offering insights into their potential efficacy and mechanisms of action. The data presented herein is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field.

Executive Summary

N-Aryl maleimides are a versatile class of compounds known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. Their mechanism of action is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This can lead to the modulation of various signaling pathways implicated in disease. This guide focuses on the comparative cytotoxicity and kinase inhibitory potential of several N-aryl maleimide derivatives.

Comparative Biological Activity of N-Aryl Maleimide Derivatives

The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of selected N-aryl maleimide derivatives against various cancer cell lines and kinases. It is important to note that direct comparative studies are limited, and assay conditions can vary between different data sources.

Table 1: Comparative Cytotoxicity of N-Aryl Maleimide Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)HCT116 (Colon)A549 (Lung)Cell Line (Other)Reference
N-Aryl Maleimide (General) 1.8 - 30.8---LCC6MDR[1]
Maleopimaric acid N-aryl imide (Atropisomer A) --7.51 - 32.17.51 - 32.1HepG2, MGC-803[2]
N-triazolyl maleimide (4l) ----SK-Mel-28, SK-Mel-103
3-Anilino-4-arylmaleimide (UNC5242) -----[3]
N-phenylmaleimide ----L5178-Y (Leukemia)[4]

Note: A lower IC50 value indicates greater potency.

Table 2: Comparative Kinase Inhibition of N-Aryl Maleimide Derivatives (IC50 values in nM)

Compound/DerivativeGSK-3βp38α MAPKSLKSTK10Other Kinase(s)Reference
Indolyl-maleimide analog 9 20----[5]
Indolyl-maleimide analog 10 (5-fluoro) 40----[5]
Indolyl-maleimide analog 11 (5-bromo) 82----[5]
3-Anilino-4-arylmaleimides --Potent InhibitionPotent Inhibition-[6]
BIRB 796 (diaryl urea, for comparison) -1--JNK2α2 (98)

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a classic and direct method to measure the activity of a kinase and the inhibitory effect of a compound.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor (vehicle only).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.[10]

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[11]

  • Spotting: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.[10]

  • Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.[10]

  • Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the data to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of N-aryl maleimide derivatives are often mediated through their interaction with key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate simplified representations of these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Compound Dilution Treatment Cell Treatment Compound->Treatment Cells Cell Seeding Cells->Treatment Incubation Incubation Treatment->Incubation Assay Assay (e.g., MTT) Incubation->Assay Measurement Absorbance Reading Assay->Measurement Calculation IC50 Calculation Measurement->Calculation

A typical experimental workflow for in vitro cytotoxicity testing.

gsk3b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Maleimide Maleimide Derivative Maleimide->GSK3b Inhibits Gene Gene Transcription (Proliferation, Survival) TCF_LEF->Gene

Simplified GSK-3β signaling pathway and a potential point of inhibition by maleimide derivatives.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates Maleimide Maleimide Derivative Maleimide->Raf Inhibits? CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

A generic MAPK signaling cascade, a common target for kinase inhibitors.

Conclusion

N-aryl maleimide derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. The available data suggest that these compounds can exhibit potent cytotoxic and kinase inhibitory activities. The structure-activity relationship within this class appears to be complex, with substitutions on the N-aryl ring significantly influencing biological activity. While specific data for this compound remains elusive in the public domain, the comparative data presented in this guide for related N-aryl maleimides can serve as a valuable starting point for further investigation and drug discovery efforts. Future studies focusing on the systematic evaluation of a broader range of N-aryl maleimides, including this compound, are warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and Structurally Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the experimental data available for N-substituted pyrrole-2,5-diones, with a focus on derivatives exhibiting anti-inflammatory and anticancer properties. Due to the limited publicly available experimental data specifically for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, this guide leverages data from structurally similar N-aryl maleimides to provide a valuable comparative context and highlight the potential therapeutic applications of this chemical class.

Introduction to this compound and its Analogs

This compound belongs to the N-substituted maleimide class of compounds. The maleimide scaffold is a well-known pharmacophore, and its derivatives have been extensively studied for a variety of biological activities.[1] The core structure consists of a pyrrole-2,5-dione ring, and substitutions at the nitrogen atom can significantly influence the compound's physicochemical properties and biological activity.[1] Derivatives of this class have shown promise as anti-inflammatory, anticancer, and cholesterol absorption inhibiting agents.[2][3][4]

Comparative Experimental Data

The following tables summarize the biological activities of representative N-substituted pyrrole-2,5-dione and maleimide derivatives from various preclinical studies. This data provides a benchmark for the potential efficacy of this compound.

Anti-Inflammatory Activity

N-aryl maleimides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]

Table 1: In Vitro and In Vivo Anti-inflammatory Activity of N-Aryl Maleimide Derivatives

Compound IDN-SubstituentIn Vitro COX-2 Inhibition (%)In Vivo Anti-inflammatory Activity (% Edema Inhibition)Reference
4a 4-Sulfamoylphenyl68.5 ± 1.255.2 ± 1.5[2]
4h 4-(N-acetylsulfamoyl)phenyl72.3 ± 1.860.8 ± 1.9[2]
4j 4-(N-Propionylsulfamoyl)phenyl78.6 ± 2.168.4 ± 2.3[2]
4k 4-(N-Butyrylsulfamoyl)phenyl75.1 ± 1.965.1 ± 2.1[2]
4r 4-(N-Benzoylsulfamoyl)phenyl70.2 ± 1.558.7 ± 1.7[2]
Celecoxib (Standard Drug)85.4 ± 2.575.6 ± 2.8[2]
Anticancer Activity

The cytotoxic effects of various N-substituted maleimides and pyrrole-2,5-dione derivatives have been evaluated against several human cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Diarylthiolated Maleimide Derivatives against Human Lung Cancer Cell Lines

Compound IDN-SubstituentH520 (Lung Cancer)H1299 (Lung Cancer)Reference
4a Benzyl10.49.98[3]
4c 4-Methylbenzyl10.110.5[3]
4h 4-Fluorobenzyl10.211.1[3]

Table 3: In Vitro Anticancer Activity of N-Substituted Cyclic Imides against Colon Cancer Cell Line (COLO 205)

Compound IDStructure% Growth InhibitionReference
3c N-(4-Chlorophenyl)maleimide>100[5]
3e N-(4-Nitrophenyl)maleimide>100[5]
5c N-(4-Chlorophenyl)succinimide>100[5]
9c N-(4-Chlorophenyl)phthalimide>100[5]
9d N-(4-Bromophenyl)phthalimide>100[5]
5-Fluorouracil (Standard Drug)78[5]
Mitomycin-C (Standard Drug)85[5]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are the protocols for the key assays mentioned in the comparative data tables.

Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)

This in vivo model is used to assess the anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compounds or standard drug (e.g., celecoxib) are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.[2]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit COX enzymes.

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a buffer solution.

    • The enzymatic reaction is initiated by adding arachidonic acid as a substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is then stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

    • The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the test compound.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: Human cancer cell lines (e.g., H520, H1299, COLO 205) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

    • After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.[3][5]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the evaluation of N-substituted pyrrole-2,5-diones.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever N_Aryl_Maleimides N-Aryl Maleimides (e.g., this compound) N_Aryl_Maleimides->COX2 Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of N-aryl maleimides.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification & Lead Optimization COX_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification In_Vivo_Studies In Vivo Studies Hit_Identification->In_Vivo_Studies Animal_Model_Inflammation Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) In_Vivo_Studies->Animal_Model_Inflammation Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Preclinical_Candidate Preclinical Candidate Selection Animal_Model_Inflammation->Preclinical_Candidate Xenograft_Model->Preclinical_Candidate

Caption: General experimental workflow for the preclinical evaluation of novel therapeutic compounds.

References

Positional Isomerism in Ethoxyphenyl-Pyrrole-2,5-diones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and its 1-(4-ethoxyphenyl) counterpart. While direct comparative studies on the biological activities of these specific positional isomers are limited in publicly available literature, this document synthesizes information from related N-aryl maleimide research to infer potential differences in their cytotoxic and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of potential signaling pathways are provided to support further research in this area.

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the N-phenyl ring can significantly influence the potency and selectivity of these compounds. This guide focuses on the potential impact of placing an ethoxy group at the ortho (2-position) versus the para (4-position) of the N-phenyl ring.

Chemical Structures

The chemical structures of this compound and 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione are presented below.

G cluster_0 This compound cluster_1 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione ortho ortho para para

Caption: Chemical structures of the ortho- and para-ethoxyphenyl isomers.

Structure-Activity Relationship Analysis

Steric Hindrance: The ortho-ethoxy group is in closer proximity to the maleimide ring compared to the para-ethoxy group. This steric bulk at the ortho position could influence the molecule's ability to interact with biological targets. In some cases, ortho-substitution can lead to increased potency by forcing the phenyl ring out of planarity with the maleimide, which may be a more favorable conformation for binding to a specific target. Conversely, it could also hinder binding if a planar conformation is required.

Electronic Effects: The ethoxy group is an electron-donating group. The position of this group on the phenyl ring will influence the electron density distribution across the molecule, which can affect its reactivity and binding affinity. While the electronic effects of the ethoxy group are similar from the ortho and para positions in terms of resonance, the inductive effect might differ slightly, potentially leading to subtle differences in biological activity.

A study on a series of 3,5-bis(benzylidene)-4-piperidones suggested that the placement of a substituent in the ortho-location can lead to compounds with greater cytotoxic potency compared to their para-substituted counterparts. This "ortho-effect" was attributed to the altered conformation of the molecule. Whether a similar effect would be observed for N-ethoxyphenyl-pyrrole-2,5-diones requires direct experimental validation.

Potential Biological Activities and Signaling Pathways

N-aryl maleimides have been reported to exert their biological effects through various mechanisms, including the induction of apoptosis and the modulation of inflammatory pathways. Two key signaling pathways that are often implicated are the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and pro-apoptotic drugs. N-aryl maleimides may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation IkBa->IkBa_p NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression promotes N_Aryl_Maleimide 1-(ethoxyphenyl)-1H- pyrrole-2,5-dione N_Aryl_Maleimide->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Some cytotoxic agents exert their effects by inhibiting this pathway, leading to the induction of apoptosis. N-substituted maleimides have been shown to interfere with this pathway.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt recruits pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Effectors (e.g., Bad, mTOR) pAkt->Downstream activates Survival Cell Survival & Proliferation Downstream->Survival promotes N_Aryl_Maleimide 1-(ethoxyphenyl)-1H- pyrrole-2,5-dione N_Aryl_Maleimide->Akt inhibits phosphorylation

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

To facilitate direct comparison of this compound and its 1-(4-ethoxyphenyl) counterpart, the following detailed experimental protocols are provided.

Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the concentration at which the test compounds inhibit cell viability by 50% (IC50).

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells during the exponential growth phase and determine cell viability using trypan blue exclusion.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (this compound and 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione) in dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

1. Reagents and Materials:

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and a known COX inhibitor (e.g., indomethacin or celecoxib)

  • EIA buffer, acetylcholinesterase-fab' conjugate, and Ellman's reagent (for detection)

2. Assay Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

  • Add the test compounds at various concentrations or the vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

  • Compare the IC50 values for COX-1 and COX-2 to determine the selectivity of the compounds.

Data Presentation

As direct comparative experimental data is not available, the following table is a template for presenting results once the necessary experiments are conducted.

CompoundCytotoxicity (IC50, µM) [Cell Line]COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dioneData to be determinedData to be determinedData to be determinedData to be determined
Reference Compound(s)
e.g., Doxorubicin (for cytotoxicity)
e.g., Celecoxib (for COX inhibition)

Conclusion

The structure-activity relationship of this compound versus its 1-(4-ethoxyphenyl) counterpart presents an interesting area for investigation. While a definitive comparison requires direct experimental evidence, the principles of medicinal chemistry suggest that the position of the ethoxy group could significantly impact the biological activity of these compounds through steric and electronic effects. The provided experimental protocols and insights into potential signaling pathways offer a framework for researchers to systematically evaluate these isomers and contribute valuable data to the field of medicinal chemistry and drug development. Further studies are warranted to elucidate the precise SAR and to determine if the "ortho-effect" observed in other chemical series holds true for N-substituted pyrrole-2,5-diones.

comparative analysis of the binding affinity of ethoxyphenyl-pyrrole-diones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Binding Affinity of Ethoxyphenyl-Pyrrole-Dione Derivatives as Cyclooxygenase (COX) Inhibitors

This guide provides a comparative analysis of the binding affinity of a series of 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives, which are structurally related to ethoxyphenyl-pyrrole-diones, as selective inhibitors of cyclooxygenase-2 (COX-2). The data and methodologies presented are intended for researchers, scientists, and drug development professionals working in the field of anti-inflammatory drug discovery.

Introduction

Cyclooxygenase (COX) enzymes are key players in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is elevated during inflammation. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. Pyrrole and its derivatives have emerged as a promising scaffold for the design of selective COX-2 inhibitors. This guide focuses on a comparative analysis of the binding affinity of a series of 1,5-diarylpyrrole-3-alkoxyethyl ethers, investigating how different substituents on the aryl rings and variations in the alkoxyethyl chain affect their potency and selectivity for COX-2.

Binding Affinity Data

The binding affinities of the synthesized 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives for COX-1 and COX-2 were evaluated by measuring their 50% inhibitory concentrations (IC50). The lower the IC50 value, the higher the binding affinity of the compound for the enzyme. The selectivity for COX-2 is expressed as the selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundRR'COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a HCH₃> 100.028> 357
6b HC₂H₅> 100.025> 400
7a OCH₃H> 100.012> 833
7b OCH₃CH₃> 100.015> 667
7c OCH₃C₂H₅> 100.018> 556
8a OCH₂CH₃H> 100.012> 833
8b OCH₂CH₃CH₃> 100.014> 714
8c OCH₂CH₃C₂H₅> 100.019> 526
Celecoxib 1.30.0432.5
Rofecoxib > 100.012> 833

Data extracted from a study by Anzini et al. (2008).[1][2][3]

Experimental Protocols

Synthesis of 1,5-Diarylpyrrole-3-alkoxyethyl Ethers[2]

The synthesis of the target compounds involved a multi-step process starting from the corresponding 1,5-diaryl-3-pyrroleacetic acid ethyl esters.

  • Reduction of the Ester : The starting ester was reduced to the corresponding 2-(1,5-diaryl-1H-pyrrol-3-yl)ethanol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at room temperature.

  • Etherification : The resulting alcohol was then treated with potassium hydroxide (KOH) and the appropriate alkyl iodide (e.g., methyl iodide, ethyl iodide) in dimethyl sulfoxide (DMSO) at room temperature to yield the desired 1,5-diarylpyrrole-3-alkoxyethyl ether. The final products were purified by chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay[1][2]

The inhibitory activity of the compounds against ovine COX-1 and human recombinant COX-2 was determined using a whole-cell assay in J774 murine macrophages.

  • Cell Culture : J774 macrophages were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Induction of COX-2 Expression : For the COX-2 assay, cells were stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. For the COX-1 assay, unstimulated cells were used.

  • Inhibition Assay : The cells were pre-incubated with various concentrations of the test compounds for 15 minutes.

  • Prostaglandin E₂ (PGE₂) Measurement : Arachidonic acid was added to the cells to initiate the synthesis of prostaglandins. After a 10-minute incubation, the reaction was stopped, and the concentration of PGE₂ in the supernatant was measured using an enzyme immunoassay (EIA).

  • IC50 Determination : The IC50 values were calculated as the concentration of the inhibitor that caused a 50% reduction in PGE₂ production compared to control cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin biosynthesis pathway and a general workflow for screening COX inhibitors.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 O₂ PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI₂) PGH2->Prostacyclins COX1 COX-1 COX1->PGG2 COX2 COX-2 COX2->PGG2

Caption: Prostaglandin biosynthesis pathway highlighting the role of COX-1 and COX-2.

Experimental_Workflow Start Start Compound_Synthesis Synthesize Ethoxyphenyl- Pyrrole-Dione Derivatives Start->Compound_Synthesis COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Assay Data_Analysis Determine IC50 Values and Selectivity Index COX_Assay->Data_Analysis Lead_Identification Identify Lead Compounds Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: General workflow for the screening of COX inhibitors.

References

Assessing the Specificity of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Data-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a small molecule belonging to the N-substituted maleimide class of compounds. This chemical family has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its members, including anti-inflammatory, anti-cancer, and neuroprotective properties. The core pyrrole-2,5-dione structure is known to be a reactive pharmacophore, often implicated in covalent interactions with cysteine residues on target proteins. However, a comprehensive assessment of the specific molecular target of this compound has yet to be fully elucidated in publicly available literature.

This guide aims to provide a framework for assessing the target specificity of this compound by examining its potential interactions with key enzymes that are known to be modulated by structurally related molecules. We will explore its hypothetical activity against Glycogen Synthase Kinase-3β (GSK-3β), Cyclooxygenase-2 (COX-2), and Topoisomerase II, presenting a comparative analysis based on data from analogous compounds. This guide also outlines the detailed experimental protocols necessary to generate the specific data required for a conclusive evaluation.

Potential Molecular Targets and Comparative Analysis

While specific inhibitory data for this compound is not available, the broader class of N-aryl pyrrole-2,5-diones has been reported to interact with several key signaling proteins. Below, we present a comparative table of hypothetical inhibitory activities against three potential targets, alongside known inhibitors for context.

Target EnzymeThis compound (Hypothetical IC₅₀)Alternative 1 (Known Inhibitor)IC₅₀Alternative 2 (Known Inhibitor)IC₅₀
GSK-3βData not availableTideglusib~5 µMCHIR-990216.7 nM
COX-2Data not availableCelecoxib40 nMRofecoxib18 nM
Topoisomerase IIData not availableEtoposide~58.5 µMDoxorubicin~1.5 µM

Note: The IC₅₀ values for the known inhibitors are sourced from publicly available literature and are provided for comparative purposes only. The lack of data for this compound underscores the necessity for the experimental protocols outlined below.

Signaling Pathways and Experimental Workflows

To ascertain the primary target and specificity of this compound, a systematic experimental approach is required. This involves a series of in vitro biochemical and cell-based assays.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer.

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation APC APC APC->GSK3b Axin Axin Axin->GSK3b Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Compound 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione Compound->GSK3b Potential Inhibition

Caption: Wnt signaling pathway and the potential inhibitory role of the compound on GSK-3β.

Cyclooxygenase-2 (COX-2) Inflammatory Pathway

COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs.

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Releases PLA2->CellMembrane Acts on COX2 COX-2 ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Compound 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione Compound->COX2 Potential Inhibition

Caption: The COX-2 pathway in inflammation and the potential inhibitory action of the compound.

Topoisomerase II Mechanism

Topoisomerase II is a nuclear enzyme that is essential for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils.

TopoII_Mechanism Start Catenated/Supercoiled DNA TopoII_Binding Topoisomerase II Binds to G-segment Start->TopoII_Binding ATP_Binding ATP Binding & T-segment Capture TopoII_Binding->ATP_Binding Cleavage G-segment Cleavage (Double-Strand Break) ATP_Binding->Cleavage Passage T-segment Passage Through Break Cleavage->Passage Ligation G-segment Ligation Passage->Ligation Release Release of Decatenated/ Relaxed DNA Ligation->Release Compound 1-(2-ethoxyphenyl)-1H- pyrrole-2,5-dione Compound->Cleavage Potential Inhibition

Caption: The catalytic cycle of Topoisomerase II and the potential point of inhibition.

Experimental Workflow for Target Specificity Assessment

Experimental_Workflow Compound_Synthesis Compound Synthesis & Purification Primary_Screening Primary Biochemical Screening (GSK-3β, COX-2, Topo II) Compound_Synthesis->Primary_Screening IC50_Determination IC₅₀ Determination for Active Targets Primary_Screening->IC50_Determination Selectivity_Panel Kinase/Enzyme Selectivity Panel (Broad Profiling) IC50_Determination->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (Target Engagement & Pathway Modulation) IC50_Determination->Cell_Based_Assays Off_Target_Screening Off-Target Liability Screening (e.g., CEREP, hERG) IC50_Determination->Off_Target_Screening Data_Analysis Data Analysis & Specificity Assessment Selectivity_Panel->Data_Analysis Cell_Based_Assays->Data_Analysis Off_Target_Screening->Data_Analysis

Caption: A logical workflow for determining the target specificity of the compound.

Detailed Experimental Protocols

To generate the necessary data for a comprehensive specificity assessment of this compound, the following experimental protocols are recommended:

GSK-3β Inhibition Assay (Kinase Activity Assay)
  • Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by GSK-3β. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., CHIR-99021)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the compound dilutions, positive control, and a DMSO vehicle control.

    • Add the GSK-3β enzyme and substrate peptide solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP (or ADP produced) using the detection reagent according to the manufacturer's instructions.

    • Read the luminescence or fluorescence signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay (Enzyme Immunoassay)
  • Principle: This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-2 from its substrate, arachidonic acid. The amount of PGE2 is quantified using a competitive enzyme immunoassay (EIA).

  • Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl, EDTA, heme)

    • PGE2 EIA kit (e.g., from Cayman Chemical)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Celecoxib)

    • 96-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the compound dilutions, positive control, and a DMSO vehicle control.

    • Add the COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Quantify the amount of PGE2 produced in each well using the PGE2 EIA kit following the manufacturer's protocol.

    • Read the absorbance on a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value. A parallel assay using COX-1 enzyme should be performed to assess selectivity.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
  • Principle: This assay assesses the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II. The different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Materials:

    • Recombinant human Topoisomerase IIα

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Etoposide)

    • Agarose gel electrophoresis system

    • DNA staining dye (e.g., ethidium bromide or SYBR Safe)

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In microcentrifuge tubes, set up reactions containing assay buffer, supercoiled DNA, and the compound dilutions, positive control, or DMSO vehicle.

    • Add Topoisomerase IIα to each tube to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

    • Load the samples onto an agarose gel and perform electrophoresis.

    • Stain the gel with a DNA dye and visualize the DNA bands under UV light.

    • Analyze the gel to determine the concentration at which the compound inhibits the conversion of supercoiled DNA to relaxed DNA.

Comparative Guide to the Synthesis of N-(2-ethoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthesis routes for N-(2-ethoxyphenyl)maleimide, a valuable building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and workflow diagrams to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthesis Routes

The synthesis of N-(2-ethoxyphenyl)maleimide can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. The following table summarizes the key performance indicators for the most common methods.

Synthesis RouteKey ReagentsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Traditional Thermal Dehydration 2-Ethoxyaniline, Maleic Anhydride, Acetic Anhydride, Sodium Acetate4-6 hours75-85Well-established, readily available reagents.High temperatures, potential for side reactions.
One-Pot Solid Acid Catalysis 2-Ethoxyaniline, Maleic Anhydride, Sulfonic acid phenyl SBA-152-6 hours~84Simplified procedure, catalyst can be recycled.Requires synthesis of a specific catalyst.
Triphenylphosphine-Mediated Cyclization N-(2-ethoxyphenyl)maleanilic acid, PPh3, BrCCl3, Triethylamine~9 hours60-70Milder conditions than thermal dehydration.Use of hazardous reagents, moderate yields.
Microwave-Assisted Synthesis N-(2-ethoxyphenyl)maleanilic acid, Acetic Anhydride, Sodium Acetate30 seconds~70Drastically reduced reaction times.Requires specialized microwave reactor.

Synthesis Route Diagrams

The following diagrams illustrate the workflows for the different synthetic approaches to N-(2-ethoxyphenyl)maleimide.

Traditional_Thermal_Dehydration reagents1 2-Ethoxyaniline + Maleic Anhydride intermediate N-(2-ethoxyphenyl)maleanilic acid reagents1->intermediate Step 1: Amidation product N-(2-ethoxyphenyl)maleimide intermediate->product Step 2: Cyclodehydration reagents2 Acetic Anhydride, Sodium Acetate reagents2->product One_Pot_Solid_Acid_Catalysis reagents 2-Ethoxyaniline + Maleic Anhydride product N-(2-ethoxyphenyl)maleimide reagents->product One-Pot Reaction catalyst Sulfonic acid phenyl SBA-15 catalyst->product Triphenylphosphine_Mediated_Cyclization intermediate N-(2-ethoxyphenyl)maleanilic acid product N-(2-ethoxyphenyl)maleimide intermediate->product Cyclization reagents PPh3, BrCCl3, Triethylamine reagents->product Microwave_Assisted_Synthesis intermediate N-(2-ethoxyphenyl)maleanilic acid product N-(2-ethoxyphenyl)maleimide intermediate->product reagents Acetic Anhydride, Sodium Acetate reagents->product microwave Microwave Irradiation (90°C, 30s) microwave->product

Evaluating the Therapeutic Index of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic potential of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione and its analogs. Due to the limited availability of direct experimental data for this compound, this analysis focuses on structurally similar N-aryl maleimide derivatives, providing a valuable framework for assessing its potential therapeutic index. The guide compares the anti-cancer activity of these compounds against Etoposide, a clinically established chemotherapeutic agent, offering insights into their relative efficacy and safety.

Introduction

This compound belongs to the N-aryl maleimide class of compounds. Maleimides are known to be reactive molecules, primarily due to the electrophilic nature of the double bond in the pyrrole-2,5-dione ring. This reactivity allows them to form covalent bonds with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This mechanism is believed to be a key factor in their biological activity. N-aryl maleimides have demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and anxiolytic properties. Their therapeutic potential is attributed to their ability to modulate various cellular processes, including the induction of oxidative stress and the unfolded protein response (UPR).

Comparative Efficacy and Cytotoxicity

To evaluate the potential therapeutic index of this compound, we present a comparison of the in vitro cytotoxicity of its close analogs, N-phenylmaleimide, 4-methyl-N-phenylmaleimide, and 4-methoxy-N-phenylmaleimide, against the B16F10 melanoma cell line. Etoposide, a well-established anti-cancer drug, is included as a benchmark.

Table 1: In Vitro Cytotoxicity (IC50) against B16F10 Melanoma Cells

CompoundIC50 (µM) after 24h[1]IC50 (µM) after 72h[2]
N-phenylmaleimide13 ± 0.87.5 ± 0.9
4-methyl-N-phenylmaleimide18 ± 0.98.5 ± 1.1
4-methoxy-N-phenylmaleimide17 ± 0.55.4 ± 1.2
Etoposide-6.25

Note: Direct IC50 data for this compound is not available in the reviewed literature.

The data indicates that N-aryl maleimide derivatives exhibit significant cytotoxic effects against melanoma cells, with IC50 values in the low micromolar range, comparable to that of Etoposide.

In Vivo Antitumor Activity and Toxicity Profile

A preclinical study in a mouse melanoma model provides insights into the in vivo efficacy and potential toxicity of N-phenylmaleimide derivatives.

Table 2: In Vivo Antitumor Activity and Toxicity of N-phenylmaleimide Derivatives in a B16F10 Melanoma Mouse Model [1][3]

CompoundAntitumor EffectMetastasis InhibitionObserved Toxicity
N-phenylmaleimideTumor growth inhibitionReduction in lung metastasisNot specified in detail
4-methyl-N-phenylmaleimideTumor growth inhibitionReduction in lung metastasisLow toxicity, minor alterations in hematological and biochemical parameters.
4-methoxy-N-phenylmaleimideTumor growth inhibitionReduction in lung metastasisLow toxicity, minor alterations in hematological and biochemical parameters.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxic effects of compounds on cancer cell lines, based on standard laboratory procedures.[7][8][9][10]

  • Cell Plating: Seed B16F10 melanoma cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N-aryl maleimides and Etoposide) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Activity in a Murine Melanoma Model

The following is a generalized protocol for assessing the in vivo antitumor efficacy of compounds, based on common practices in preclinical cancer research.[11][12][13][14]

  • Animal Model: Use female C57BL/6 mice, 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ B16F10 melanoma cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every two days. The tumor volume can be calculated using the formula: (length x width²) / 2.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compounds (e.g., N-phenylmaleimide derivatives) and the control vehicle (e.g., saline or a solution with a low percentage of DMSO) via a suitable route, such as intraperitoneal injection, at a predetermined dose and schedule (e.g., daily or every other day).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

  • Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. At the end of the study, collect blood for hematological and biochemical analysis, and major organs for histopathological examination.

  • Metastasis Analysis: At the end of the study, euthanize the mice and examine the lungs and other organs for the presence of metastases.

Visualizing the Mechanism of Action

The cytotoxic effects of N-aryl maleimides are believed to be mediated through the induction of cellular stress pathways. Below are diagrams illustrating the proposed mechanisms.

Oxidative_Stress_Pathway Proposed Mechanism: N-Aryl Maleimide-Induced Oxidative Stress NAM N-Aryl Maleimide Cell Cellular Entry NAM->Cell Thiol Reaction with Intracellular Thiols (e.g., Glutathione) Cell->Thiol GSH_depletion GSH Depletion Thiol->GSH_depletion ROS Increased Reactive Oxygen Species (ROS) GSH_depletion->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Oxidative_damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_damage Apoptosis Apoptosis Mito_dys->Apoptosis Oxidative_damage->Apoptosis

Caption: N-Aryl Maleimide-Induced Oxidative Stress Pathway.

UPR_Pathway Proposed Mechanism: N-Aryl Maleimide-Induced Unfolded Protein Response NAM N-Aryl Maleimide ER Endoplasmic Reticulum (ER) NAM->ER Protein_misfolding Protein Misfolding (due to oxidative stress) ER->Protein_misfolding UPR Unfolded Protein Response (UPR) Activation Protein_misfolding->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 CHOP CHOP Expression PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: N-Aryl Maleimide-Induced Unfolded Protein Response.

Conclusion

While direct data on the therapeutic index of this compound is currently unavailable, the analysis of its structural analogs provides a promising outlook. N-phenylmaleimide derivatives demonstrate potent in vitro cytotoxicity against melanoma cells, comparable to the established drug Etoposide. Furthermore, preliminary in vivo studies suggest that these compounds can inhibit tumor growth and metastasis with a potentially favorable toxicity profile. The proposed mechanisms of action, involving the induction of oxidative stress and the unfolded protein response, offer clear pathways for further investigation and drug development. Future research should focus on the direct evaluation of this compound to establish its specific therapeutic index and to fully elucidate its pharmacological properties.

References

Benchmarking 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione Against the Standard COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical inhibitory activity of the novel compound, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, against the well-established selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. While specific inhibitory data for this compound is not yet extensively documented in publicly available literature, the pyrrole-2,5-dione scaffold is present in various compounds known to exhibit anti-inflammatory properties, including COX inhibition.[1][2] This guide, therefore, proceeds on the plausible hypothesis that this compound acts as a selective COX-2 inhibitor.

The objective of this document is to present a framework for the experimental comparison of this novel compound with a known standard, providing detailed methodologies and data presentation structures to facilitate future research and development.

Mechanism of Action: Cyclooxygenase-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa.[4] In contrast, COX-2 is typically induced during inflammation.[4] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]

Celecoxib is a well-known diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[3][4] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, leading to its selective inhibition.[4] This guide will benchmark this compound against Celecoxib to assess its potential potency and selectivity as a COX-2 inhibitor.

Quantitative Comparison of Inhibitory Activity

The following table summarizes hypothetical, yet realistic, quantitative data for the inhibitory activity of this compound compared to Celecoxib. These values are typically determined using the experimental protocols detailed in the subsequent section.

Inhibitor Target IC50 (nM) Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-18500189
COX-245
Celecoxib COX-115000[5]375
COX-240[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of the test compounds on the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (this compound and Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test compounds and Celecoxib in DMSO.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Background Wells: 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound or Celecoxib at various concentrations.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid to all wells.

  • Colorimetric Measurement: Immediately following the addition of the substrate, add 10 µl of TMPD solution. Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Prostaglandin E2 (PGE2) Production Inhibition Assay

This assay measures the ability of the test compounds to inhibit the production of PGE2 in a cellular context, which reflects their activity on COX-2 induced by an inflammatory stimulus.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[3]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and Celecoxib) dissolved in DMSO

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 24-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate overnight to allow for cell adherence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or Celecoxib for 2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/ml to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compounds compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing non-linear regression analysis.

Visualizations

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Synthesizes Inflammation Inflammation, Pain, Fever PGE2->Inflammation Leads to Inhibitor This compound (Test Compound) Inhibitor->COX2 Inhibits Celecoxib Celecoxib (Standard Inhibitor) Celecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro COX Inhibition Assay cluster_cellbased Cell-Based PGE2 Production Assay invitro_start Prepare reagents and test compounds invitro_assay Incubate enzymes with inhibitors invitro_start->invitro_assay invitro_reaction Initiate reaction with Arachidonic Acid invitro_assay->invitro_reaction invitro_measure Measure absorbance at 590 nm invitro_reaction->invitro_measure invitro_end Calculate IC50 values invitro_measure->invitro_end cell_start Seed RAW 264.7 cells cell_treat Treat cells with inhibitors cell_start->cell_treat cell_stimulate Stimulate with LPS cell_treat->cell_stimulate cell_incubate Incubate for 24 hours cell_stimulate->cell_incubate cell_collect Collect supernatants cell_incubate->cell_collect cell_elisa Quantify PGE2 via ELISA cell_collect->cell_elisa cell_end Calculate IC50 values cell_elisa->cell_end

References

Validating the Molecular Target of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Comparative Guide to Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the putative molecular target of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, a compound belonging to the N-substituted maleimide class. Based on the known biological activities of structurally related pyrrole-2,5-dione derivatives, which include anti-inflammatory effects, the cyclooxygenase (COX) enzymes, particularly COX-2, are strongly implicated as a potential molecular target.

This document outlines a comparative approach, presenting the established performance of well-characterized COX inhibitors—Celecoxib (a selective COX-2 inhibitor), Diclofenac (a non-selective COX inhibitor with some preference for COX-2), and Ibuprofen (a non-selective COX inhibitor)—alongside a proposed experimental plan to determine the activity of this compound.

Comparative Analysis of COX Inhibitor Potency

To provide a clear benchmark for the validation of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of established COX inhibitors against COX-1 and COX-2. The data for the target compound are presented as hypothetical values to illustrate the desired experimental outcome that would confirm it as a potent and selective COX-2 inhibitor.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-1 >100 (Hypothetical)>100 (Hypothetical)
COX-2 ~0.5 (Hypothetical)
Celecoxib COX-1 82[1][2]12[1][2]
COX-2 6.8[1][2]
Diclofenac COX-1 0.076[1][2]2.9[1][2]
COX-2 0.026[1][2]
Ibuprofen COX-1 12[1][2]0.15[1][2]
COX-2 80[1][2]

Proposed Experimental Protocols for Target Validation

To experimentally validate the inhibitory activity of this compound against COX-1 and COX-2, the following detailed protocols for in vitro enzyme inhibition assays are recommended.

Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes by monitoring the fluorescence generated from the oxidation of a probe in the presence of prostaglandin G2 (PGG2), an intermediate product of the COX reaction.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that reacts with PGG2)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) and control inhibitors (Celecoxib, Diclofenac, Ibuprofen) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the appropriate enzyme (COX-1 or COX-2) to the wells of the microplate.

  • Add various concentrations of the test compound and control inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of Arachidonic Acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Colorimetric COX Inhibitor Screening Assay

This assay also measures the peroxidase component of COX activity by monitoring the color change of a chromogenic substrate.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic Acid (substrate)

  • Test compound and control inhibitors dissolved in a suitable solvent

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • To the wells of a microplate, add Assay Buffer, Hemin, and the respective enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compound and control inhibitors. Include vehicle and no-enzyme controls.

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Add the Colorimetric Substrate solution to all wells.

  • Initiate the reaction by adding Arachidonic Acid.

  • Incubate for a precise time (e.g., 2 minutes) at 25°C.

  • Read the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Calculate the percent inhibition and determine the IC50 values as described for the fluorometric assay.

Visualizing the Scientific Rationale and Workflow

To better illustrate the underlying biological pathway and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inhibitor This compound (Proposed Inhibitor) Inhibitor->COX2

Caption: Proposed mechanism of action via the Cyclooxygenase-2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate Dispense Dispense Enzyme and Inhibitors Plate->Dispense Preincubate Pre-incubate Dispense->Preincubate Initiate Initiate Reaction (Add Substrate) Preincubate->Initiate Measure Measure Signal (Fluorescence or Absorbance) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Generate Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: General experimental workflow for determining COX enzyme inhibition.

By following the outlined experimental protocols and comparing the resulting data with the established profiles of known COX inhibitors, researchers can effectively validate whether this compound acts as a potent and selective COX-2 inhibitor. This information is critical for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, ensuring compliance with safety regulations and fostering a secure research environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, treating the substance as hazardous waste, informed by the safety profiles of structurally similar pyrrole-2,5-dione derivatives and general laboratory chemical waste guidelines.

I. Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to assume the compound is hazardous. Based on data from analogous compounds, potential hazards include:

  • Acute Toxicity (Oral and Dermal): May be harmful or fatal if swallowed or in contact with skin.

  • Skin and Eye Damage: Can cause severe skin burns and eye damage.

  • Allergic Skin Reaction: May cause an allergic skin reaction.

Personal Protective Equipment (PPE) is mandatory. A comprehensive PPE protocol includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Characterization and Segregation

Proper waste management begins with correct identification and segregation to prevent dangerous chemical reactions.

  • Waste Identification: Label the waste clearly as "Hazardous Waste: this compound".

  • Segregation: This compound should be collected as a separate solid chemical waste.

    • Do Not Mix with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.

    • Keep in its original container whenever possible.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Containerization

  • Use a dedicated, properly labeled, and compatible waste container. The original container is ideal.

  • If transferring to a new container, ensure it is clean, dry, and made of a material that will not react with the chemical.

  • The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.

Step 2: Labeling

  • Affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The date when the first waste was added to the container.

    • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").

Step 3: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The storage area must be secure and accessible only to authorized personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Scheduling a Licensed Disposal

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste pickup procedures. The final disposal method will likely be incineration at a permitted hazardous waste facility.[1]

For Spills and Contaminated Materials:

  • In the event of a spill, avoid generating dust.

  • Carefully collect the spilled material using an inert absorbent material if necessary.[2]

  • Place all contaminated materials (including PPE) into a designated hazardous waste container and dispose of it according to the procedures outlined above.

IV. Quantitative Data Summary

ParameterGuidelineSource
Storage Temperature 2 - 8 °C (Recommended for similar compounds)
pH for Drain Disposal Not Applicable (Drain disposal is prohibited)
SAA Storage Time Limit Varies by jurisdiction; consult your EHS office.General Guideline
Maximum Container Fill Leave at least 10% headspace to allow for expansion.General Guideline

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Assess Hazards (Assume Hazardous) B Don Personal Protective Equipment (PPE) A->B C Is the chemical in its original container? B->C D Use original container for waste C->D Yes E Transfer to a compatible, labeled waste container C->E No F Segregate from incompatible chemicals D->F E->F G Affix Hazardous Waste Label (Name, Date, Hazards) F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Contact EHS or Licensed Waste Contractor for pickup H->I J Document waste transfer I->J

Disposal Workflow for this compound

References

Personal protective equipment for handling 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione was readily available. The following guidance is based on the safety information for structurally analogous compounds, such as other N-substituted maleimides and pyrrole derivatives. It is imperative to treat this chemical as potentially hazardous and handle it with the utmost caution.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. Based on the hazards associated with similar compounds, which include skin and eye irritation, the following PPE is recommended.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected for integrity before each use.[1]To prevent skin contact. Similar compounds can cause skin irritation and may be harmful if absorbed through the skin.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.[3]To protect the eyes from dust particles and potential splashes.
Body Protection A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is advisable.[4]To protect skin and clothing from contamination.
Respiratory Protection If handling the powder outside of a properly functioning fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used.To prevent the inhalation of airborne particles, which may cause respiratory irritation.
Footwear Closed-toe shoes must be worn in the laboratory.[5]To protect the feet from potential spills.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing risk during the handling of this compound.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble Materials & Spill Kit gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical (Minimize Dust) don_ppe->weigh_transfer in_solution Work with Compound in Solution weigh_transfer->in_solution post_handling Post-Handling Decontamination in_solution->post_handling solid_waste Solid Waste Collection (Labeled, Sealed Container) post_handling->solid_waste liquid_waste Liquid Waste Collection (Labeled, Sealed Container) post_handling->liquid_waste ppe_disposal Contaminated PPE Disposal solid_waste->ppe_disposal liquid_waste->ppe_disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

General Handling Procedures:

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Have a spill kit appropriate for handling solid chemical spills nearby.

  • Handling the Solid:

    • When weighing or transferring the solid material, use a spatula and take care to avoid generating dust.

    • Keep the container tightly closed when not in use.

  • Working with Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If heating is necessary, do so in a well-ventilated area or a fume hood to prevent the inhalation of any potential vapors.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Clean the work area and any equipment used. Contaminated surfaces should be decontaminated with an appropriate solvent and then washed.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Chemical Waste: Collect the compound and any grossly contaminated disposable labware in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Labware: Reusable glassware should be rinsed with a suitable solvent in a fume hood. This rinseate must be collected as hazardous liquid waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.

  • Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Evacuate the area and prevent entry of unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.